1,4-Cyclohexanedimethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQCDZDWXUDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026712, DTXSID00274143, DTXSID60274144 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
286 °C (cis-isomer), 283 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
166 °C, 330 °F OC | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0381 at 25 °C/4 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5 (Air = 1) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.08X10-4 mm Hg at 25 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, White waxy solid | |
CAS No. |
105-08-8, 3236-47-3, 3236-48-4 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,4-ylenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
43 °C (cis-isomer), 67 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Cyclohexanedimethanol from Dimethyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-cyclohexanedimethanol (CHDM), a crucial diol in the production of advanced polyester (B1180765) resins and a valuable building block in pharmaceutical and drug delivery applications. This document details the core chemical transformations, catalytic systems, experimental protocols, and purification methods involved in the synthesis of CHDM from dimethyl terephthalate (B1205515) (DMT).
Introduction
This compound (CHDM) is a cycloaliphatic diol prized for the enhanced thermal stability, mechanical strength, and chemical resistance it imparts to polymers.[1] In the realm of drug development, CHDM-based polyesters are explored for their biocompatibility and biodegradability, making them suitable for controlled drug release systems, biomaterial scaffolds, and medical devices.[1] The synthesis of CHDM from dimethyl terephthalate (DMT) is a well-established industrial process, primarily proceeding through a two-step catalytic hydrogenation.[2][3] This guide will explore both the traditional two-step method and emerging one-pot synthesis strategies, providing detailed insights for laboratory-scale and process development applications.
Reaction Pathway and Mechanism
The conversion of dimethyl terephthalate to this compound is a hydrogenation process that occurs in two distinct stages:
-
Hydrogenation of the Aromatic Ring: The benzene (B151609) ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step requires a catalyst that is active for aromatic ring saturation.
-
Hydrogenation of the Ester Groups: The two methyl ester functionalities of DMCD are then reduced to hydroxyl groups, yielding this compound (CHDM) and methanol (B129727) as a byproduct. This transformation necessitates a catalyst proficient in ester hydrogenation.
The overall chemical transformation is as follows:
Catalytic Systems
The choice of catalyst is critical and influences reaction efficiency, selectivity, and the isomeric (cis/trans) ratio of the final CHDM product. A variety of catalytic systems have been developed for both the two-step and one-pot synthesis routes.
Two-Step Synthesis Catalysts
In the conventional two-step process, different catalysts are often employed for each stage to optimize the respective transformations.
-
Step 1: DMT to DMCD: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the hydrogenation of the aromatic ring.[4] Ruthenium-based catalysts also demonstrate high activity and selectivity for this step.[5]
-
Step 2: DMCD to CHDM: Copper chromite is the most common industrial catalyst for the hydrogenation of the ester groups to alcohols.[4]
One-Pot Synthesis Catalysts
To enhance process efficiency, one-pot methodologies utilizing multifunctional catalysts have been developed. These catalysts are capable of facilitating both the aromatic ring and ester hydrogenation in a single reactor. Trimetallic systems, such as RuPtSn supported on alumina (B75360) (RuPtSn/Al₂O₃), have shown promise in achieving high yields of CHDM in a one-pot process under relatively mild conditions.[2][6]
Catalyst Performance Comparison
The following tables summarize the performance of various catalytic systems for the synthesis of CHDM from DMT.
Table 1: Performance of Catalysts in the Two-Step Synthesis of CHDM
| Catalyst (Step 1) | Temperature (°C) | Pressure (MPa) | Time (h) | DMT Conversion (%) | DMCD Selectivity (%) | Catalyst (Step 2) | Temperature (°C) | Pressure (MPa) | Time (h) | CHDM Yield (%) | Cis/Trans Ratio | Reference |
| Pd/C | 180 | - | - | - | - | Copper Chromite | 200 | - | - | - | 30:70 | [4] |
| Ru/HZSM-5 | 160 | 2.5 | 2 | 100 | 99.5 | - | - | - | - | - | - | [5] |
| Ru-Re/AC | 70 | 3 | - | 82 | 96 | - | - | - | - | - | - | [7] |
| KF-Ni/SiO₂ | 100 | 5 | 4 | 95 | 96 | - | - | - | - | - | - | [8] |
Table 2: Performance of Catalysts in the One-Pot Synthesis of CHDM
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | DMT Conversion (%) | CHDM Yield (%) | Cis/Trans Ratio | Reference |
| RuPtSn/Al₂O₃ | 100 (stage 1), 200 (stage 2) | 2 (stage 1), 6 (stage 2) | 2 + 4 | >99 | >90 | - | [2] |
| 5% Pd/CMK-3 + Cu-600 | 140 (stage 1), 240 (stage 2) | 4 (stage 1), 6 (stage 2) | 2 + 4 | 100 | 82 | - | [3][4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of CHDM from DMT.
Two-Step Synthesis of CHDM
Step 1: Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate
-
Catalyst: 5% Palladium on Carbon (Pd/C)
-
Procedure:
-
A high-pressure autoclave reactor is charged with dimethyl terephthalate (DMT) and a suitable solvent such as methanol or dioxane.
-
The 5% Pd/C catalyst is added to the mixture (typically 1-5% by weight relative to DMT).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 3-5 MPa.
-
The reaction mixture is heated to 130-180°C with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the consumption of DMT is complete.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
-
Step 2: Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to this compound
-
Catalyst: Copper Chromite
-
Procedure:
-
The crude DMCD from Step 1 is charged into a high-pressure autoclave reactor.
-
Copper chromite catalyst is added (typically 5-10% by weight relative to DMCD).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 15-20 MPa.
-
The reaction mixture is heated to 200-250°C with vigorous stirring.
-
The reaction progress is monitored by GC for the disappearance of DMCD and the formation of CHDM.
-
Upon completion, the reactor is cooled and depressurized.
-
The catalyst is removed by filtration. The resulting crude CHDM can then be purified.
-
One-Pot Synthesis of CHDM using a RuPtSn/Al₂O₃ Catalyst
-
Catalyst: RuPtSn/Al₂O₃
-
Procedure:
-
The RuPtSn/Al₂O₃ catalyst, DMT, and a solvent are loaded into a high-pressure reactor.
-
The reactor is purged and then pressurized with hydrogen to an initial pressure (e.g., 2 MPa).
-
The temperature is raised to a lower setpoint (e.g., 100°C) to facilitate the hydrogenation of the aromatic ring.
-
After a set period (e.g., 2 hours), the temperature and pressure are increased (e.g., to 200°C and 6 MPa) to promote the hydrogenation of the ester groups.
-
The reaction is continued until the conversion to CHDM is maximized, as determined by GC analysis.
-
The reactor is then cooled, and the product is separated from the catalyst for purification.[2]
-
Purification and Characterization
Purification
The crude CHDM obtained from the synthesis contains unreacted starting materials, intermediates, byproducts, and the solvent. The primary method for purifying CHDM is fractional distillation under reduced pressure .[9][10][11] This technique is effective due to the significant difference in boiling points between CHDM and other components in the reaction mixture. For highly pure CHDM, particularly for pharmaceutical applications, a subsequent recrystallization step may be employed.[12]
Characterization
The final product is typically characterized to determine its purity and the ratio of cis to trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the reaction mixture and assessing the purity of the final product.[6] The cis and trans isomers of CHDM can often be separated and quantified by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of CHDM and to differentiate between the cis and trans isomers based on their distinct spectral patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional groups and the absence of the ester carbonyl (C=O) group from the starting material.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis and purification of CHDM can be visualized as follows:
Conclusion
The synthesis of this compound from dimethyl terephthalate is a robust and versatile process. While the traditional two-step hydrogenation remains a cornerstone of industrial production, ongoing research into one-pot syntheses with advanced catalytic systems offers pathways to more efficient and sustainable manufacturing. For researchers in drug development and materials science, a thorough understanding of these synthetic routes, coupled with meticulous purification and characterization, is essential for obtaining high-purity CHDM for the creation of innovative and high-performance materials.
References
- 1. WO2013019441A1 - Process for the preparation of this compound from terephthalic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound [webbook.nist.gov]
Cis/Trans Isomerism in 1,4-Cyclohexanedimethanol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Stereochemistry and its Impact on Material Properties and Applications
Introduction
1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyurethanes.[1][2] Its unique cyclic structure imparts rigidity and thermal stability to the polymer backbone, while the two primary hydroxyl groups offer reactive sites for polymerization.[1] CHDM exists as a mixture of two stereoisomers: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the cyclohexane (B81311) ring profoundly influences the physical and chemical properties of both the monomer and the resulting polymers. This technical guide provides a comprehensive overview of the cis/trans isomerism in CHDM, detailing its effects on polymer properties, relevant experimental protocols, and potential applications in drug development.
Synthesis and Commercial Production
The primary industrial route for CHDM production is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[3][4] This process typically occurs in two stages. First, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second step, the ester groups of DMCD are reduced to hydroxymethyl groups, yielding CHDM.[3]
Commercial CHDM is typically a mixture of the cis and trans isomers, with a common ratio of approximately 30:70 (cis to trans).[1][3] The specific ratio can be influenced by the choice of catalyst and reaction conditions during hydrogenation.[3][5] Processes have been developed to produce CHDM with a higher concentration of the trans isomer, often involving distillation in the presence of a base or heating to induce isomerization.[4][6]
Physical and Chemical Properties of cis and trans Isomers
The distinct spatial arrangement of the hydroxymethyl groups in the cis and trans isomers leads to significant differences in their physical properties. The trans isomer, with its more linear and symmetrical structure, packs more efficiently in the solid state, resulting in a higher melting point.[5][7]
| Property | cis-1,4-Cyclohexanedimethanol | trans-1,4-Cyclohexanedimethanol | Commercial Mixture (typical) |
| Melting Point | 43 °C[2][5][8] | 67-70 °C[2][5][8] | 41-61 °C[3] |
| Boiling Point | 286 °C[8] | 283 °C[8] | 284-288 °C[3] |
| Appearance | White waxy solid[2][5] | White waxy solid[5] | White waxy solid[3] |
| Solubility | Miscible with water and alcohol; soluble in ketones.[2][5] | Miscible with water and alcohol; soluble in ketones.[2][5] | Miscible with water and alcohol; soluble in ketones.[5] |
Both isomers exhibit the characteristic reactivity of primary alcohols, readily undergoing esterification and polycondensation reactions.[1] The reactivity of the hydroxyl groups is a key factor in their utility as monomers.
Effects of Isomer Ratio on Polymer Properties
The stereochemistry of CHDM is a critical determinant of the properties of polymers derived from it. The cis/trans ratio directly impacts the polymer's crystallinity, thermal properties, and mechanical strength.[7]
Thermal Properties
A higher content of the trans-CHDM isomer in polyesters leads to a significant increase in both the glass transition temperature (Tg) and the melting temperature (Tm).[7] The linear and symmetrical nature of the trans isomer allows for more ordered packing of the polymer chains, resulting in higher crystallinity and, consequently, elevated Tg and Tm.[7] For instance, in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), increasing the trans-CHDM content from 0% to 100% raises the Tm from 248 °C to 308 °C and the Tg from 60 °C to 90 °C.[7]
| Polymer Property | Effect of Increasing trans-CHDM Content |
| Glass Transition Temperature (Tg) | Increases[7] |
| Melting Temperature (Tm) | Increases[7] |
| Crystallinity | Increases[7] |
| Crystallization Rate | Varies with composition[7] |
Mechanical and Barrier Properties
The increased crystallinity associated with a higher trans-isomer content also enhances the mechanical properties of the resulting polymers, including tensile strength and modulus.[7] Furthermore, the more tightly packed polymer chains create a more tortuous path for gas molecules, leading to improved gas barrier properties (e.g., against oxygen and carbon dioxide).[7] This makes high-trans CHDM-based polyesters suitable for packaging applications where barrier performance is critical.
Applications
The unique properties imparted by CHDM make it a versatile monomer for a wide range of applications.
Polymer Synthesis
-
Polyesters: CHDM is a key comonomer in the production of various polyesters, including polyethylene (B3416737) terephthalate glycol-modified (PETG), which is known for its clarity, toughness, and chemical resistance.[1] It is also used to produce poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance polyester (B1180765) with excellent thermal and mechanical properties.[7]
-
Polyurethanes: The diol functionality of CHDM allows for its use in the synthesis of polyurethanes, contributing to their hardness, flexibility, and thermal stability.[2]
-
Coatings: Unsaturated polyester resins derived from CHDM are used in gel coats and glass-fiber-reinforced plastics due to their excellent corrosion resistance.[2]
Potential in Drug Development and Biomaterials
While direct applications in drug development are still emerging, the properties of CHDM-based polymers suggest significant potential.
-
Drug Delivery: The hydrophobic nature of polyesters derived from CHDM makes them potential candidates for encapsulating lipophilic drugs in nanoparticles, micelles, or polymersomes for controlled release.[9]
-
Tissue Engineering: CHDM-based polyesters are being investigated for their use in regenerative medicine due to their biocompatibility and tunable degradation kinetics.[9]
-
Medical Device Coatings: Coatings made from CHDM-based polymers could improve the biocompatibility of medical implants.[9]
The following diagram illustrates a hypothetical workflow for exploring CHDM-based polyesters in a drug delivery application.
Hypothetical workflow for CHDM-polyester drug delivery.
Experimental Protocols
Synthesis of High trans-1,4-Cyclohexanedimethanol
Objective: To increase the trans-isomer content of a commercial cis/trans CHDM mixture.
Materials:
-
Commercial this compound (mixture of cis and trans isomers)
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Distillation apparatus
-
Heating mantle with stirrer
-
Oil bath
Procedure:
-
Place a known amount of commercial CHDM into a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of 50% aqueous NaOH solution (e.g., 1-2% by weight of CHDM).[4][6]
-
Heat the mixture in an oil bath to 180-250 °C with continuous stirring for a specified period (e.g., 30 minutes to 1 hour).[4][6] This step promotes the isomerization of the cis form to the more thermodynamically stable trans form.
-
After heating, set up the apparatus for vacuum distillation.
-
Distill the mixture under reduced pressure. The trans-isomer, having a higher boiling point at atmospheric pressure, can be separated from the remaining cis-isomer.
-
Collect the distillate, which will be enriched in the trans-isomer.
-
Analyze the isomer ratio of the starting material and the distillate using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization of cis/trans Isomer Ratio by Gas Chromatography (GC)
Objective: To quantify the relative amounts of cis and trans isomers of CHDM.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., a wax-type column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the CHDM sample in a suitable solvent (e.g., methanol (B129727) or acetone).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The cis and trans isomers will have different retention times. Identify the peaks corresponding to each isomer based on a standard or by mass spectrometry (GC-MS). The relative percentage of each isomer can be determined by integrating the area under each peak.
The following diagram outlines the general workflow for the synthesis and characterization of high trans-CHDM.
Synthesis and purification workflow for high trans-CHDM.
Conclusion
The cis/trans isomerism of this compound is a critical factor that dictates the properties of the resulting polymers. The ability to control and manipulate the isomer ratio provides a powerful tool for tuning the thermal, mechanical, and barrier properties of polyesters and other polymers. For researchers and professionals in drug development, understanding these structure-property relationships is essential for designing novel biomaterials and drug delivery systems with tailored performance characteristics. The continued exploration of CHDM-based polymers, particularly those with controlled stereochemistry, holds significant promise for advancements in materials science and pharmaceutical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 4. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 5. This compound | 105-08-8 [chemicalbook.com]
- 6. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 7. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Cyclohexanedimethanol (CHDM), a crucial cycloaliphatic diol in the synthesis of high-performance polymers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and isomeric forms.
Physical Properties
This compound is a white, waxy solid at room temperature, which becomes a clear, colorless, viscous liquid upon melting.[1] It has a mild, sweet odor.[2] Commercial CHDM is a mixture of cis and trans isomers, with the trans isomer typically being predominant (around a 30:70 cis/trans ratio).[3][4] This isomeric ratio can influence the properties of the resulting polymers.[4]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Melting Point | 41-61 °C (mixture) | [4] |
| 43 °C (cis-isomer) | [5] | |
| 67 °C (trans-isomer) | [5] | |
| Boiling Point | 283-288 °C | [4] |
| 286 °C (cis-isomer) | [5] | |
| 283 °C (trans-isomer) | [5] | |
| Density | 1.02 - 1.04 g/cm³ at 25 °C | [3][4] |
| Vapor Pressure | 0.24 Pa at 20 °C | [6] |
| 3.08 x 10⁻⁴ mm Hg at 25 °C | [5] | |
| Vapor Density | 5 (Air = 1) | [5] |
| Flash Point | 161 °C (322 °F) - closed cup | [7][8] |
| Autoignition Temperature | 307 °C (584 °F) | [9] |
| Solubility | ||
| Miscible with water, alcohol, ketones, and glycol ethers.[1][7] | ||
| Soluble in benzene (B151609) (1.1 g/100 g solvent at 20 °C).[1] | ||
| Soluble in trichloromethane (5.7 g/100 g solvent at 20 °C).[6] | ||
| Almost insoluble in aliphatic hydrocarbons and ether.[1] | ||
| Viscosity | 675 mPa·s at 50 °C | [10] |
| Refractive Index | 1.4240 (estimate) | [6] |
| pKa | 14.75 ± 0.10 (Predicted) | [6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its two primary hydroxyl (-CH₂OH) groups. These functional groups allow it to undergo typical alcohol reactions, most notably esterification.[3]
-
Esterification and Polymerization: CHDM is a key monomer in polycondensation reactions to produce polyesters.[3] A commercially significant application is its use as a co-monomer with terephthalic acid and ethylene (B1197577) glycol to produce glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG).[4] The inclusion of the CHDM's cyclohexane (B81311) ring into the polymer backbone enhances rigidity, thermal stability, mechanical strength, and chemical resistance.[3][11]
-
Thermal Stability: CHDM exhibits excellent thermal stability, as indicated by its high boiling point, making it suitable for high-temperature polymerization processes.[10]
-
Reactivity of Isomers: The cis and trans isomers of CHDM can impart different properties to the resulting polymers. The ratio of these isomers is a critical parameter in controlling the crystallinity and, consequently, the physical properties of the polyesters.[4]
Synthesis of this compound
The primary industrial synthesis of this compound involves the catalytic hydrogenation of dimethyl terephthalate (DMT).[4] This process is typically carried out in two main steps.
A more recent approach involves a one-pot conversion using supported trimetallic catalysts, such as RuPtSn/Al₂O₃, which can carry out the hydrogenation in a single reactor through two consecutive stages with different reaction conditions.[9]
Isomeric Forms
This compound exists as two geometric isomers: cis and trans. In the cis isomer, both hydroxymethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting range of solid organic compounds.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).[7]
-
Boiling Point Determination (Distillation Method)
This method is suitable for determining the boiling point of a sufficient quantity of a liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
-
Procedure:
-
A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady rate of distillation (approximately 1-2 drops per second). This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.
-
Solubility Determination
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
-
Apparatus: Test tubes, vortex mixer (optional), graduated pipettes.
-
Procedure:
-
Approximately 25 mg of this compound is placed in a test tube.
-
0.5 mL of the chosen solvent (e.g., water, ethanol, hexane) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid has dissolved, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If it partially dissolves, it is "partially soluble."
-
Flash Point Determination (Closed-Cup Method)
Standard methods such as ASTM D93 (Pensky-Martens) or ASTM D56 (Tag) are used for determining the flash point of combustible liquids.
-
Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens).
-
General Procedure:
-
The sample cup of the apparatus is filled with this compound to the specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[12]
-
Autoignition Temperature Determination (ASTM E659)
This standard test method determines the lowest temperature at which a chemical will spontaneously ignite in air without an external ignition source.[1][5]
-
Apparatus: A uniformly heated 500-mL flask, a temperature-controlled furnace, a syringe for sample injection.[13]
-
Procedure:
-
The flask is placed in the furnace and heated to a predetermined temperature.[14]
-
A small, measured volume of liquid this compound is injected into the hot flask.[14]
-
The time until ignition occurs is recorded. If no ignition is observed within a specified time, the test is repeated at a higher temperature.
-
The autoignition temperature is the lowest temperature at which ignition is observed.[14]
-
Synthesis of this compound from Dimethyl Terephthalate
This protocol is a general outline based on the widely used two-step hydrogenation process.
-
Materials: Dimethyl terephthalate (DMT), hydrogen gas, palladium catalyst (e.g., Pd/C), copper chromite catalyst, suitable solvent (e.g., methanol (B129727) or conducted in a molten state).
-
Apparatus: High-pressure reactor (autoclave) equipped with a stirrer, heating system, and gas inlet.
-
Procedure:
-
Step 1: Hydrogenation of the Aromatic Ring
-
The reactor is charged with DMT and the palladium catalyst.
-
The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen.
-
The mixture is heated to approximately 160-180 °C and stirred.
-
The reaction is monitored until the theoretical amount of hydrogen is consumed, indicating the formation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
-
-
Step 2: Hydrogenation of the Ester Groups
-
The DMCD from the first step is transferred to a second reactor (or the conditions are changed in the same reactor) with a copper chromite catalyst.
-
The reactor is pressurized with hydrogen to a higher pressure than in the first step.
-
The temperature is increased to around 200-240 °C.
-
The reaction is continued until the hydrogenation of the ester groups to hydroxyl groups is complete, yielding this compound.
-
-
Purification: The final product is purified by distillation or recrystallization.
-
Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will show characteristic signals for the methylene (B1212753) protons of the -CH₂OH groups and the protons on the cyclohexane ring. The ¹³C NMR will show signals for the carbons of the -CH₂OH groups and the cyclohexane ring carbons. The integration and splitting patterns can be used to confirm the structure and the cis/trans isomer ratio.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with gas chromatography (GC-MS).
-
Analysis: Electron ionization (EI) mass spectrometry will result in fragmentation of the molecule. The mass spectrum will show a molecular ion peak (m/z = 144) and characteristic fragment ions corresponding to the loss of water, hydroxymethyl groups, and fragmentation of the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a melt between salt plates (e.g., KBr or NaCl) or as a solid dispersion in a KBr pellet.
-
Analysis: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. Strong C-H stretching absorptions will be observed around 2850-2950 cm⁻¹, and a C-O stretching band will be present in the 1000-1100 cm⁻¹ region.
-
Safety and Handling
This compound may cause serious eye damage.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[15] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]
This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended to consult the latest safety data sheets and relevant scientific literature.
References
- 1. store.astm.org [store.astm.org]
- 2. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. store.astm.org [store.astm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zematra.com [zematra.com]
- 11. benchchem.com [benchchem.com]
- 12. Flash point - Wikipedia [en.wikipedia.org]
- 13. Autoignition temperature - Wikipedia [en.wikipedia.org]
- 14. petrolube.com [petrolube.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic analysis of 1,4-Cyclohexanedimethanol (NMR, IR, Mass Spec)
Spectroscopic Analysis of 1,4-Cyclohexanedimethanol: A Technical Guide
This technical guide provides an in-depth analysis of this compound (CHDM) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these methods for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols, and the logical workflow for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, which exists as cis and trans isomers, NMR can provide detailed information about the stereochemistry and the local chemical environment of each proton and carbon atom.[1][2][3][4]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound displays signals corresponding to the methylene (B1212753) protons of the hydroxymethyl groups (-CH₂OH), the methine protons of the cyclohexane (B81311) ring (-CH-), and the methylene protons within the ring (-CH₂-). The chemical shifts can vary slightly depending on the solvent and the isomeric composition (cis vs. trans).
| Assignment | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂OH | Methylene protons adjacent to hydroxyl | ~3.5 | Doublet |
| -OH | Hydroxyl protons | Variable (broad singlet) | Singlet (broad) |
| -CH- | Ring methine protons | ~1.5 - 1.8 | Multiplet |
| -CH₂- (axial/equatorial) | Ring methylene protons | ~0.9 - 1.9 | Multiplet |
Note: Data compiled from publicly available spectral databases.[5][6][7] The exact chemical shifts and multiplicities can differ based on the specific isomer and experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Carbon Type | Typical Chemical Shift (δ, ppm) |
| -CH₂OH | Methylene carbon adjacent to hydroxyl | ~68 |
| -CH- | Ring methine carbon | ~40 |
| -CH₂- | Ring methylene carbon | ~30 |
Note: Data sourced from publicly available spectral databases.[5][8][9]
Experimental Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra of a diol like this compound is as follows:[10][11][12]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 45° or 90° pulse angle.[13]
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a recycle delay (d1) of 1-5 seconds to ensure full relaxation of protons.[13]
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Longer acquisition times and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) and the alkane C-H and C-O bonds.
IR Spectral Data
The IR spectrum is characterized by a very strong, broad absorption for the O-H stretch due to hydrogen bonding and a distinct C-O stretching band.[14][15]
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |
| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |
| C-O Stretch | Alcohol (C-O) | 1050 - 1260 | Strong |
Note: Data compiled from NIST Chemistry WebBook and other sources.[14][15][16][17][18][19][20][21] The peak at ~3250-3300 cm⁻¹ is consistent with strong intermolecular hydrogen bonding.[16]
Experimental Protocol for IR Spectroscopy
The following protocol can be used for acquiring an IR spectrum of this compound, which is a solid at room temperature.[20][22]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000 to 400 cm⁻¹.[20]
-
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.[22]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula of this compound is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol .[5][23]
Mass Spectrum Analysis
Electron Ionization (EI) is a common technique for MS analysis. The key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[15]
| m/z (mass-to-charge) | Proposed Fragment | Significance |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) - may be weak or absent |
| 126 | [M - H₂O]⁺ | Loss of water (dehydration) |
| 113 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of a hydroxymethyl radical |
| 95 | [C₇H₁₁]⁺ | Further fragmentation, often a prominent peak |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, common fragment |
Note: Fragmentation data is based on typical alcohol fragmentation patterns and spectral data from the NIST Mass Spectrometry Data Center.[5][23][24]
Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of this compound by GC-MS or LC-MS is as follows:
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[25]
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent.[25]
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[25]
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).
-
Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
-
Instrumentation (LC-MS):
-
For less volatile derivatives or to avoid thermal decomposition, LC-MS with Electrospray Ionization (ESI) is suitable.[25]
-
The sample is separated via liquid chromatography and then introduced into the ESI source where it is ionized, typically forming protonated molecules [M+H]⁺ or adducts.
-
Integrated Spectroscopic Analysis Workflow
A comprehensive structural elucidation of this compound involves a logical workflow, integrating the data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
The relationship between the spectral data and the molecular structure is key. Specific signals directly correlate to different parts of the this compound molecule.
Finally, the fragmentation pattern observed in mass spectrometry can be visualized to understand the stability of different parts of the ionized molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, trans- [webbook.nist.gov]
- 5. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 1H NMR spectrum [chemicalbook.com]
- 8. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound(105-08-8) IR Spectrum [m.chemicalbook.com]
- 18. This compound [webbook.nist.gov]
- 19. This compound, trans- [webbook.nist.gov]
- 20. allsubjectjournal.com [allsubjectjournal.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. webassign.net [webassign.net]
- 23. This compound [webbook.nist.gov]
- 24. This compound(105-08-8) MS spectrum [chemicalbook.com]
- 25. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 1,4-Cyclohexanedimethanol (CAS 105-08-8): Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexanedimethanol (CHDM), with CAS number 105-08-8, is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of a wide array of high-performance polymers. Its unique molecular structure, featuring a cyclohexane (B81311) ring, imparts exceptional properties to the resulting materials, including enhanced thermal stability, superior mechanical strength, and excellent chemical resistance. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, industrial applications, and detailed experimental protocols related to CHDM. Particular emphasis is placed on its role in the synthesis of advanced polyesters and its potential relevance in biomedical applications through its derivatives.
Physicochemical Properties
This compound is a white, waxy solid at room temperature, and it exists as a mixture of cis and trans isomers.[1] The ratio of these isomers can influence the properties of the final polymers.[2] Commercial grades typically have a cis/trans ratio of approximately 30:70.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105-08-8 | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Appearance | White waxy solid or colorless viscous liquid after melting | [1] |
| Odor | Sweetish | [4] |
| Melting Point | 41-61 °C (mixture of isomers) | [2] |
| 43 °C (cis-isomer) | [1] | |
| 70 °C (trans-isomer) | [1] | |
| Boiling Point | 283-288 °C | [2] |
| Density | 1.02 g/mL | [2] |
| Vapor Density | 5 (vs air) | [4] |
| Flash Point | 166 °C | [4] |
| Autoignition Temperature | 316 °C | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 920,000 mg/L at 20 °C | [4] |
| Methanol (B129727) | Miscible | [1] |
| Ethanol | Soluble | [5] |
| Ketones | Soluble | [1] |
| Benzene | 1.1 g in 100 g solvent at 20 °C | [1] |
| Trichloromethane | 5.7 g in 100 g solvent at 20 °C | [1] |
| Aliphatic Hydrocarbons | Almost insoluble | [1] |
| Ether | Insoluble | [5] |
Applications
The primary application of this compound lies in its use as a monomer for the synthesis of various polymers, most notably polyesters.[6] Its incorporation into the polymer backbone imparts a unique combination of properties not achievable with linear aliphatic diols.[1]
Polyester Synthesis
CHDM is a key building block for high-performance polyesters such as polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG), polycyclohexylenedimethylene terephthalate (PCT), and other copolyesters.[7]
-
Enhanced Thermal Stability: The rigid cyclohexane ring of CHDM increases the glass transition temperature (Tg) of the resulting polyester, leading to improved heat resistance.[4]
-
Improved Mechanical Properties: Polyesters containing CHDM exhibit increased hardness, rigidity, and tensile strength.[1]
-
Chemical and Hydrolytic Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to degradation from moisture and various chemicals.[4]
-
Clarity and Gloss: The use of CHDM can significantly improve the transparency and surface gloss of polyesters, making them suitable for high-quality packaging and decorative applications.[4]
Coatings and Adhesives
CHDM is utilized in the formulation of durable coatings for automotive, industrial, and aerospace applications.[8] In adhesives and sealants, CHDM and its derivatives, such as this compound dibenzoate, act as plasticizers and modifiers, enhancing flexibility, adhesion, and chemical resistance.[6][9]
Other Industrial Uses
-
Plasticizers: CHDM is used in the production of non-phthalate plasticizers.[5]
-
Unsaturated Polyester Resins (UPRs): It is a component in UPRs for applications in composites, construction, and marine industries.[4]
-
Polyurethane Foams: CHDM is used in the manufacturing of polyurethane foams.[7]
-
Lubricants and Hydraulic Fluids: It can be found in the formulation of lubricants and hydraulic fluids.[7]
Experimental Protocols
Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polymerization
This protocol describes a typical two-step melt polymerization process for synthesizing PCT.[1]
Materials:
-
This compound (CHDM)
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
Catalyst (e.g., 200-300 ppm of titanium(IV) butoxide)
-
Stabilizer (e.g., phosphorous acid)
-
High-purity nitrogen gas
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum line.
Procedure:
-
Esterification/Transesterification:
-
Charge the reaction vessel with CHDM and TPA (or DMT) in the desired molar ratio.
-
Add the catalyst and stabilizer.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to 180-250 °C with continuous stirring.
-
Water or methanol will be evolved and should be collected. The reaction is continued until the evolution of the byproduct ceases.
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess CHDM and other volatile byproducts.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer.
-
Once the desired melt viscosity is achieved, the reaction is considered complete.
-
The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized for further processing.
-
Analytical Method: Gas Chromatography (GC) for Purity Assessment
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of CHDM.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
-
Injector: Split/Splitless, 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector: FID, 300 °C
-
Carrier Gas: Helium
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the CHDM sample in a suitable solvent like isopropanol.
-
Prepare a series of working standards by serial dilution of a certified reference standard.
Data Analysis:
-
Identify the peaks for the cis and trans isomers of CHDM based on their retention times.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of each isomer and any impurities in the sample using the calibration curve.
Mandatory Visualizations
Caption: Synthesis workflow for PETG using this compound.
Caption: Potential signaling pathway of lauric acid, a degradation product of this compound dilaurate.[10]
Potential in Biomedical Applications
While this compound itself is primarily an industrial chemical, its derivatives are being explored for biomedical applications. For instance, biodegradable aliphatic polyesters incorporating CHDM are being investigated for use in controlled drug release systems, tissue engineering scaffolds, and medical devices due to their biocompatibility and mechanical strength.[1]
A derivative, this compound dilaurate, upon degradation, releases lauric acid. Lauric acid is known to interact with various cellular signaling pathways.[10] For example, it can induce the production of reactive oxygen species (ROS), which can lead to the phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK and c-Jun signaling cascade, ultimately inducing apoptosis in cancer cells.[10] This suggests a potential for designing CHDM-based biomaterials with inherent therapeutic properties.
Conclusion
This compound is a versatile and indispensable monomer in the polymer industry, enabling the production of high-performance materials with a unique combination of properties. Its well-defined physicochemical characteristics and reactivity make it a subject of ongoing research and development, not only for industrial applications but also for the design of novel biomaterials. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Supplier | 105-08-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 7. Page loading... [guidechem.com]
- 8. CHDM (this compound) - Ataman Kimya [atamanchemicals.com]
- 9. 2017erp.com [2017erp.com]
- 10. benchchem.com [benchchem.com]
Health and Safety Considerations for Handling 1,4-Cyclohexanedimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 1,4-Cyclohexanedimethanol (CHDM). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.
Chemical Identification and Physical Properties
This compound is a cycloaliphatic diol existing as a mixture of cis and trans isomers. It is a white waxy solid at room temperature and is primarily used as a monomer in the synthesis of polyesters and polyurethanes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 105-08-8 |
| Melting Point | 41-61 °C |
| Boiling Point | 283-286 °C |
| Flash Point | 161-162 °C (closed cup) |
| Water Solubility | Soluble |
| Vapor Pressure | < 0.24 hPa at 20 °C |
| Vapor Density | 5 (Air = 1) |
Toxicological Data
This compound generally exhibits low acute toxicity. However, it is classified as a substance that can cause serious eye damage.
Table 2: Summary of Acute Toxicity Data
| Exposure Route | Species | Test Guideline | Results |
| Oral | Rat | OECD 423 | LD₅₀ > 2,000 mg/kg bw[1] |
| Dermal | Rat | - | LD₅₀ > 2,000 mg/kg bw[2] |
| Inhalation | Rat | - | LC₅₀ > 1.25 mg/L (6 hours)[2] |
Table 3: Irritation and Sensitization Data
| Test | Species | Test Guideline | Results |
| Skin Irritation | Rabbit | OECD 404 | Non-irritating[1][2] |
| Eye Irritation | Rabbit | OECD 405 | Causes serious eye damage[1][2] |
| Skin Sensitization | Guinea Pig | OECD 406 | Not a sensitizer[3] |
Hazard Identification and Classification
The primary health hazard associated with this compound is its potential to cause serious eye damage.[1][4][5] It is not classified as a skin irritant or a skin sensitizer (B1316253).[2][3]
GHS Hazard Statements:
Experimental Protocols
Detailed methodologies for key toxicological studies are based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Test Animal: Albino rabbit.
-
Procedure: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for four hours.[2] The untreated skin of the animal serves as a control. After the exposure period, the residual substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored on a scale of 0 to 4.
-
Results Interpretation: The scores for erythema and edema are used to calculate a mean score. Based on this score, the substance is classified for its skin irritation potential. For this compound, no dermal irritation was observed.[2]
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: Albino rabbit.
-
Procedure: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.[2] The other eye remains untreated and serves as a control. The eyelids are held together for approximately one second after instillation.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and chemosis) at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days.[2] The severity of the lesions is scored.
-
Results Interpretation: The persistence and severity of the ocular lesions determine the classification. Studies with this compound have shown that it can cause serious eye damage, with effects on the cornea that may not be reversible within 21 days.[2]
Skin Sensitization (OECD Test Guideline 406)
This test, typically the Guinea Pig Maximization Test (GPMT), assesses the potential for a substance to induce skin sensitization.
-
Test Animal: Guinea pig.
-
Procedure: The test involves an induction phase and a challenge phase.
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application.
-
Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the substance is applied topically to a naive site on both the test and control animals.
-
-
Observation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal.
-
Results Interpretation: A substance is considered a sensitizer if a significantly greater response is observed in the test group compared to the control group. This compound was found to not cause sensitization in laboratory animals.[3]
Signaling Pathways and Mechanism of Toxicity
Currently, there is no specific information available in the public domain regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. Its primary toxic effect, severe eye irritation, is likely due to its chemical properties causing direct damage to the ocular tissues. The metabolic pathway involves a series of oxidation reactions, with the major metabolite being cyclohexanedicarboxylic acid, which is primarily excreted in the urine.[2]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach is crucial for the safe handling of this compound.
Caption: A generalized workflow for the safe handling of this compound.
Table 4: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][4][6] | To protect against splashes and dust, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][6] | To prevent skin contact. |
| Body Protection | Laboratory coat or other protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[6] | To prevent inhalation of airborne particles. |
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move person into fresh air.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Containment and Cleaning: Sweep up and shovel.[1] Collect in suitable, closed containers for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]
Caption: A decision-making diagram for first aid response to exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanedimethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-cyclohexanedimethanol (CHDM) in various organic solvents. Understanding the solubility of CHDM is critical for its application in polymer synthesis, formulation development, and purification processes. This document consolidates available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent, with the highest solubility observed in polar solvents. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
The following data for the solubility of a mixture of cis- and trans-isomers of this compound have been reported at 20°C.
| Solvent | Chemical Class | Solubility ( g/100 g solvent) |
| Methanol | Alcohol | 92.2[1][2] |
| Water | Inorganic | 92.0[1][2] |
| Trichloromethane | Halogenated Hydrocarbon | 5.7[1][2] |
| Benzene | Aromatic Hydrocarbon | 1.1[1][2] |
Qualitative and Semi-Quantitative Solubility Data
General solubility characteristics of this compound are described as follows:
| Solvent Class | Solubility Description |
| Alcohols | Miscible[1][2][3] |
| Ketones | Soluble[1][2][3] |
| Esters (e.g., Ethyl Acetate, Isopropyl Acetate) | Appreciable but not unlimited solubility |
| Ethers (e.g., Tetrahydrofuran) | Appreciable but not unlimited solubility |
| Aliphatic Hydrocarbons | Almost Insoluble[1][2][3] |
| Ether (general) | Almost Insoluble[1][2][3] |
Experimental Protocols
Shake-Flask Method
The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute (this compound) is added to a known amount of the solvent in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath or shaker incubator
-
Flasks with stoppers
-
Analytical balance
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess of crystalline this compound to a series of flasks containing a known volume or mass of the organic solvent to be tested.
-
Place the flasks in a constant temperature bath or shaker, and agitate them for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant may be filtered through a membrane filter compatible with the solvent or centrifuged.
-
Determine the concentration of this compound in the aliquot using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).
-
The solubility is then expressed as g/100 g of solvent or in other relevant units.
Column Elution Method
The column elution method is suitable for substances with low to moderate solubility.
Principle: A column is packed with the solid solute, and the solvent is passed through the column at a slow, constant rate. The eluate is collected, and the concentration of the solute is measured until it becomes constant, indicating that the eluting solvent is saturated with the solute.
Apparatus:
-
Glass column with a jacket for temperature control
-
Metering pump to deliver the solvent at a constant flow rate
-
Fraction collector
-
Analytical instrument for concentration measurement
Procedure:
-
Pack a temperature-controlled column with this compound. Inert support material like glass beads can be mixed with the solute to ensure proper packing and solvent flow.
-
Pump the organic solvent through the column at a low and constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
Analyze the concentration of this compound in each fraction.
-
The solubility is the plateau concentration reached in the eluate.
Mandatory Visualization
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on its general solubility properties.
Caption: A logical workflow for selecting a suitable solvent for this compound.
References
Thermal Degradation Behavior of 1,4-Cyclohexanedimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexanedimethanol (CHDM) is a crucial diol monomer in the synthesis of various polyesters, imparting desirable properties such as enhanced thermal stability, durability, and chemical resistance to the resulting polymers. Understanding its intrinsic thermal degradation behavior is paramount for optimizing polymerization processes, predicting the service life of CHDM-based materials, and ensuring the safety and stability of products, including those in the pharmaceutical and drug development sectors where CHDM-based polymers may find application as excipients or in packaging. This technical guide provides a comprehensive overview of the thermal degradation of this compound, consolidating available data on its thermal stability, decomposition products, and degradation mechanisms. It also outlines detailed experimental protocols for key analytical techniques used to study these phenomena.
Introduction
This compound (C8H16O2) is a cycloaliphatic diol existing as a mixture of cis and trans isomers.[1] Its robust cyclohexane (B81311) ring structure contributes to the rigidity and thermal stability of the polymers it forms.[2] While the thermal properties of polyesters derived from CHDM, such as Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) and Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), are well-documented, specific data on the thermal degradation of the pure monomer is less prevalent in publicly available literature.[3][4] This guide aims to collate the existing knowledge and provide a foundational understanding of the thermal decomposition of CHDM.
Physicochemical and Thermal Properties
A summary of the key physical and thermal properties of this compound is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures.
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | References |
| Molecular Formula | C8H16O2 | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| Appearance | White waxy solid or colorless liquid | [6][7] |
| Melting Point | 41-61 °C (mixture of isomers) | [7] |
| Boiling Point | 284-288 °C | [7] |
| Flash Point | 166 °C (open cup) | [5] |
| Auto-ignition Temperature | 316 °C | [5] |
| Decomposition Temperature | Data not readily available | [8] |
Note: The properties can vary slightly depending on the cis/trans isomer ratio.
Thermal Degradation Analysis
The thermal stability and decomposition of CHDM can be investigated using several analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The identification of degradation products is typically achieved through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
While specific TGA data for pure CHDM is scarce in the reviewed literature, TGA of CHDM-based polyesters consistently demonstrates their high thermal stability, with decomposition often commencing above 350 °C.[3][9] It can be inferred that the CHDM monomer itself possesses good thermal stability. Safety data sheets indicate that hazardous decomposition products are not expected under normal conditions of use, though no specific decomposition temperature is provided.[8]
DSC studies on trans-1,4-cyclohexanedimethanol have focused on its melting behavior and polymorphism, rather than its thermal decomposition.[10]
Table 2: Summary of Anticipated Thermal Analysis Data for this compound
| Parameter | Anticipated Range/Value | Notes |
| TGA | ||
| Onset of Decomposition (Tonset) | > 250 °C | Based on the boiling point and auto-ignition temperature. |
| Temperature at Max Decomposition Rate (Tmax) | > 300 °C | Inferred from polyester (B1180765) stability data. |
| Residue at 600 °C (inert atmosphere) | < 5% | Expected for a volatile organic compound. |
| DSC | ||
| Melting Endotherm | 41-61 °C | Dependent on isomer ratio. |
| Boiling Endotherm | 284-288 °C | |
| Decomposition Exotherm/Endotherm | > 300 °C | The nature of the peak (exo- or endothermic) would depend on the specific degradation reactions. |
Note: The data in this table is largely inferred due to the lack of specific experimental results for pure CHDM in the surveyed literature. Experimental verification is required.
Proposed Thermal Degradation Pathways
Based on the chemical structure of this compound and the known degradation mechanisms of alcohols and diols, several degradation pathways can be proposed. The primary mechanisms are likely to be dehydration and dehydrogenation, followed by further fragmentation and rearrangement at higher temperatures.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal degradation of CHDM. The following sections outline standard protocols for TGA and Pyrolysis-GC-MS.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general framework for analyzing the thermal stability of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
This protocol is designed to identify the volatile and semi-volatile products generated from the thermal decomposition of CHDM.
Conclusion and Future Outlook
This compound is a thermally stable diol, a property that it imparts to the numerous polyesters in which it is a key component. While direct experimental data on its thermal degradation is limited, its high boiling point and auto-ignition temperature suggest a significant degree of thermal stability. The proposed degradation pathways, primarily dehydration and dehydrogenation, are based on established chemical principles for similar compounds.
For a more complete understanding, further research is warranted to obtain precise TGA and DSC data for pure CHDM and to definitively identify its thermal degradation products under various atmospheric conditions using techniques like Py-GC-MS. Such data would be invaluable for fine-tuning industrial processes and for the development of advanced materials with tailored thermal properties, including those for sensitive applications in the pharmaceutical and drug development industries.
References
- 1. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHDM (this compound) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. junsei.co.jp [junsei.co.jp]
- 6. qqpharm.com [qqpharm.com]
- 7. atamankimya.com [atamankimya.com]
- 8. cpachem.com [cpachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purity Analysis of Commercial 1,4-Cyclohexanedimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 1,4-Cyclohexanedimethanol (CHDM). Given its critical role as a monomer in the synthesis of high-performance polyesters like PETG and PCT, ensuring the quality and purity of CHDM is paramount for achieving desired polymer properties and performance.[1][2][3][4] Commercial CHDM is a mixture of cis and trans isomers, with typical ratios influencing the final polymer's characteristics.[3][4][5]
Physicochemical Properties and Common Impurities
This compound (C₈H₁₆O₂) is a waxy, white solid at room temperature, produced industrially via the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[3] The purity profile of commercial CHDM is influenced by the manufacturing process, handling, and storage. A thorough analysis must account for the ratio of its geometric isomers and the presence of any process-related impurities or degradation products.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | [3][6][7] |
| Molecular Weight | 144.21 g/mol | [3][6][7] |
| CAS Number | 105-08-8 (mixture) | [6][7] |
| Appearance | White waxy solid or colorless viscous liquid | [1][2][3] |
| Boiling Point | 283-288 °C | [3] |
| Melting Point (cis isomer) | 43 °C | [2] |
| Melting Point (trans isomer) | 60-70 °C | [2][8] |
| Melting Point (mixture) | 41-61 °C |[3] |
Potential impurities in commercial-grade CHDM can include unreacted starting materials, byproducts from side reactions during hydrogenation, and isomers present in non-specified ratios.
Table 2: Typical Composition and Potential Impurities in Commercial CHDM
| Component | Typical Concentration | Potential Origin |
|---|---|---|
| trans-1,4-CHDM | 70-75% | Isomerization during synthesis |
| cis-1,4-CHDM | 25-30% | Isomerization during synthesis |
| 4-Methylcyclohexanemethanol | Trace | Byproduct of hydrogenation[3] |
| Dimethyl Terephthalate (DMT) | Trace | Unreacted starting material |
| Water | < 0.5% | Absorption from atmosphere; process residual |
| Residual Solvents | Trace | Purification process |
Analytical Techniques for Purity Assessment
A multi-faceted approach is often employed to fully characterize the purity of CHDM. Gas chromatography is the principal technique, supplemented by spectroscopic methods for structural confirmation.
Gas Chromatography (GC) GC is the most suitable method for the routine analysis and purity determination of CHDM due to its volatility and thermal stability.[9] It is highly effective for separating the cis and trans isomers and quantifying trace impurities.[1]
-
GC with Flame Ionization Detection (GC-FID): Offers high sensitivity and a wide linear range, making it ideal for quantifying the main components and impurities. It is a robust technique for routine quality control.[10]
-
GC with Mass Spectrometry (GC-MS): Provides definitive identification of unknown impurities by comparing their mass spectra to library databases.[11] It is an excellent tool for identifying and quantifying volatile and semi-volatile impurities.[11]
High-Performance Liquid Chromatography (HPLC) While GC is generally preferred, HPLC can be employed for the analysis of non-volatile impurities or derivatives of CHDM.[10][12] Reverse-phase HPLC with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) is suitable for compounds lacking a strong UV chromophore.[10]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Provides confirmation of the hydroxyl (-OH) functional group and the cyclohexane (B81311) ring structure. FTIR can also be used to differentiate between polymorphs of the isomers.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, confirming the identity of the CHDM isomers and providing quantitative data without the need for a specific reference standard for every impurity.[11]
Table 3: Comparison of Key Analytical Techniques for CHDM Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD/CAD) |
|---|---|---|---|
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[11] | Separation based on volatility; detection by ion generation in a flame. | Separation based on polarity; detection of non-volatile analytes.[11] |
| Applicability to CHDM | High; suitable for isomer separation and impurity identification.[11] | High; robust for routine quantification and isomer ratio analysis.[9] | Moderate; best for non-volatile impurities or derivatives.[10] |
| Impurity Detection | Excellent for identifying and quantifying volatile/semi-volatile compounds.[11] | Excellent for quantifying known impurities against a standard. | Good for a broad range of non-volatile or thermally unstable compounds.[11] |
| Primary Use Case | Definitive identification of unknown impurities; quantification. | Purity assay; determination of cis/trans isomer ratio. | Analysis of high molecular weight or thermally labile impurities. |
Experimental Protocols
The following sections provide detailed methodologies for the primary analytical techniques used in CHDM purity analysis.
Objective: To quantify the purity of a this compound sample and determine the ratio of cis and trans isomers using Gas Chromatography with Flame Ionization Detection.
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard (with known purity and isomer ratio)
-
High-purity solvent (e.g., Isopropanol, Hexane, or Acetone).[9][14]
-
Volumetric flasks, pipettes, and autosampler vials
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the CHDM reference standard and dissolve it in 10 mL of solvent to create a 1 mg/mL stock solution.[9]
-
Working Standards: Prepare a series of working standards (e.g., 10-500 µg/mL) by serial dilution of the stock solution to generate a calibration curve.[9]
-
Sample Solution: Prepare the sample solution by dissolving the CHDM material to be analyzed in the same solvent to achieve a concentration within the calibration range (e.g., 200 µg/mL).[9]
3. GC-FID Conditions:
| Parameter | Recommended Condition |
|---|---|
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[9] |
| Injector | Split/Splitless, 280 °C.[9] |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[10] |
| Oven Temperature Program | Initial 100 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 min. |
| Detector | FID, 280 °C |
4. Data Analysis:
-
Identify the peaks for cis- and trans-CHDM by comparing retention times with the reference standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.[9]
-
Calculate the concentration of each isomer in the sample using the calibration curve.
-
Determine the total purity by summing the concentrations of all identified components (isomers and impurities) and expressing the CHDM isomers as a percentage of the total.
-
Calculate the cis/trans ratio based on the respective peak areas or calculated concentrations.
Objective: To identify and quantify any significant volatile or semi-volatile impurities in a this compound sample using Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
As described in Protocol 1.
-
Internal Standard (IS) may be used for precise quantification (e.g., Squalane).[11]
2. Sample Preparation:
-
Prepare the sample solution as described in Protocol 1. If using an internal standard, add a known amount of IS to both the standard and sample solutions.[11]
3. GC-MS Conditions:
| Parameter | Recommended Condition |
|---|---|
| Gas Chromatograph | GC system coupled to a Mass Spectrometer (MS) detector.[11] |
| Column | DB-5ms or equivalent non-polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10] |
| Injector | Split/splitless injector, 280 °C.[11] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[11] |
| Oven Temperature Program | Initial 100 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 10 min. |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[11] |
| Mass Range | Scan from m/z 40 to 450. |
4. Data Analysis:
-
Identify the cis and trans isomer peaks based on retention time and mass spectra.
-
For other peaks, perform a library search (e.g., NIST) to tentatively identify the impurities.
-
Confirm the identity of impurities using reference standards if available.
-
Quantify impurities using the calibration curve of the main component (assuming similar response factors for a preliminary estimate) or by using an internal standard method for higher accuracy.[11]
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical processes for CHDM purity assessment.
Caption: General workflow for the purity analysis of commercial CHDM.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 4. CHDM (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. archivemarketresearch.com [archivemarketresearch.com]
- 6. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of this compound, dibenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Rules for solvent selection in GC analysis? - Chromatography Forum [chromforum.org]
Green Synthesis of 1,4-Cyclohexanedimethanol: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards sustainable chemical manufacturing has intensified the search for green and efficient synthesis routes for key industrial chemicals. 1,4-Cyclohexanedimethanol (CHDM), a crucial monomer in the production of high-performance polyesters, coatings, and certain pharmaceuticals, is traditionally synthesized through energy-intensive processes using petroleum-based feedstocks. This technical guide provides a comprehensive overview of emerging green synthesis routes for CHDM, focusing on methodologies that utilize renewable feedstocks, employ environmentally benign catalysts, and operate under sustainable reaction conditions. This guide details experimental protocols, presents comparative quantitative data, and visualizes key reaction pathways to aid researchers in the development of next-generation sustainable chemical processes.
Catalytic Hydrogenation of Dimethyl Terephthalate (B1205515) (DMT) and Terephthalic Acid (TPA)
The conventional route to CHDM involves the hydrogenation of dimethyl terephthalate (DMT) or terephthalic acid (TPA). Green chemistry principles are being applied to this route to enhance its sustainability by developing highly efficient, noble-metal-free catalysts and employing greener reaction media like water.
One-Pot Synthesis using Trimetallic RuPtSn Catalysts
A promising approach involves the one-pot conversion of DMT to CHDM using supported trimetallic catalysts, which demonstrates a synergistic effect, leading to higher yields under milder conditions.[1]
Experimental Protocol:
The catalytic hydrogenation is typically carried out in a batch reactor in two consecutive stages with varying reaction temperatures and pressures. Supported trimetallic RuPtSn/Al₂O₃ catalysts are employed to facilitate the one-pot synthesis.[1] While specific step-by-step industrial protocols are proprietary, a representative laboratory-scale procedure would involve charging the reactor with DMT, the catalyst, and a suitable solvent, followed by pressurizing with hydrogen and staged heating to achieve the desired conversion and selectivity.
Quantitative Data:
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | DMT Conversion (%) | CHDM Yield (%) | Reference |
| Ru₄Pt₂Sn₈ | Al₂O₃ | - | - | - | - | High | [1] |
| Ni | SiO₂ | - | - | - | 95 | - | [2] |
| KF-modified Ni | SiO₂ | - | - | - | 95 | Up to 97 (selectivity) | [2] |
| Ru-Re | Activated Carbon | 70 | 3 | - | 82 | - | [3] |
Reaction Pathway:
Hydrogenation of Terephthalic Acid in Water
Utilizing water as a solvent presents a significant green advantage. This process involves a two-step hydrogenation of TPA.
Experimental Protocol:
In a typical procedure, the first step involves the hydrogenation of TPA to 1,4-cyclohexanedicarboxylic acid (CHDA) using a Pd/C catalyst at approximately 250°C and 12 MPa of hydrogen pressure for 1 hour. The second step involves the hydrogenation of CHDA to CHDM using a Ru-Sn/C catalyst at 250°C and 10 MPa of hydrogen pressure for 6 hours.
Quantitative Data:
| Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Reference |
| TPA | 5% Pd/C | Water | 250 | 12 | 1 | 99 (to CHDA) | 98 (to CHDA) | - |
| CHDA | 5% Ru-5% Sn/C | Water | 250 | 10 | 6 | - | - | - |
Reaction Pathway:
Synthesis from Biomass-Derived Feedstocks
A truly green approach to CHDM involves its synthesis from renewable biomass. A novel two-step route has been developed utilizing formaldehyde (B43269), crotonaldehyde (B89634), and ethyl acrylate (B77674), all of which can be derived from biomass.
Proline-Catalyzed Cycloaddition and Hydrogenation
This innovative route involves an initial proline-catalyzed formal [3+1+2] cycloaddition to form an intermediate, followed by hydrogenation to yield CHDM. This method offers a potential alternative to fossil-fuel-based production.[4]
Experimental Protocol:
Step 1: Proline-catalyzed formal [3+1+2] cycloaddition A mixture of crotonaldehyde (10.0 mmol), 37% aqueous formaldehyde solution (10.0 mmol), ethyl acrylate (10.0 mmol), and proline (10 mol% based on acrylate) is heated. The optimal reaction temperature is 130°C, and a 91% yield of the intermediate, ethyl 4-formylcyclohex-3-enecarboxylate, is achieved when using 2.0 equivalents of formaldehyde and crotonaldehyde.
Step 2: Hydrogenation The intermediate from Step 1 is hydrogenated over a commercial Cu/Zn/Al catalyst at 240°C and 4.0 MPa of H₂ for 12 hours to produce CHDM with a high yield.
Quantitative Data:
| Step | Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1 | Proline | Formaldehyde, Crotonaldehyde, Ethyl Acrylate | 130 | - | 12 | 91 (intermediate) | |
| 2 | Cu/Zn/Al | Ethyl 4-formylcyclohex-3-enecarboxylate, H₂ | 240 | 4.0 | 12 | 84 (CHDM) |
Overall Yield: The overall yield of CHDM from formaldehyde, crotonaldehyde, and ethyl acrylate is approximately 76%.
Reaction Pathway and Mechanism:
Upcycling of Polyethylene Terephthalate (PET) Waste
The chemical recycling of PET waste into valuable chemicals like CHDM is a cornerstone of the circular economy. This approach not only mitigates plastic pollution but also reduces the reliance on virgin fossil fuels.
Hydrogenation of Bis(2-hydroxyethylene) Terephthalate (BHET)
A viable route involves the depolymerization of PET to its monomer, bis(2-hydroxyethylene) terephthalate (BHET), followed by catalytic hydrogenation to CHDM.[5]
Experimental Protocol:
The hydrogenation of BHET is carried out using a combination of Pd/C and Cu-based catalysts. The reaction parameters, including temperature, pressure, and time, are optimized to achieve high conversion and yield. A 100% conversion of BHET and a 78% yield of CHDM can be achieved under optimized conditions.[5]
Quantitative Data:
| Reactant | Catalysts | Conversion (%) | CHDM Yield (%) | Reference |
| BHET | Pd/C and Cu-based | 100 | 78 | [5] |
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for Melt Polymerization of 1,4-Cyclohexanedimethanol with Terephthalic Acid to Synthesize Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via melt polymerization of 1,4-cyclohexanedimethanol (CHDM) and terephthalic acid (TPA). PCT is a high-performance thermoplastic polyester (B1180765) with excellent thermal stability, mechanical strength, and chemical resistance, making it a material of interest for various advanced applications. This document outlines the fundamental chemistry, a detailed step-by-step experimental protocol, key reaction parameters, and characterization of the resulting polymer.
Introduction
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) is a semi-crystalline engineering thermoplastic polyester synthesized from the polycondensation of terephthalic acid (TPA) or its dimethyl ester, dimethyl terephthalate (B1205515) (DMT), with this compound (CHDM).[1][2] Its chemical structure is similar to polyethylene (B3416737) terephthalate (PET), but the presence of the bulky cyclohexane (B81311) ring in the polymer backbone gives PCT a higher melting point, greater thermal stability, and enhanced chemical resistance.[2][3]
PCT is known for its excellent dimensional stability at elevated temperatures, with a melting point around 285 °C.[2] This high-temperature resistance makes it suitable for applications such as electronic components, including connectors and LED packaging, as well as under-the-hood automotive parts.[1][2] The material also exhibits good mechanical properties, including high tensile strength and flexural modulus, and low moisture absorption.[1]
The synthesis of PCT is typically carried out via a two-stage melt polymerization process. The first stage is esterification, where TPA and CHDM react to form a low molecular weight prepolymer and water as a byproduct. The second stage is polycondensation, where the prepolymer is subjected to high temperatures and vacuum to increase the molecular weight by removing the excess diol.[3][4]
Experimental Protocols
Materials and Equipment
-
Monomers:
-
Terephthalic acid (TPA, polymer grade)
-
This compound (CHDM, a mixture of cis and trans isomers)
-
-
Catalyst:
-
Titanium-based catalyst (e.g., Titanium(IV) butoxide) or Antimony-based catalyst (e.g., Antimony(III) oxide)
-
-
Stabilizer:
-
Phosphite-based antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
-
Equipment:
-
Jacketed glass reactor or stainless steel autoclave equipped with:
-
Mechanical stirrer (high torque)
-
Nitrogen inlet
-
Distillation column and condenser
-
Vacuum pump
-
Temperature controller
-
Heating mantle or oil bath
-
-
Detailed Two-Stage Melt Polymerization Protocol
Stage 1: Esterification
-
Reactor Setup: Ensure the reactor is clean and dry. Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation column connected to a condenser and collection flask.
-
Charging Monomers: Charge terephthalic acid and this compound into the reactor. A typical molar ratio of CHDM to TPA is between 1.1:1 and 1.5:1 to compensate for the loss of diol during polycondensation.
-
Catalyst and Stabilizer Addition: Add the catalyst (e.g., 200-500 ppm of a titanium-based catalyst) and a stabilizer.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the esterification stage.
-
Heating and Reaction:
-
Begin stirring and gradually heat the reactor to a temperature of 250-280 °C.[5]
-
As the temperature increases, the esterification reaction will commence, and water will be produced as a byproduct.
-
Continuously remove the water vapor through the distillation column. The reaction progress can be monitored by the amount of water collected.
-
Maintain these conditions for approximately 2-4 hours, or until at least 95% of the theoretical amount of water has been collected. This indicates the formation of a low molecular weight prepolymer.
-
Stage 2: Polycondensation
-
Transition to Polycondensation: Once the esterification is complete, gradually increase the temperature of the reactor to 280-300 °C.
-
Application of Vacuum: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This step is critical for removing the excess CHDM and driving the polymerization reaction towards a high molecular weight polymer.
-
Monitoring Viscosity: As the polycondensation reaction proceeds, the viscosity of the polymer melt will increase significantly. The power consumption of the stirrer motor can be used as an indirect measure of the melt viscosity and, consequently, the molecular weight of the polymer.
-
Reaction Termination: Continue the polycondensation for 2-3 hours under high temperature and vacuum, or until the desired melt viscosity is achieved.
-
Extrusion and Quenching: Once the desired molecular weight is reached, stop the reaction by breaking the vacuum with nitrogen. Extrude the molten polymer from the reactor into a cold water bath to quench it and form a solid strand.
-
Pelletization: The solidified polymer strand can then be pelletized for further processing and characterization.
Data Presentation
Table 1: Typical Reaction Parameters for PCT Synthesis
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 250 - 280 °C | 280 - 300 °C |
| Pressure | Atmospheric (Nitrogen flow) | < 1 mmHg (Vacuum) |
| Duration | 2 - 4 hours | 2 - 3 hours |
| Catalyst Conc. | 200 - 500 ppm (Ti-based) | - |
| Molar Ratio (CHDM:TPA) | 1.1:1 to 1.5:1 | - |
| Byproduct Removed | Water | This compound |
Table 2: Typical Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
| Property | Value |
| Melting Temperature (Tm) | 285 - 315 °C[2][6] |
| Glass Transition Temp. (Tg) | 85 - 110 °C[6] |
| Heat Deflection Temp. (HDT) | Up to 260 °C (with glass reinforcement)[1] |
| Tensile Strength | 55 - 70 MPa |
| Flexural Modulus | 2.5 - 3.0 GPa |
| Intrinsic Viscosity (IV) | 0.6 - 1.0 dL/g |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |
Note: The properties of PCT can be significantly influenced by the cis/trans isomer ratio of the CHDM used. An increase in the trans-isomer content generally leads to a higher melting point and glass transition temperature.[6]
Visualizations
Caption: Experimental workflow for the two-stage melt polymerization of PCT.
Caption: Logical relationship of the two-stage PCT synthesis process.
Applications
The high performance of PCT makes it a valuable material in various demanding sectors:
-
Automotive Industry: Its high heat resistance and chemical resistance to automotive fluids make it suitable for under-the-hood components, connectors, and sensors.[1]
-
Electrical and Electronics: PCT is widely used for manufacturing connectors, sockets, switches, and other components that require high-temperature resistance for soldering processes.[1][2] Its excellent dimensional stability is also a key advantage.
-
LED Packaging: The color stability and high-temperature resistance of PCT are beneficial for LED reflector applications.[2]
-
Industrial Applications: PCT can be processed into fibers and fabrics for industrial filters.[2]
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, should be worn at all times.
-
Care should be taken when working with high temperatures and vacuum.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The melt polymerization of this compound with terephthalic acid is a robust and scalable method for producing high-performance PCT polyester. By carefully controlling the reaction parameters, particularly temperature, pressure, and catalyst concentration, the molecular weight and final properties of the polymer can be tailored to meet the demands of various advanced applications. These application notes and protocols provide a solid foundation for researchers and scientists to successfully synthesize and explore the potential of PCT.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Solution Polymerization of CHDM-Based Copolyesters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedimethanol (CHDM) is a critical co-monomer in the synthesis of high-performance copolyesters. Its unique cycloaliphatic structure imparts enhanced thermal stability, mechanical strength, and chemical resistance to the polymer backbone compared to copolyesters derived from linear aliphatic diols. Solution polymerization offers a versatile and controllable method for the synthesis of CHDM-based copolyesters, allowing for homogenous reaction conditions and milder temperatures compared to melt polymerization. This can be particularly advantageous when incorporating thermally sensitive monomers or when aiming for specific molecular weight distributions.
These application notes provide detailed protocols for the solution polymerization of CHDM-based copolyesters, focusing on techniques that are relevant to researchers in materials science and drug development. The protocols are based on established literature and are designed to be reproducible in a standard laboratory setting.
Data Presentation
The following tables summarize key quantitative data from representative solution polymerization experiments for CHDM-based copolyesters. These tables are intended to provide a comparative overview of how different monomer compositions and synthetic approaches can influence the final properties of the polymer.
Table 1: Properties of Poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylenedimethylene-2,6-naphthalenedicarboxylate) Copolyesters with 70/30 trans/cis-CHDM
| NDC Content (mol%) | Viscosity Average Molecular Weight (Mv) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 0 | 35,200 | 85 | 285 |
| 10 | 36,800 | 90 | 268 |
| 20 | 38,100 | 95 | 255 |
| 30 | 39,500 | 100 | 248 |
| 40 | 41,200 | 105 | 252 |
| 50 | 43,000 | 110 | 258 |
Data sourced from Hussain et al., 2019.
Table 2: Properties of Poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylenedimethylene-2,6-naphthalenedicarboxylate) Copolyesters with 100% trans-CHDM
| NDC Content (mol%) | Viscosity Average Molecular Weight (Mv) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 0 | 38,500 | 92 | 315 |
| 10 | 40,100 | 98 | 295 |
| 20 | 41,800 | 104 | 280 |
| 30 | 43,600 | 110 | 272 |
| 40 | 45,500 | 116 | 278 |
| 50 | 47,600 | 122 | 285 |
Data sourced from Hussain et al., 2019.
Experimental Protocols
Protocol 1: Single-Step, Room Temperature Solution Polymerization of CHDM-based Copolyesters
This protocol describes a simple and efficient one-step solution polymerization method for synthesizing poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylenedimethylene-2,6-naphthalenedicarboxylate) at room temperature without the need for a metallic catalyst.[1][2]
Materials:
-
This compound (CHDM) (mixture of cis/trans isomers or pure trans isomer)
-
Terephthaloyl chloride (TPC)
-
2,6-Naphthalenedicarbonyl dichloride (NDC)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet (or a drying tube)
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactant Preparation:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 0.012 mol of CHDM and 0.04 mol of DMAP in 150 mL of anhydrous THF. Stir until all solids are completely dissolved.
-
In a separate beaker, prepare a solution of the diacid chlorides. For a total of 0.01 mol of diacid chloride, weigh the desired molar ratio of TPC and NDC and dissolve them in 50 mL of anhydrous THF. For example, for a 50:50 molar ratio, use 0.005 mol of TPC and 0.005 mol of NDC.
-
-
Polymerization Reaction:
-
Transfer the diacid chloride solution to a dropping funnel and attach it to the central neck of the three-necked flask.
-
Under a nitrogen atmosphere, add the diacid chloride solution dropwise to the stirred CHDM/DMAP solution over a period of 30 minutes.
-
A milky white precipitate of the polymer will begin to form.
-
Allow the reaction to proceed at room temperature with continuous stirring for a total of 90 minutes (including the 30-minute addition time).
-
-
Polymer Precipitation and Purification:
-
After 90 minutes, pour the reaction mixture into a beaker containing 600 mL of methanol while stirring vigorously. This will precipitate the copolyester.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing of the polymer.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake thoroughly with methanol, followed by deionized water, to remove any unreacted monomers, DMAP hydrochloride, and other impurities.
-
Dry the purified polymer in a vacuum oven at 50°C overnight.
-
Characterization:
-
The chemical structure and composition of the copolyester can be confirmed using ¹H NMR spectroscopy.
-
The molecular weight can be determined by techniques such as gel permeation chromatography (GPC) or viscometry.
-
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be measured using differential scanning calorimetry (DSC).
Visualizations
References
- 1. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 2. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01578A [pubs.rsc.org]
Synthesis of High-Molecular-Weight Polyesters Using 1,4-Cyclohexanedimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polyesters. The incorporation of its cyclohexane (B81311) ring into the polymer backbone imparts a unique combination of enhanced thermal stability, mechanical strength, durability, and chemical resistance compared to polyesters derived from linear aliphatic diols.[1] These properties make CHDM-based polyesters highly suitable for a wide range of applications, including industrial coatings, automotive parts, and advanced materials for biomedical and pharmaceutical applications.[1] This document provides detailed application notes and experimental protocols for the synthesis of high-molecular-weight polyesters utilizing CHDM.
Key Attributes of CHDM-Based Polyesters
The inclusion of CHDM as a co-monomer in polyester (B1180765) synthesis imparts several desirable properties:
-
Enhanced Thermal Stability: The rigid, non-planar structure of the cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[1][2][3]
-
Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity in polyesters.[1]
-
Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis, weathering, and various chemicals.[1]
-
Biocompatibility and Biodegradability: Certain aliphatic polyesters incorporating CHDM are being explored for biomedical applications due to their potential for biocompatibility and biodegradability.[1] Some formulations are under investigation as materials for drug delivery systems.[1]
Applications in Research and Drug Development
While CHDM-based polyesters have broad industrial applications, their unique properties are also of significant interest in research and drug development:
-
Controlled Drug Release: Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for sustained drug delivery.[1] The degradation rate can be tuned by altering the copolymer composition.[1]
-
Biomaterial Scaffolds: The mechanical strength and biocompatibility of CHDM-polyesters make them potential candidates for tissue engineering scaffolds.[1]
-
Medical Devices: The durability and chemical resistance of these polyesters are advantageous for the manufacturing of certain medical devices.[1]
Synthesis Methodologies
High-molecular-weight polyesters from CHDM can be synthesized through various methods, with melt polymerization being the most common. Other methods include solution polymerization, enzymatic polymerization, and ring-opening polymerization.
Melt Polymerization (Melt Polycondensation)
This is a widely used two-step industrial process for producing polyesters like Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[2][3]
Step 1: Esterification or Transesterification This initial step involves the reaction of a diacid (e.g., terephthalic acid) or a diester (e.g., dimethyl terephthalate) with an excess of CHDM to form low-molecular-weight oligomers and a byproduct (water or methanol).[2][4]
Step 2: Polycondensation In the second step, the temperature is increased, and a vacuum is applied to facilitate the removal of the excess diol and byproducts, driving the equilibrium towards the formation of a high-molecular-weight polymer.[1][2][4]
Experimental Protocol: Two-Step Melt Polymerization of PCT
This protocol describes a common laboratory-scale procedure for synthesizing Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a homopolyester of CHDM and terephthalic acid.
Materials and Equipment
-
Monomers:
-
This compound (CHDM)
-
Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)
-
-
Catalyst: Antimony trioxide (Sb₂O₃), Titanium(IV) butoxide (TBT), or other suitable catalysts (e.g., 200-300 ppm of TBT).[1]
-
Stabilizer: Phosphorous acid (H₃PO₃) or a similar antioxidant.[1]
-
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.
-
Heating mantle and temperature controller.
-
Vacuum pump.
-
Procedure
Step 1: Esterification/Transesterification
-
Charge the reaction vessel with TPA (or DMT) and CHDM. A molar ratio of diol to diacid/diester of 1.2-2.2:1 is typically used.[3][4]
-
Add the catalyst and stabilizer to the mixture.[1]
-
Purge the reactor with nitrogen to create an inert atmosphere.[1]
-
Heat the mixture with continuous stirring to a temperature of 180-250°C.[1]
-
During this stage, water (if using TPA) or methanol (B129727) (if using DMT) will be produced and should be collected through the condenser. The progress of the reaction can be monitored by the amount of byproduct collected.[1]
-
Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low-molecular-weight oligomers.[1]
Step 2: Polycondensation
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr, to facilitate the removal of excess CHDM and other volatile byproducts.[1]
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can often be indicated by the torque on the mechanical stirrer.[1]
-
Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized.[1]
Data Presentation
The properties of polyesters synthesized with CHDM can be tailored by varying the diacid co-monomer. The following tables summarize typical properties of various CHDM-based polyesters.
Table 1: Thermal Properties of CHDM-based Polyesters
| Polyester | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~90 | ~295 |
| Poly(ethylene terephthalate) (PET) (for comparison) | ~80 | ~260 |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | Varies with cis/trans ratio | Varies with cis/trans ratio |
Data compiled from multiple sources, values are representative and can vary.[2][3]
Table 2: Mechanical Properties of CHDM-based Polyesters
| Polyester | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | >39 | >226 | >300 |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | Similar to PET | >150 | Similar to PET |
| Poly(1,4-cyclohexylenedimethylene adipate) (PCA) | - | <150 | - |
| Poly(1,12-dodecylene sebacate) (for comparison) | 25.3 | 254 | - |
Data compiled from multiple sources, values are representative and can vary.[1][5]
Table 3: Molecular Weight of CHDM-based Polyesters
| Polyester | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| CHDM-based polyesters with odd-carbon aliphatic diacids | 12,000 - 37,000 | - |
| CHDM-based polyesters with even-carbon aliphatic diacids | - | > 60,000 |
| Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD) | - | 75,000 - 80,000 |
Data compiled from multiple sources, values are representative and can vary.[2][4][5][6]
Characterization of Synthesized Polyesters
The resulting polymer can be characterized by various techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[1]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[1]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[1]
-
Tensile Testing: To evaluate mechanical properties such as tensile strength and elongation at break.[1]
-
Wide-Angle X-ray Diffraction (WAXD): To determine the crystalline structure.[6]
Visualizations
Experimental Workflow for Melt Polymerization
Caption: Workflow for the two-step melt polymerization of CHDM-based polyesters.
Logical Relationship of Synthesis Methods
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]
- 4. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Using 1,4-Cyclohexanedimethanol as a comonomer in PET synthesis (PETG)
Harnessing 1,4-Cyclohexanedimethanol (CHDM) as a Comonomer in Polyethylene Terephthalate (B1205515) (PET) Synthesis
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Polyethylene Terephthalate Glycol-modified (PETG), a copolyester renowned for its enhanced properties over standard PET. The incorporation of this compound (CHDM) as a comonomer disrupts the crystalline structure of PET, resulting in a polymer with improved clarity, toughness, and chemical resistance, making it a valuable material for researchers, scientists, and drug development professionals in various applications, including medical devices and packaging.[1][2]
The synthesis of PETG is typically achieved through a two-step melt polycondensation process involving either dimethyl terephthalate (DMT) or terephthalic acid (TPA) as the aromatic dicarboxylic acid source, ethylene (B1197577) glycol (EG) as the primary diol, and CHDM as the modifying comonomer.[1][2][3] The process begins with an esterification or transesterification reaction, followed by a polycondensation reaction under high vacuum and elevated temperatures.[1][4][5]
Impact of this compound (CHDM) Content on PETG Properties
The molar ratio of CHDM to EG is a critical parameter that dictates the final properties of the PETG polymer. Increasing the CHDM content generally leads to a decrease in crystallinity and an increase in the glass transition temperature (Tg). This modification enhances the material's toughness and clarity while reducing its melting point (Tm). The table below summarizes the typical effects of varying CHDM content on the key thermal and mechanical properties of PETG.
| CHDM Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (PET) | ~75 | ~255 | Semicrystalline | 55-75 | 50-150 |
| 15 | 80 - 85 | Amorphous or significantly reduced Tm | Amorphous | 50-60 | 100-200 |
| 30 | 85 - 90 | Amorphous | Amorphous | 45-55 | 150-250 |
| 50 | 90 - 100 | Amorphous | Amorphous | 40-50 | 200-300 |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions and molecular weight of the polymer.
Experimental Protocols
Protocol 1: Synthesis of PETG via Melt Polycondensation from Dimethyl Terephthalate (DMT)
This protocol outlines the synthesis of PETG using DMT, EG, and CHDM. The process involves a transesterification step followed by polycondensation.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (CHDM) (a mixture of cis and trans isomers is common)
-
Zinc Acetate (transesterification catalyst)
-
Antimony(III) oxide or Germanium dioxide (polycondensation catalyst)[1][4]
-
Thermal stabilizer (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port
-
Heating mantle with temperature controller
-
Vacuum pump capable of reaching <1 mbar
-
Cold trap
Procedure:
-
Reactor Setup: Charge the reaction vessel with DMT, EG, and CHDM in the desired molar ratio. A typical starting point is a DMT:diol (EG+CHDM) molar ratio of 1:2.2. The molar percentage of CHDM can be varied (e.g., 15 mol%, 30 mol%, 50 mol% of the total diol content).
-
Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of approximately 200-300 ppm relative to the weight of DMT.
-
Transesterification:
-
Purge the reactor with high-purity nitrogen to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 160-180°C.[5]
-
Methanol (B129727) will be generated as a byproduct and should be collected in the cold trap. The reaction progress can be monitored by the volume of methanol collected.
-
Maintain these conditions for approximately 2-3 hours, or until the evolution of methanol ceases.[5]
-
-
Polycondensation Catalyst and Stabilizer Addition:
-
Increase the temperature to approximately 210°C.
-
Add the polycondensation catalyst (e.g., antimony(III) oxide at 300-400 ppm) and the thermal stabilizer.
-
-
Polycondensation:
-
Gradually increase the temperature to 270-290°C.
-
Simultaneously, slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar. This step is crucial for removing excess EG and driving the polymerization reaction forward.
-
The viscosity of the melt will increase significantly during this stage. The reaction is typically considered complete when a high melt viscosity is achieved, which can be monitored by the stirrer's torque. This stage can take 2-4 hours.[1]
-
-
Product Recovery:
-
Once the desired molecular weight is achieved, stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the PETG.
-
The resulting polymer strand can be pelletized for further processing and characterization.
-
Protocol 2: Synthesis of PETG via Melt Polycondensation from Terephthalic Acid (TPA)
This protocol details the synthesis of PETG using TPA, which involves a direct esterification process.
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
This compound (CHDM)
-
Antimony(III) oxide or a titanium-based catalyst (esterification and polycondensation catalyst)
-
Phosphorous-based stabilizer
-
Nitrogen gas (high purity)
Equipment: Same as in Protocol 1.
Procedure:
-
Slurry Preparation: Prepare a slurry of TPA, EG, and CHDM in the desired molar ratio in the reaction vessel. The molar ratio of diols (EG+CHDM) to TPA is typically between 1.2:1 and 1.5:1.
-
Esterification:
-
Pressurize the reactor with nitrogen to 2-4 bar.
-
Heat the slurry to 240-260°C with vigorous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be continuously removed through the condenser.
-
This stage is typically continued for 2-4 hours until the formation of a clear melt of bis(2-hydroxyethyl) terephthalate (BHET) and its CHDM-containing analogues is observed.
-
-
Catalyst and Stabilizer Addition:
-
Reduce the pressure to atmospheric pressure.
-
Add the polycondensation catalyst (e.g., antimony(III) oxide at 300-400 ppm) and a stabilizer.
-
-
Polycondensation:
-
Gradually increase the temperature to 270-290°C.
-
Slowly apply vacuum, reducing the pressure to below 1 mbar to remove excess EG and water.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, typically for 2-4 hours.
-
-
Product Recovery: Follow the same procedure as in Protocol 1 for product recovery and pelletization.
Characterization Protocols
Protocol 3: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized PETG.
Procedure:
-
Accurately weigh 5-10 mg of the PETG sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample rapidly to -20°C.
-
Reheat the sample from -20°C to 300°C at a heating rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the second heating scan. The melting temperature (Tm), if present, is determined from the peak of the melting endotherm.
Protocol 4: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the synthesized PETG.
Procedure:
-
Place 10-15 mg of the PETG sample into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is a measure of the thermal stability of the polymer.
Protocol 5: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the incorporation of CHDM into the polyester (B1180765) backbone and to determine the comonomer ratio.
Procedure:
-
Dissolve a small amount of the PETG sample in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform (B151607) and trifluoroacetic acid).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The relative integration of the peaks corresponding to the methylene (B1212753) protons of EG and the cyclohexane (B81311) ring protons of CHDM can be used to calculate the actual molar ratio of the comonomers in the final polymer.
Visualizations
References
- 1. Synthesis and characterization of poly(ethylene terephthalate- co -1,4-cyclohexanedimethylene terephtlatate)- block -poly(tetramethylene oxide) copoly ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07172H [pubs.rsc.org]
- 2. Preparation and Properties of Poly(ethylene glycol-co-cyclohexane-1,4-dimethanol terephthalate)/Polyglycolic Acid (PETG/PGA) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN114853991A - PETG and method for preparing PETG from waste PET polyester thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Polymerization of 1,4-Cyclohexanedimethanol for Biodegradable Polyesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of biodegradable polyesters through the enzymatic polymerization of 1,4-Cyclohexanedimethanol (CHDM). Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis for producing these polymers. The protocols outlined herein focus on the use of immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) for the polycondensation of CHDM with a dicarboxylic acid. This method allows for the synthesis of polyesters with tunable properties suitable for various applications, including in the biomedical field as matrices for drug delivery and as biodegradable packaging materials.
Introduction
The growing demand for sustainable and biocompatible materials has spurred research into biodegradable polyesters. Those derived from this compound (CHDM) are of particular interest due to the rigidity and stability imparted by the cyclohexane (B81311) ring, which can enhance the thermal and mechanical properties of the resulting polymer.[1][2] Traditional polyester (B1180765) synthesis often relies on metal catalysts and high temperatures, which can lead to side reactions and product discoloration.[3] Enzymatic polymerization, particularly using lipases, presents a milder and more environmentally friendly approach.[4][5]
Lipases, such as the widely-used Novozym® 435, can effectively catalyze esterification reactions under solvent-free (melt) or organic solvent conditions.[6][7] This biocatalytic approach offers high selectivity, reducing the likelihood of unwanted byproducts and enabling the synthesis of well-defined polymers. The biodegradability of these CHDM-based polyesters can be tailored by copolymerizing with various dicarboxylic acids, making them promising candidates for controlled drug release systems and other biomedical applications.[8][9]
Experimental Protocols
This section details the materials and methods for the enzymatic synthesis and characterization of polyesters from this compound and a representative dicarboxylic acid, succinic acid.
Materials
-
This compound (CHDM) (mixture of cis/trans isomers)
-
Succinic acid
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Diphenyl ether (for solvent-based polymerization)
-
Nitrogen gas (high purity)
Protocol 1: Solvent-Free (Melt) Polycondensation
This protocol is adapted from procedures for lipase-catalyzed melt polycondensation of diols and diacids.[6][10]
-
Monomer Preparation: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line, add this compound (e.g., 14.42 g, 0.1 mol) and succinic acid (e.g., 11.81 g, 0.1 mol).
-
Enzyme Addition: Add Novozym® 435 (typically 10% by weight of the total monomers, e.g., 2.62 g).
-
Initial Reaction Phase: Heat the flask to 90-120°C under a gentle stream of nitrogen to melt the monomers and initiate the reaction. Stir the mixture at a moderate speed (e.g., 200 rpm).
-
Polycondensation under Vacuum: After an initial period of 2-4 hours, gradually apply a vacuum (e.g., down to <1 mbar) to facilitate the removal of the water byproduct and drive the polymerization reaction towards higher molecular weights.
-
Reaction Monitoring and Termination: Continue the reaction for 24-48 hours. The reaction can be monitored by analyzing the viscosity of the mixture. To terminate the reaction, cool the flask to room temperature.
-
Polymer Purification: Dissolve the crude polymer in a minimal amount of chloroform. Filter to remove the immobilized enzyme. The enzyme can be washed with methanol and dried for potential reuse.
-
Precipitation and Drying: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Solvent-Based Polycondensation
This protocol is suitable for achieving higher molecular weights and better control over the reaction conditions.[10]
-
Monomer and Enzyme Preparation: In a similar setup as Protocol 1, add this compound (e.g., 7.21 g, 0.05 mol), succinic acid (e.g., 5.91 g, 0.05 mol), and Novozym® 435 (e.g., 1.31 g) to the flask.
-
Solvent Addition: Add a high-boiling point, inert solvent such as diphenyl ether (e.g., 50 mL).
-
Reaction: Heat the mixture to 90-120°C with stirring under a nitrogen atmosphere. The use of a Dean-Stark trap can be employed to remove the water byproduct azeotropically if a suitable solvent is chosen.
-
Reaction Duration: Allow the reaction to proceed for 48-72 hours.
-
Purification: Follow steps 5-7 from Protocol 1 for reaction termination, enzyme removal, and polymer purification.
Characterization Methods
The synthesized polyesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyester, verify the incorporation of both monomers, and in some cases, determine the number-average molecular weight (Mn) by end-group analysis.[11][12]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[8][13]
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[8][12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyester by measuring its weight loss as a function of temperature.[8][13]
Data Presentation
The following table summarizes typical data obtained for enzymatically synthesized CHDM-based polyesters. The properties can vary significantly based on the specific dicarboxylic acid used and the polymerization conditions.
| Polyester Composition | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Poly(CHDM-co-succinate) | Melt Polycondensation | 3,000 - 10,000 | 5,000 - 20,000 | 1.7 - 2.5 | 5 - 20 | 80 - 120 |
| Poly(CHDM-co-adipate) | Solvent-Based | 8,000 - 15,000 | 16,000 - 35,000 | 2.0 - 2.8 | -10 - 5 | 60 - 100 |
| Poly(CHDM-co-sebacate) | Melt Polycondensation | 5,000 - 12,000 | 10,000 - 25,000 | 1.8 - 2.3 | -20 - -5 | 50 - 90 |
Note: The data presented are representative ranges compiled from various literature sources and are intended for comparative purposes. Actual results will depend on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and characterization of CHDM-based polyesters.
Caption: Workflow for enzymatic synthesis and characterization of CHDM polyesters.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the simplified mechanism of lipase-catalyzed polycondensation.
Caption: Simplified mechanism of lipase-catalyzed polycondensation.
Conclusion
The enzymatic polymerization of this compound provides a versatile and sustainable route to producing biodegradable polyesters with a range of desirable properties. The protocols described in this application note offer a foundation for researchers to synthesize and characterize these materials. By adjusting monomers, reaction conditions, and catalysts, the properties of the resulting polyesters can be finely tuned to meet the demands of various applications, from advanced drug delivery systems to environmentally friendly plastics. The use of enzymes like Novozym® 435 not only aligns with the principles of green chemistry but also opens up possibilities for creating novel polymer architectures that may be challenging to achieve through conventional methods.
References
- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. psecommunity.org [psecommunity.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
Application Note: Enhancing Polyester Thermal Stability with 1,4-Cyclohexanedimethanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of 1,4-Cyclohexanedimethanol (CHDM) as a co-monomer in polyester (B1180765) synthesis is a well-established strategy for enhancing the thermal stability and overall performance of these polymers. The rigid and non-planar structure of the CHDM's cyclohexane (B81311) ring significantly elevates the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester compared to its linear aliphatic counterparts.[1] This application note details the role of CHDM in improving polyester thermal stability, provides quantitative data on the thermal properties of CHDM-modified polyesters, and offers detailed experimental protocols for their synthesis and characterization.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in industries from packaging and textiles to advanced materials for biomedical and pharmaceutical applications.[1] However, the thermal stability of common polyesters like Polyethylene Terephthalate (PET) can be a limiting factor for high-temperature applications. The introduction of CHDM into the polyester backbone disrupts chain linearity and introduces a bulky, rigid cycloaliphatic structure.[1][2] This structural modification hinders chain mobility, leading to a notable increase in the polymer's thermal properties. This note serves as a comprehensive guide for researchers looking to leverage CHDM to develop novel polyesters with superior heat resistance.
Mechanism of Thermal Stability Enhancement
The primary mechanism by which CHDM enhances the thermal stability of polyesters is through the introduction of its bulky cyclohexane ring into the polymer backbone. This cycloaliphatic structure imparts rigidity and restricts the rotational freedom of the polymer chains. Consequently, more thermal energy is required to induce chain mobility and transition the polymer from a glassy to a rubbery state, resulting in a higher glass transition temperature (Tg).[1][2] Furthermore, the ordered packing of these modified polymer chains can lead to a higher melting temperature (Tm), contributing to the overall improvement in thermal stability.[1]
Quantitative Data on Thermal Properties
The incorporation of CHDM into polyesters leads to a significant improvement in their thermal properties. The following table summarizes the key thermal parameters for polyesters with and without CHDM, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer | Monomers | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| PET | Ethylene Glycol + Terephthalic Acid | ~80 | ~260 | - |
| PCT | This compound + Terephthalic Acid | ~88 | ~300 | - |
| PBT | 1,4-Butanediol + Terephthalic Acid | - | - | Lower than P(CT/BT) |
| P(CT/BT) | CHDM + 1,4-Butanediol + Terephthalic Acid | - | - | More stable at initial decomposition |
Data compiled from multiple sources.[3][4][5] Note that specific values can vary depending on the exact synthesis conditions and measurement parameters.
Experimental Protocols
I. Synthesis of CHDM-Modified Polyester (PCT) via Melt Polymerization
This protocol describes a two-step melt polymerization process for synthesizing Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[1][3]
Materials:
-
Dimethyl Terephthalate (DMT)
-
This compound (CHDM) (typically a mix of cis and trans isomers)[6]
-
Catalyst (e.g., Titanium(IV) butoxide, Antimony trioxide)
-
Stabilizer (e.g., Phosphorous acid)[1]
-
Nitrogen gas (high purity)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.[1]
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with DMT and an excess of CHDM (molar ratio of approximately 1:1.2 to 1:2.2).[3][7]
-
Add the catalyst and stabilizer to the mixture.[1]
-
Purge the reactor with nitrogen to establish an inert atmosphere.[1]
-
Heat the mixture with continuous stirring to a temperature of 180-250°C.[1]
-
Methanol (B129727) will be produced as a byproduct and should be collected through the distillation column.
-
Continue this stage until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.[1]
Step 2: Polycondensation
-
Increase the temperature of the reaction mixture to above 300°C for PCT synthesis.[3][7]
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[1] This facilitates the removal of excess CHDM and other volatile byproducts, driving the polymerization reaction forward.
-
The viscosity of the molten polymer will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.[1]
-
The reaction is considered complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool to obtain the solid polyester.
II. Thermal Analysis of Polyesters
A. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyesters.[8][9]
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate, typically 10-20 °C/min, under a nitrogen atmosphere.[10]
-
The heat flow to the sample is measured relative to the reference.
-
A step change in the heat flow indicates the glass transition (Tg), while an endothermic peak represents the melting point (Tm).[10]
B. Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polyesters.[8][9]
Equipment:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polyester onto the TGA balance pan.
-
Heat the sample at a controlled rate, typically 10-20 °C/min, in a specific atmosphere (e.g., nitrogen or air).[10]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss is indicative of the polymer's thermal stability.[10]
Visualizing the Impact of CHDM
The following diagrams illustrate the logical relationship between CHDM incorporation and enhanced thermal stability, as well as a typical experimental workflow.
Caption: Logical flow of CHDM's impact on polyester thermal properties.
Caption: Workflow for polyester synthesis and thermal analysis.
Conclusion
The use of this compound as a co-monomer is a highly effective method for enhancing the thermal stability of polyesters. The introduction of the rigid cycloaliphatic ring of CHDM into the polymer backbone increases the glass transition and melting temperatures, making the resulting materials suitable for applications requiring high heat resistance. The experimental protocols provided herein offer a solid foundation for the synthesis and characterization of these high-performance polymers. For researchers in materials science and drug development, CHDM-based polyesters present opportunities for creating novel materials with tailored thermal properties for a variety of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. fiveable.me [fiveable.me]
Applications of CHDM-Based Polyesters in Biomedical Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that, when incorporated into the polyester (B1180765) backbone, imparts a unique combination of properties highly desirable for biomedical applications. Polyesters based on CHDM, such as polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT), offer enhanced durability, chemical resistance, and biocompatibility compared to their linear aliphatic counterparts.[1] These attributes have led to their increasing use in medical device packaging, 3D printing of anatomical models and surgical guides, and as matrices for controlled drug delivery systems.[1][2] This document provides detailed application notes on the use of CHDM-based polyesters in biomedical devices, comprehensive experimental protocols for their synthesis and evaluation, and a summary of their key performance characteristics.
Application Notes
Medical Device Packaging
CHDM-based polyesters, particularly PETG, are extensively used in rigid packaging for medical devices.[1] Their excellent clarity allows for visual inspection of the packaged device, while their toughness and impact resistance ensure sterility and protection during transportation and handling.[1][3] These materials are readily sterilizable using methods such as gamma irradiation and ethylene (B1197577) oxide (EtO) without significant loss of mechanical properties or discoloration.[4]
3D Printing of Medical Devices and Models
The advent of additive manufacturing has opened new avenues for the use of CHDM-based polyesters in creating patient-specific medical devices, surgical guides, and anatomical models for pre-operative planning.[1] PETG and PCTG filaments are favored for their ease of printing, low warping, and good layer adhesion, resulting in dimensionally stable and robust parts.[5] The biocompatibility of these materials allows for their use in applications involving transient contact with bodily tissues.[2]
Controlled Drug Delivery Systems
The tunable degradation rates and biocompatibility of certain aliphatic CHDM-based copolyesters make them promising candidates for controlled drug release applications.[6] These polymers can be formulated into microparticles, nanoparticles, or coatings for drug-eluting stents to provide sustained local delivery of therapeutic agents.[6][7] The release kinetics can be modulated by altering the copolymer composition and molecular weight.[6] For example, the incorporation of CHDM can influence the hydrophobicity and crystallinity of the polyester matrix, thereby affecting the rate of drug diffusion and polymer degradation.[2]
Tissue Engineering Scaffolds
The mechanical strength and biocompatibility of CHDM-based polyesters are advantageous for the fabrication of scaffolds that provide temporary support for tissue regeneration.[6] These scaffolds can be engineered to have specific pore structures and mechanical properties to promote cell infiltration, proliferation, and differentiation. While not designed to interact with specific signaling pathways, the degradation products of these polyesters can elicit a cellular response.[6]
Quantitative Data
A summary of the key mechanical and thermal properties of various CHDM-based polyesters is presented below for comparative analysis.
| Property | PETG | PCTG | PCT | P(BT-co-CT) | Units |
| Mechanical Properties | |||||
| Tensile Strength | ~45 | ~45 | - | 43.6 | MPa |
| Flexural Strength | ~72 | ~72 | - | - | MPa |
| Izod Impact Strength (notched) | - | 8 | - | - | kJ/m² |
| Young's Modulus | - | - | - | 39.4 | MPa |
| Thermal Properties | |||||
| Glass Transition Temperature (Tg) | ~80 | ~78 | ~90 | 51 - 74 | °C |
| Melting Temperature (Tm) | - | - | 295 | - | °C |
Note: The properties of P(BT-co-CT) vary with the 1,3-BD content.[8] Data for PETG and PCTG are from reference[9].
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation
This protocol describes a two-step melt polymerization process for synthesizing PCT, a homopolyester of CHDM and terephthalic acid.[6]
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst: Titanium(IV) butoxide (TBT)
-
Stabilizer: Phosphorous acid (H₃PO₃)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and condenser/distillation column.
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Charge the reaction vessel with DMT and CHDM in a molar ratio of 1:1.2.
-
Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[6]
-
Purge the reactor with nitrogen to create an inert atmosphere.[6]
-
Heat the mixture with continuous stirring to a temperature of 180-250°C.[6]
-
Methanol (B129727) will be produced as a byproduct and should be collected through the distillation column.
-
Continue this stage until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.[6]
-
-
Polycondensation:
-
Increase the temperature to 280-300°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess CHDM and other volatile byproducts.[6]
-
The viscosity of the molten polymer will increase significantly during this stage, which can be monitored by the torque on the mechanical stirrer.[6]
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid PCT polymer.
-
Protocol 2: In Vitro Cytotoxicity Testing of a CHDM-Based Polyester Device (ISO 10993-5)
This protocol outlines a quantitative MTT assay to assess the in vitro cytotoxicity of a medical device made from a CHDM-based polyester.[10]
Materials:
-
Test device (sterilized by the intended method)
-
Human Dermal Fibroblast cells
-
Cell culture medium (e.g., Fibrolife medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., organotin-stabilized polyvinyl chloride)
Equipment:
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
-
Sterile extraction vessels
Procedure:
-
Extraction:
-
Place the test device, negative control, and positive control in separate sterile extraction vessels containing cell culture medium. The extraction ratio should be based on the surface area or mass of the device (e.g., 3 cm²/mL).
-
Incubate the vessels at 37°C with agitation for 24 hours.[10]
-
-
Cell Culture and Exposure:
-
Seed Human Dermal Fibroblast cells into 96-well plates and culture for 24 hours to allow for cell attachment.[10]
-
Remove the culture medium and replace it with serial dilutions of the extracts from the test device, negative control, and positive control. Include untreated cells as a blank control.
-
Incubate the plates for 48 hours at 37°C in a CO₂ incubator.[10]
-
-
MTT Assay and Evaluation:
-
Add MTT solution to each well and incubate for 3 hours. Viable cells will metabolize the MTT into a purple formazan (B1609692) product.[10]
-
Remove the MTT solution and add isopropanol to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each extract concentration relative to the blank control. A reduction in cell viability by more than 30% is considered a cytotoxic effect.[11]
-
Protocol 3: In Vitro Hydrolytic Degradation Study of a CHDM-Based Polyester Scaffold
This protocol describes a method to evaluate the hydrolytic degradation of a porous scaffold fabricated from a CHDM-based polyester.
Materials:
-
Porous polyester scaffolds (pre-weighed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile containers
Equipment:
-
Incubator (37°C)
-
Lyophilizer (freeze-dryer)
-
Gel Permeation Chromatography (GPC) system
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation and Incubation:
-
Place each pre-weighed scaffold (W₀) in a sterile container with a sufficient volume of PBS to ensure complete immersion.
-
Incubate the containers at 37°C for predetermined time points (e.g., 1, 4, 8, 12 weeks).
-
-
Sample Retrieval and Analysis:
-
At each time point, retrieve the scaffolds from the PBS.
-
Gently rinse the scaffolds with deionized water to remove any salts.
-
Freeze-dry the scaffolds until a constant weight (Wt) is achieved.
-
Calculate the weight loss percentage: Weight Loss (%) = ((W₀ - Wt) / W₀) * 100.
-
Analyze the molecular weight of the dried scaffolds using GPC to determine the extent of polymer chain scission.
-
Examine the surface morphology of the scaffolds using SEM to observe any changes, such as the formation of cracks or pores.
-
Measure the pH of the PBS to monitor the release of acidic degradation products.
-
Protocol 4: Quantification of Drug Release from a CHDM-Based Polyester Coating
This protocol details a method for quantifying the in vitro release of a drug from a polyester-coated medical device, such as a drug-eluting stent.
Materials:
-
Drug-coated devices
-
Release medium (e.g., PBS with 0.5% Tween 20 to ensure sink conditions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Mobile phase for HPLC
-
Drug standard solutions of known concentrations
Equipment:
-
Constant temperature shaker bath (37°C)
-
Vials for sample collection
-
Syringe filters (0.22 µm)
Procedure:
-
Release Study Setup:
-
Place each drug-coated device in a vial containing a known volume of the release medium.
-
Place the vials in a shaker bath set to 37°C and a constant agitation speed.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Filter the collected samples through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of the drug.
-
Prepare a calibration curve using the drug standard solutions.
-
Inject the filtered samples into the HPLC system and determine the drug concentration based on the calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling.
-
Plot the cumulative drug release as a function of time to obtain the drug release profile.
-
Protocol 5: Hemocompatibility Testing of a CHDM-Based Biomaterial (ISO 10993-4)
This protocol provides a general framework for assessing the hemocompatibility of a CHDM-based biomaterial, focusing on hemolysis.[12]
Materials:
-
Test material
-
Human blood (freshly collected with anticoagulant)
-
PBS
-
Positive control (e.g., distilled water)
-
Negative control (e.g., saline)
Equipment:
-
Centrifuge
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Direct Contact Method:
-
Place the test material in a tube with a known volume of diluted blood.
-
Incubate at 37°C for a specified time.
-
Centrifuge the tubes to pellet the red blood cells.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin.
-
-
Indirect Contact (Extract) Method:
-
Prepare an extract of the test material in saline as per ISO 10993-12.
-
Mix the extract with a known volume of diluted blood.
-
Follow the same incubation, centrifugation, and measurement steps as the direct contact method.
-
-
Calculation:
-
Calculate the percentage of hemolysis relative to the positive control. The material is generally considered non-hemolytic if the hemolysis rate is below 5%.[13]
-
Protocol 6: Evaluation of In Vivo Tissue Response to a CHDM-Based Polyester Implant
This protocol outlines a subcutaneous implantation study in a rodent model to evaluate the local tissue response to a CHDM-based polyester implant.
Materials:
-
Sterile implants of the test material
-
Surgical instruments
-
Anesthesia
-
Sutures
-
Formalin (10% neutral buffered)
-
Paraffin
-
Stains (e.g., Hematoxylin and Eosin - H&E)
Equipment:
-
Microtome
-
Light microscope
Procedure:
-
Implantation:
-
Under anesthesia, make a small incision in the dorsal skin of the animal.
-
Create a subcutaneous pocket and insert the sterile implant.
-
Close the incision with sutures.
-
-
Post-operative Care and Observation:
-
Monitor the animals for signs of inflammation or adverse reactions at the implantation site.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them using a microtome.
-
Stain the tissue sections with H&E.
-
Examine the stained sections under a light microscope to evaluate the cellular response, including the presence of inflammatory cells (e.g., macrophages, lymphocytes), fibrous capsule formation, and tissue integration.[14]
-
Visualizations
Disclaimer: The signaling pathway depicted is a hypothetical representation of a potential inflammatory response to polyester degradation byproducts. Direct evidence for the specific interaction of CHDM-based polyester degradation products with these pathways is limited, and this diagram is intended for illustrative and conceptual purposes. It has been suggested that phthalates may drive an inflammatory response via the HSP60/TLR4/NLRP3 signaling axis.[15]
References
- 1. mddionline.com [mddionline.com]
- 2. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]
- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of gamma irradiation on thermoplastic copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustained delivery of paclitaxel using thermogelling poly(PEG/PPG/PCL urethane)s for enhanced toxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Effect of Size of Materials Formed or Implanted In Vivo on the Macrophage Response and the Resultant Influence on Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. In vivo comparative study of tissue reaction to bare and antimicrobial polymer coated transcutaneous implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: 1,4-Cyclohexanedimethanol (CHDM) in Unsaturated Polyester Resins
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. blog.crestresins.com [blog.crestresins.com]
- 5. paint.org [paint.org]
- 6. chempoint.com [chempoint.com]
- 7. This compound (CHDM-D) | Eastman [eastman.com]
- 8. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 9. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Formulation of Polyurethane Foams Using 1,4-Cyclohexanedimethanol (CHDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of rigid polyurethane (PU) foams incorporating 1,4-Cyclohexanedimethanol (CHDM) as a chain extender. The inclusion of CHDM, a cycloaliphatic diol, is intended to enhance the mechanical and thermal properties of the resulting foam. This document outlines the fundamental chemistry, formulation components, experimental protocols, and expected property outcomes.
Introduction to this compound in Polyurethane Foams
This compound (CHDM) is a symmetrical, cycloaliphatic diol that serves as a chain extender or co-polyol in the synthesis of polyurethanes. Its rigid cyclohexane (B81311) ring structure imparts increased hardness, thermal stability, and mechanical strength to the polymer matrix.[1][2] In polyurethane foams, CHDM is utilized to create a more robust and durable cellular structure. The primary hydroxyl groups of CHDM react with isocyanate groups to form urethane (B1682113) linkages, contributing to the hard segment of the polyurethane network.[3]
The use of CHDM is particularly advantageous in applications requiring high compressive strength and thermal insulation, making it a valuable component in the development of advanced materials for various scientific and industrial applications. While primarily used in coatings and elastomers to improve performance, its principles can be applied to foam formulations to achieve enhanced properties.[4]
Polyurethane Foam Formulation Principles
The synthesis of polyurethane foam is a complex process involving the reaction of a polyol and a diisocyanate in the presence of catalysts, blowing agents, and surfactants.[5] The final properties of the foam are highly dependent on the specific components and their ratios.
Key Components:
-
Polyol: The polyol component, typically a polyether or polyester (B1180765) polyol, forms the soft segment of the polyurethane, contributing to its flexibility. The functionality and molecular weight of the polyol are critical in determining the crosslink density and, consequently, the rigidity of the foam.[6]
-
Isocyanate: Aromatic isocyanates like polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) are commonly used for rigid foams. The isocyanate reacts with the hydroxyl groups of the polyol and chain extender to form the urethane linkages.[7]
-
Chain Extender (this compound): Low molecular weight diols like CHDM react with the isocyanate to build the hard segment of the polymer, enhancing mechanical properties.[4]
-
Blowing Agent: Water is a common chemical blowing agent that reacts with isocyanate to produce carbon dioxide gas, which causes the foam to expand. Physical blowing agents can also be used.[7]
-
Catalyst: Amine and tin-based catalysts are often used to control the rates of the gelling (urethane formation) and blowing (gas formation) reactions.[6]
-
Surfactant: Silicone-based surfactants are crucial for stabilizing the foam cells during formation, preventing collapse and ensuring a uniform cell structure.[6]
Experimental Data: Properties of Rigid Polyurethane Foams
Table 1: Typical Physical and Mechanical Properties of Rigid Polyurethane Foam
| Property | Typical Value Range | Test Method |
| Density | 30 - 100 kg/m ³ | ASTM D1622 |
| Compressive Strength (at 10% deformation) | 150 - 800 kPa | ASTM D1621 |
| Tensile Strength | 200 - 1000 kPa | ASTM D1623 |
| Closed Cell Content | > 90% | ASTM D2856 |
Data compiled from various sources on rigid polyurethane foam properties.[8]
Table 2: Typical Thermal Properties of Rigid Polyurethane Foam
| Property | Typical Value Range | Test Method |
| Thermal Conductivity (at 24°C) | 0.022 - 0.028 W/m·K | ASTM C518 |
| Service Temperature Range | -50 to 120 °C | - |
Data compiled from various sources on rigid polyurethane foam properties.[9]
Experimental Protocols
This section provides a general protocol for the laboratory-scale synthesis of rigid polyurethane foam. The formulation can be adapted to include CHDM as a chain extender.
Materials and Equipment
-
Polyol: Polyether polyol (e.g., hydroxyl number 400-500 mg KOH/g)
-
Isocyanate: Polymeric MDI (pMDI)
-
Chain Extender: this compound (CHDM)
-
Catalyst: Amine catalyst (e.g., DMCHA) and/or Tin catalyst (e.g., DBTDL)
-
Surfactant: Silicone surfactant
-
Blowing Agent: Deionized water
-
Equipment: Mechanical stirrer, disposable cups, mold, fume hood, balance, stopwatch.
General Foam Preparation Protocol
-
Preparation of the Polyol Premix (Component A):
-
In a disposable cup, accurately weigh the required amounts of polyol, CHDM, surfactant, catalyst(s), and water.
-
Mix these components thoroughly using a mechanical stirrer at a moderate speed (e.g., 1000-2000 rpm) for 30-60 seconds until a homogeneous mixture is obtained.
-
-
Foaming Reaction:
-
In a fume hood, add the pre-weighed amount of pMDI (Component B) to the polyol premix.
-
Immediately begin vigorous stirring at high speed (e.g., 3000-5000 rpm) for a short duration (typically 5-10 seconds).
-
Quickly pour the reacting mixture into a mold.
-
-
Curing:
-
Allow the foam to rise and cure at ambient temperature for at least 24 hours. For some formulations, a post-curing step in an oven at a moderately elevated temperature (e.g., 70°C) for a few hours may be beneficial.
-
-
Characterization:
-
After curing, the foam can be demolded and cut into specimens for property testing according to the relevant ASTM standards (as listed in Tables 1 and 2).
-
Visualizations
The following diagrams illustrate the key chemical reactions and workflow in the formulation of polyurethane foams with CHDM.
Caption: Polyurethane foam formation chemical pathways.
Caption: Experimental workflow for polyurethane foam synthesis.
Caption: Expected effect of CHDM on foam properties.
References
- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 2. paint.org [paint.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Influences of Different Chain extenders on Performance of UV curable Polyurethane [jonuns.com]
- 5. Introduction to Rigid Polyurethane Foam Raw Materials - LECRON SHARE [lecronchem.com]
- 6. Current Progress in Research into Environmentally Friendly Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Rigid Polyurethane Foams Using Polyol from Liquefied Oil Palm Biomass: Variation of Isocyanate Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apraktika.hu [apraktika.hu]
- 9. Material Properties of Rigid Polyurethane Foam-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance polyester. The protocols are based on the widely used melt polymerization technique, covering two primary synthesis routes: transesterification of dimethyl terephthalate (B1205515) (DMT) with 1,4-cyclohexanedimethanol (CHDM) and direct esterification of terephthalic acid (TPA) with CHDM.
Data Presentation: Comparative Synthesis Parameters and Polymer Properties
The following table summarizes quantitative data from various PCT synthesis protocols, offering a comparative overview of reaction conditions and resulting polymer characteristics.
| Parameter | Transesterification Route (DMT + CHDM) | Direct Esterification Route (TPA + CHDM) | Reference(s) |
| Monomer Ratio (Diol:Diacid/Diester) | 2.2:1 | 1.6:1 | [1] |
| Catalyst(s) | Titanium-based (e.g., TBT), Magnesium Acetate | Titanium-based (e.g., Titanium oxide), Germanium dioxide | [2] |
| Catalyst Concentration | TBT: 0.1% of total mass, MgAc₂: 0.02% of total mass | Titanium compound: < 20 ppm | [2] |
| Esterification/Transesterification Temp. | 190–210 °C | Elevated to 280 °C | [3][4] |
| Esterification/Transesterification Time | 3 - 5 hours | 3 hours | [3] |
| Esterification/Transesterification Pressure | Atmospheric (under N₂) | Atmospheric | |
| Polycondensation Temperature | 265 - 290 °C | 300 °C | [3] |
| Polycondensation Time | 2 - 3.5 hours | 150 minutes | |
| Polycondensation Pressure | < 50 Pa to 0.5 - 1 torr | 0.5 - 1 torr | [3] |
| Intrinsic Viscosity (dL/g) | - | 0.6677 - 0.9008 | [1] |
| Glass Transition Temperature (Tg) (°C) | ~90 | 93.23 | [1][5] |
| Melting Temperature (Tm) (°C) | 290 - 313 | 299.65 | [1][6] |
| Crystallization Temperature (Tc) (°C) | - | 135.62 | [1] |
Experimental Protocols
Protocol 1: Synthesis of PCT via Melt Polymerization (Transesterification Route)
This protocol details the synthesis of PCT from dimethyl terephthalate (DMT) and this compound (CHDM).
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound (CHDM)
-
Tetrabutyl titanate (TBT) or other suitable titanium-based catalyst
-
Magnesium Acetate (MgAc₂) (co-catalyst, optional)
-
Antioxidants (e.g., Irganox 1010, Irgafos 168)
-
High-purity nitrogen gas
Equipment:
-
High-temperature glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser and collection flask.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup and Charging:
-
Thoroughly dry all glassware and equipment to prevent hydrolytic side reactions.
-
Charge the reactor with DMT and CHDM in a molar ratio of approximately 1:2.2.
-
Add antioxidants (e.g., 0.5% of the total mass) to prevent thermal degradation.[2]
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
-
Transesterification Stage:
-
Begin stirring and heat the reactor to 190–210 °C to melt the reactants and form a homogeneous mixture.[3]
-
Once the mixture is molten and homogenized, add the titanium-based catalyst (e.g., TBT, approximately 0.1% of the total mass) and co-catalyst if used (e.g., MgAc₂, approximately 0.02% of the total mass).[2]
-
Maintain the temperature in the range of 220–250 °C for 1–4 hours.[3]
-
During this stage, methanol (B129727) is produced as a byproduct and should be continuously removed by distillation and collected in the receiving flask. The reaction is driven to completion by the efficient removal of methanol.
-
-
Polycondensation Stage:
-
After the theoretical amount of methanol has been collected, gradually increase the temperature to 260–290 °C.[3]
-
Simultaneously, slowly reduce the pressure in the reactor to less than 50 Pa.
-
Continue the reaction under these conditions for 2–3.5 hours.[7] During this stage, excess CHDM is removed, and the polymer chains grow in length, leading to a significant increase in the melt viscosity.
-
The reaction is monitored by the stirrer torque, which indicates the viscosity of the polymer melt.
-
-
Product Recovery:
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer.
-
Granulate or pelletize the resulting PCT polymer.
-
Dry the polymer pellets in a vacuum oven at an elevated temperature (e.g., 120-140 °C) for several hours to remove any residual moisture.
-
Protocol 2: Synthesis of PCT via Melt Polymerization (Direct Esterification Route)
This protocol outlines the synthesis of PCT from terephthalic acid (TPA) and this compound (CHDM).
Materials:
-
Terephthalic acid (TPA)
-
This compound (CHDM)
-
Titanium-based catalyst (e.g., titanium oxide)
-
Germanium dioxide (GeO₂) (co-catalyst, optional)
-
Triethyl phosphate (B84403) (stabilizer)
-
High-purity nitrogen gas
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reactor Setup and Charging:
-
Ensure all equipment is dry.
-
Charge the reactor with TPA and CHDM in a molar ratio of approximately 1:1.6.[1]
-
Add the stabilizer (e.g., triethyl phosphate).
-
Add the catalyst system (e.g., titanium oxide and germanium dioxide).
-
Purge the reactor with high-purity nitrogen.
-
-
Esterification Stage:
-
Begin stirring and gradually heat the reactor to approximately 280 °C under atmospheric pressure.
-
Maintain this temperature for about 3 hours.
-
Water is formed as a byproduct of the esterification reaction and is continuously removed by distillation.
-
-
Polycondensation Stage:
-
After the esterification is complete (indicated by the cessation of water distillation), increase the temperature to 300 °C.
-
Gradually apply a vacuum to reduce the pressure to 0.5–1 torr.
-
Continue the polycondensation for approximately 150 minutes, monitoring the melt viscosity via the stirrer torque.
-
-
Product Recovery:
-
Follow the same product recovery and drying procedure as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of PCT.
References
- 1. Study on the Synthesis and Properties of Poly(1,4-Cyclohexyledimethylene Terephthalate) (PCT) - Dissertation [m.dissertationtopic.net]
- 2. Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver formation [archive.nptel.ac.in]
- 5. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of poly(ethylene terephthalate- co -1,4-cyclohexanedimethylene terephtlatate)- block -poly(tetramethylene oxide) copoly ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07172H [pubs.rsc.org]
Troubleshooting & Optimization
Controlling cis/trans ratio of 1,4-Cyclohexanedimethanol during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Cyclohexanedimethanol (CHDM), with a specific focus on controlling the cis/trans isomer ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of CHDM, particularly concerning the control of the cis/trans isomer ratio.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low overall yield of CHDM | 1. Incomplete hydrogenation of the starting material (e.g., Dimethyl Terephthalate (B1205515) - DMT).2. Catalyst deactivation or poisoning.3. Suboptimal reaction conditions (temperature, pressure, reaction time).4. Formation of byproducts. | 1. Increase hydrogen pressure, reaction time, or temperature within the catalyst's stable range.2. Ensure the catalyst is fresh or properly activated. Check for potential poisons in the feedstock.3. Systematically optimize reaction parameters. Refer to the experimental protocols section for recommended conditions with different catalysts.4. Analyze the crude product to identify byproducts. Common byproducts can include incompletely hydrogenated intermediates. Adjusting catalyst and reaction conditions can improve selectivity. |
| Low trans/cis isomer ratio | 1. The chosen catalyst favors the formation of the cis isomer.2. Reaction temperature is too low for isomerization to the thermodynamically more stable trans isomer.3. Insufficient reaction time for the cis to trans isomerization to reach equilibrium. | 1. Consider using a catalyst known to favor the trans isomer, such as certain Ru-based catalysts. The particle size of the catalyst can also influence the isomer ratio.[1]2. Increasing the reaction temperature can promote the isomerization of the cis isomer to the trans isomer.[2]3. Extend the reaction time to allow the isomer ratio to approach the thermodynamic equilibrium, which typically favors the trans isomer. |
| Inconsistent cis/trans ratio between batches | 1. Poor control over reaction temperature.2. Variations in catalyst activity or loading.3. Inconsistent reaction time. | 1. Ensure precise and stable temperature control throughout the synthesis.2. Use a consistent source and amount of catalyst for each batch. Ensure proper mixing for uniform catalyst distribution.3. Standardize the reaction time for all batches. |
| Formation of unknown impurities | 1. Side reactions due to high temperatures or catalyst activity.2. Contaminants in the starting materials or solvent. | 1. Lower the reaction temperature or consider a more selective catalyst. Common side reactions can include hydrogenolysis.2. Use high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (CHDM)?
A1: The most prevalent industrial method for synthesizing CHDM is the catalytic hydrogenation of dimethyl terephthalate (DMT).[3] This process is typically carried out in two main steps:
-
Hydrogenation of the aromatic ring: DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
-
Hydrogenation of the ester groups: The DMCD is then further hydrogenated to yield this compound (CHDM).[3]
Q2: Why is the cis/trans isomer ratio of CHDM important?
A2: The stereochemistry of CHDM, specifically the ratio of cis to trans isomers, significantly impacts the properties of polymers synthesized from it. For many applications, a higher content of the trans isomer is desirable as it can lead to polymers with higher melting points, improved thermal stability, and enhanced mechanical properties due to its more linear and symmetrical structure.[4]
Q3: Which catalysts are typically used for CHDM synthesis, and how do they affect the cis/trans ratio?
A3: A variety of catalysts can be used for the hydrogenation of DMT to CHDM. The choice of catalyst is a critical factor in determining the final cis/trans isomer ratio.
-
Copper-Chromite catalysts: These are commonly used in industrial processes.[5]
-
Ruthenium-based catalysts (e.g., Ru/C, Ru-Sn/γ-Al2O3): Ruthenium catalysts are known for their high activity. The addition of promoters like Sn can influence selectivity. The particle size of Ru catalysts can also affect the isomer ratio, with larger particles sometimes favoring the trans isomer.[1][2]
-
Palladium-based catalysts (e.g., Pd/C): Palladium catalysts are also effective for the hydrogenation of the aromatic ring.
-
Trimetallic catalysts (e.g., RuPtSn/Al2O3): These have been investigated for one-pot synthesis of CHDM from DMT.[6]
The catalyst not only influences the rate of hydrogenation but also the extent of in-situ isomerization between the cis and trans forms.
Q4: How do reaction conditions influence the cis/trans ratio?
A4: Besides the catalyst, reaction conditions play a crucial role in controlling the isomer ratio:
-
Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable trans isomer by promoting the isomerization of the cis isomer.[2]
-
Hydrogen Pressure: Adequate hydrogen pressure is necessary for the hydrogenation reaction to proceed efficiently.
-
Reaction Time: Longer reaction times can allow the cis/trans ratio to approach its thermodynamic equilibrium, which typically has a higher proportion of the trans isomer.
Q5: Can the cis isomer be converted to the trans isomer after the initial synthesis?
A5: Yes, it is possible to isomerize a mixture of CHDM with a high cis content to one that is enriched in the trans isomer. This can be achieved by heating the isomer mixture in the presence of a basic catalyst.[5]
Experimental Protocols
Protocol 1: Two-Step Hydrogenation of Dimethyl Terephthalate (DMT) to CHDM
This protocol describes a general laboratory-scale procedure for the synthesis of CHDM.
Step 1: Hydrogenation of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
-
Materials:
-
Dimethyl Terephthalate (DMT)
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Solvent (e.g., Methanol)
-
High-pressure autoclave reactor equipped with a stirrer
-
-
Procedure:
-
Charge the autoclave with DMT and the solvent.
-
Add the Pd/C catalyst (typically 1-5% by weight of DMT).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa).
-
Heat the reactor to the target temperature (e.g., 120-150 °C) with continuous stirring.
-
Maintain these conditions for a set duration (e.g., 2-4 hours) or until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains DMCD.
-
Step 2: Hydrogenation of DMCD to this compound (CHDM)
-
Materials:
-
DMCD solution from Step 1
-
Copper-Chromite catalyst
-
High-pressure autoclave reactor
-
-
Procedure:
-
Charge the autoclave with the DMCD solution.
-
Add the Copper-Chromite catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize with hydrogen to a higher pressure than in Step 1 (e.g., 10-20 MPa).
-
Heat the reactor to a higher temperature (e.g., 200-250 °C) with stirring.
-
Maintain these conditions for an extended period (e.g., 4-8 hours).
-
Cool the reactor, vent, and purge.
-
Filter to remove the catalyst.
-
The CHDM can be purified from the resulting mixture by distillation.
-
Analysis of Cis/Trans Isomer Ratio
The cis/trans ratio of the final CHDM product can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the purified CHDM in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
GC-MS Conditions:
-
Column: A polar capillary column is typically used to achieve good separation of the cis and trans isomers.
-
Injection: Use a standard split/splitless injector.
-
Oven Program: A temperature gradient program is employed to separate the isomers.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to identify the characteristic fragments of CHDM.
-
-
Quantification: The relative peak areas of the cis and trans isomers in the chromatogram are used to calculate the isomer ratio.
Data Presentation
The following tables summarize the influence of different catalysts and reaction conditions on the cis/trans ratio of CHDM, based on available literature.
Table 1: Effect of Catalyst on CHDM Synthesis
| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Trans/Cis Ratio | Yield (%) | Reference |
| Cu/Zn/Al | Ethyl 4-formylcyclohex-3-enecarboxylate | 240 | 4.0 | Not Specified | 84 | |
| Ru-Sn/γ-Al2O3 + Pd/γ-Al2O3 | Terephthalic Acid | 230 | 8.0 | High trans content | 72.2 | [2] |
| Copper-Chromite | Dimethyl 1,4-cyclohexanedicarboxylate | ~250 | ~34.5 | ~3:1 (75% trans) | Not Specified | [5] |
Note: Quantitative data on cis/trans ratios for specific catalysts are often proprietary or not fully disclosed in the public literature. The values presented are indicative and may vary based on the specific experimental setup.
Mandatory Visualization
Logical Workflow for CHDM Synthesis and Isomer Control
The following diagram illustrates the general workflow for the synthesis of this compound from Dimethyl Terephthalate, highlighting the stages where the cis/trans ratio can be influenced.
Caption: Workflow for CHDM synthesis and cis/trans isomer ratio control.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Side reactions in 1,4-Cyclohexanedimethanol polymerization and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the polymerization of 1,4-Cyclohexanedimethanol (CHDM).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during CHDM polymerization experiments.
Issue 1: Lower than expected molecular weight or intrinsic viscosity.
-
Possible Cause A: Thermal Degradation. High temperatures during melt polymerization can cause chain scission, leading to a reduction in molecular weight.[1][2] This is often indicated by a yellowing of the polymer.
-
Solution:
-
Optimize the polymerization temperature and time. Avoid prolonged exposure to high temperatures. For Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), polycondensation is often carried out at temperatures above 300°C due to its high melting point; careful control is crucial.[3]
-
Employ a two-step polymerization process: an initial esterification/transesterification at a lower temperature (e.g., 180-250°C) followed by polycondensation at a higher temperature.[3][4]
-
Utilize a stabilizer, such as phosphorous acid, to minimize thermal degradation.[4]
-
Consider Solid-State Polymerization (SSP) as a post-polymerization step to increase molecular weight at milder temperatures (between the glass transition temperature and melting temperature), thus avoiding degradation associated with high melt viscosity.[5]
-
-
-
Possible Cause B: Impurities in Monomers or Catalyst. Impurities can interfere with the polymerization reaction and limit chain growth.
-
Solution:
-
Ensure high purity of CHDM, diacid/diester, and catalyst.
-
Properly dry all monomers and additives before use, as water can hydrolyze ester linkages, especially at high temperatures.
-
-
-
Possible Cause C: Inefficient Removal of Byproducts. In polycondensation, the removal of byproducts like water or methanol (B129727) is essential to drive the reaction towards the formation of high molecular weight polymer.
-
Solution:
-
Apply a high vacuum (below 1 torr) during the polycondensation stage to effectively remove volatile byproducts.[4]
-
Ensure efficient stirring of the reaction mixture to facilitate the diffusion and removal of byproducts from the viscous polymer melt.
-
-
Issue 2: Polymer has an undesirable yellow tint.
-
Possible Cause A: Thermal Degradation. As mentioned previously, overheating the polymer during melt polymerization is a common cause of discoloration.[6]
-
Solution:
-
Reduce the polymerization temperature and/or time.
-
Use a heat stabilizer.
-
Ensure a proper inert atmosphere (e.g., nitrogen) to prevent oxidation, which can contribute to color formation.
-
-
-
Possible Cause B: Catalyst Choice. Certain catalysts, particularly titanium-based ones, can impart a yellow hue to the final polymer.[6][7]
-
Solution:
-
Consider using alternative catalysts, such as antimony-based catalysts, though be mindful of potential toxicity concerns.[6]
-
Optimize the catalyst concentration, as higher amounts can increase discoloration.
-
-
Issue 3: Inconsistent melting point or crystallinity of the polymer.
-
Possible Cause: Isomerization of CHDM. 1,4-CHDM exists as cis and trans isomers. The ratio of these isomers can change during polymerization, especially at high temperatures, which in turn affects the polymer's properties. An increase in the trans-CHDM content generally leads to a higher melting temperature and crystallinity.[6]
-
Solution:
-
Control the reaction temperature and time to minimize isomerization.
-
The presence of carboxylic acid end groups can catalyze isomerization. Starting with a diester (like Dimethyl Terephthalate (B1205515) - DMT) instead of a diacid (like Terephthalic Acid - TPA) can reduce this effect.[8]
-
Characterize the isomer ratio of your CHDM monomer before polymerization and in the final polymer to understand any changes that may have occurred.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during CHDM polymerization?
A1: The main side reactions are:
-
Thermal Degradation: Chain scission at high temperatures, leading to reduced molecular weight and discoloration.[1][2]
-
Isomerization: Conversion between the cis and trans isomers of CHDM, which affects the polymer's thermal and crystalline properties.[6]
-
Ether Formation: Dehydration of CHDM can lead to the incorporation of ether linkages in the polymer backbone, which can alter the glass transition temperature and other properties.
Q2: How can I prevent the formation of ether linkages?
A2: Ether formation is a dehydration reaction favored by high temperatures and acidic conditions. To minimize it:
-
Carefully control the polymerization temperature.
-
Use a neutral or slightly basic catalyst if the application allows.
-
Minimize the presence of strong acid impurities.
Q3: How does the cis/trans ratio of CHDM affect the final polymer?
A3: The stereochemistry of the CHDM monomer significantly influences the properties of the resulting polyester. A higher content of the trans isomer leads to a more linear and rigid polymer chain, resulting in a higher melting point, increased crystallinity, and enhanced mechanical properties. Conversely, a higher cis content introduces kinks in the polymer chain, leading to a more amorphous polymer with a lower melting point.
Q4: What is the typical two-step melt polymerization process for CHDM-based polyesters?
A4: A common method involves two stages:
-
Esterification or Transesterification: The diacid (e.g., Terephthalic Acid) or diester (e.g., Dimethyl Terephthalate) is reacted with an excess of CHDM at a moderate temperature (e.g., 180-250°C) under an inert atmosphere. This stage produces short-chain oligomers and releases water or methanol as a byproduct.[1][3]
-
Polycondensation: The temperature is increased (often above 280°C for PCT) and a high vacuum is applied. This removes the excess CHDM and other volatile byproducts, driving the reaction to form a high molecular weight polymer.[3][4]
Q5: When should I consider using Solid-State Polymerization (SSP)?
A5: SSP is beneficial when you need to achieve a very high molecular weight without the risk of thermal degradation that can occur in the highly viscous melt phase at elevated temperatures.[5] It is often used as a post-polymerization step after melt polycondensation to upgrade the polymer for applications requiring high strength and toughness, such as bottle-grade PET or industrial fibers.[9]
Data Presentation
Table 1: Effect of CHDM Isomer Ratio on the Melting Temperature (Tm) of Copolyesters
| % Trans-CHDM Isomer | Melting Temperature (Tm) of PCT (°C) |
| 0% | 248 |
| 100% | 308 |
Source: Data derived from literature indicating the trend of Tm with varying trans-CHDM content.[6]
Table 2: Impact of Thermal Degradation on Molecular Weight of PETG after Reprocessing
| Reprocessing Cycles | Mass Average Molar Mass Reduction (%) |
| 5 | up to 20% (for most grades) |
| 5 | up to 54% (for high-viscosity grade) |
Source: Data from a study on the impact of multiple injection molding reprocessing steps on PETG.[2]
Experimental Protocols
Protocol 1: Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, a distillation column with a condenser, and a vacuum port.
-
Charging Monomers and Catalyst: Charge the reactor with terephthalic acid (TPA) or dimethyl terephthalate (DMT) and this compound (CHDM) in a molar ratio of approximately 1:1.2 to 1:2.2.[1][3] Add the catalyst (e.g., 200-300 ppm of a titanium-based catalyst like TBT or antimony(III) oxide) and a stabilizer (e.g., phosphorous acid).[4]
-
Inert Atmosphere: Purge the reactor with dry nitrogen to remove oxygen.
-
Esterification/Transesterification: Heat the mixture to 180-250°C with constant stirring.[4] Collect the water or methanol byproduct in the condenser. The reaction is typically continued until about 90% of the theoretical amount of byproduct has been collected.
-
Polycondensation: Gradually increase the temperature to 280-310°C. Once the desired temperature is reached, slowly apply a vacuum, reducing the pressure to below 1 torr.
-
Monitoring: Monitor the reaction progress by observing the increase in melt viscosity, which can be correlated with the torque on the stirrer.
-
Termination and Extrusion: Once the desired molecular weight is achieved (indicated by the stirrer torque), stop the reaction. Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify it. The solidified polymer can then be pelletized.
Protocol 2: Solid-State Polymerization (SSP) of CHDM-based Polyesters
-
Pre-crystallization: The amorphous polymer pellets from melt polymerization must be crystallized to prevent them from sticking together during SSP. This is typically done by heating the pellets at a temperature above their glass transition temperature (Tg) but below the desired SSP temperature.
-
SSP Reactor: Place the crystallized polymer pellets in a reactor that can be heated and subjected to a high vacuum or a flow of inert gas (e.g., nitrogen).
-
Reaction Conditions: Heat the pellets to the SSP temperature, which is typically between the Tg and the melting temperature (Tm) of the polymer. Apply a high vacuum or a continuous flow of hot, dry nitrogen.
-
Reaction Time: The time required for SSP can range from a few hours to over 24 hours, depending on the desired molecular weight increase, the reaction temperature, and the efficiency of byproduct removal.
-
Cooling: After the desired reaction time, cool the polymer pellets under an inert atmosphere before exposing them to air.
Visualizations
Caption: Workflow of CHDM polymerization and potential side reactions with their consequences.
Caption: Troubleshooting logic for addressing low molecular weight in CHDM polymerization.
References
- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the impact of molecular degradation on PETG material performance after multiple injection molding reprocessing steps [biblio.ugent.be]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.media-amazon.com [m.media-amazon.com]
- 8. researchgate.net [researchgate.net]
- 9. PETG Filament - Complete 3D Printing Guide [Updated for 2022] — STANDARD PRINT CO. [standardprintco.com]
Technical Support Center: Enhancing Polyester Hydrolytic Stability with 1,4-Cyclohexanedimethanol (CHDM)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for leveraging 1,4-Cyclohexanedimethanol (CHDM) to improve the hydrolytic stability of polyesters.
Frequently Asked Questions (FAQs)
Q1: Why does incorporating this compound (CHDM) improve the hydrolytic stability of polyesters?
A1: The enhanced hydrolytic stability stems from the unique chemical structure of CHDM. Its bulky, non-planar cycloaliphatic ring provides significant steric hindrance, physically protecting the vulnerable ester linkages in the polymer backbone from attack by water molecules.[1][2] This contrasts with linear diols, which create a more open polymer structure. Additionally, the hydrophobic nature of the cyclohexane (B81311) ring reduces the overall water absorption of the copolyester, further limiting the extent of hydrolysis.[1]
Q2: What is the primary mechanism of hydrolytic degradation in polyesters?
A2: Hydrolytic degradation is a chemical reaction where water molecules cleave the ester bonds in the polymer chain, resulting in the formation of shorter chains with carboxylic acid and alcohol end groups.[3][4][5] This process leads to a reduction in molecular weight, loss of mechanical properties (like tensile strength), and overall degradation of the material.[3][4][6] The reaction can be catalyzed by acidic or basic conditions and is accelerated at higher temperatures.[5][7][8] Furthermore, the carboxylic acid groups produced during hydrolysis can auto-catalyze the degradation process, leading to an accelerated breakdown of the polymer.[3]
Q3: How do the cis/trans isomers of CHDM affect the final properties of the polyester (B1180765)?
A3: The ratio of cis to trans isomers of CHDM significantly influences the polyester's crystalline structure and, consequently, its physical and thermal properties.[9][10]
-
Trans-CHDM: The linear and symmetric structure of the trans isomer allows for more efficient chain packing, leading to higher crystallinity, melting temperature (Tm), and glass transition temperature (Tg).[2][10] Increasing the trans-CHDM content can enhance the thermal stability and mechanical strength of the polyester.[2][10]
-
Cis-CHDM: The bent structure of the cis isomer disrupts chain packing, resulting in a more amorphous polymer with lower crystallinity, Tm, and Tg.
Controlling the cis/trans ratio is a critical parameter for tuning the final performance characteristics of the polyester.[10] For example, increasing the trans-CHDM content from 0% to 100% in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) has been shown to raise the Tm from 248 °C to 308 °C and the Tg from 60 °C to 90 °C.[2][10]
Q4: Besides CHDM, what other strategies can be used to mitigate polyester hydrolysis?
A4: While incorporating CHDM is a highly effective strategy, other methods can be employed. One common approach is the addition of anti-hydrolysis agents, such as carbodiimides. These additives work by reacting with the carboxylic acid groups generated during hydrolysis, converting them into stable, non-reactive urea-based compounds.[3] This action neutralizes the auto-catalytic effect of the acid groups, thereby slowing down the degradation process.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and testing of CHDM-based polyesters.
Problem 1: The resulting polyester exhibits poor thermal stability and lower-than-expected Tg despite CHDM incorporation.
| Possible Cause | Suggested Solution |
| Incorrect Isomer Ratio: A high cis-isomer content in the CHDM monomer can lead to a more amorphous polymer with a lower Tg.[2][10] | Verify the cis/trans isomer ratio of your CHDM supply using techniques like NMR spectroscopy. Source CHDM with a specified, consistent isomer ratio for reproducible results. |
| Low Molecular Weight: Incomplete polymerization results in shorter polymer chains, which exhibit lower thermal stability.[2] | Optimize polymerization conditions (temperature, time, catalyst concentration) to achieve a higher molecular weight. Consider using a solid-state polycondensation (SSP) step after melt polymerization to further increase the molecular weight.[1][2] |
| Monomer Impurities: Impurities in either the diol (CHDM) or diacid monomers can terminate chain growth or introduce unstable linkages. | Ensure high purity of all monomers before polymerization. |
Problem 2: The polyester shows significant hydrolytic degradation during accelerated aging tests.
| Possible Cause | Suggested Solution |
| Insufficient CHDM Content: The molar percentage of CHDM in the copolyester may be too low to provide adequate protection of the ester bonds. | Increase the molar ratio of CHDM relative to other diols in the formulation. The degree of hydrolytic stability is often directly related to the CHDM content.[1][10] |
| Presence of Hydrophilic Co-monomers: If other highly hydrophilic co-monomers are present, they can increase water uptake, counteracting the hydrophobic benefit of CHDM. | Re-evaluate the formulation to minimize or replace highly hydrophilic components if hydrolytic stability is the primary goal. |
| Processing-Induced Degradation: High processing temperatures and residence times during melt extrusion can cause initial degradation, creating weak points susceptible to hydrolysis.[6] | Minimize melt processing temperatures and residence times. Ensure the polyester is thoroughly dried before melt processing to prevent premature hydrolytic degradation at high temperatures.[6] |
Below is a logical workflow for troubleshooting unexpected degradation in CHDM-modified polyesters.
Caption: Troubleshooting workflow for diagnosing poor hydrolytic stability.
Data Presentation: Impact of CHDM on Polyester Properties
The incorporation of CHDM as a co-monomer significantly alters the properties of polyesters compared to their counterparts made with linear diols like ethylene (B1197577) glycol (EG).
| Property | Poly(ethylene terephthalate) (PET) | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | Benefit of CHDM Incorporation | Reference |
| Diol Component | Ethylene Glycol (EG) | This compound (CHDM) | - | - |
| Glass Transition Temp. (Tg) | ~81 °C | ~90 °C (for high trans-isomer content) | Increased heat stability. | [1][2][10] |
| Melting Temperature (Tm) | ~255 °C | ~295-308 °C (for high trans-isomer content) | Higher processing temperatures possible, better thermal resistance. | [1][2][10] |
| Hydrolytic Stability | Moderate | High | Significantly improved resistance to degradation from moisture. | [1][2][9][10] |
| Mechanical Properties | Good | Excellent | Enhanced toughness and mechanical strength. | [1] |
| Chemical Resistance | Good | Excellent | Improved resistance to chemicals and environmental stress cracking. | [1][10] |
Experimental Protocols
1. Synthesis of CHDM-Based Copolyester via Two-Step Melt Polycondensation
This protocol describes a common method for synthesizing high-molecular-weight polyesters incorporating CHDM.
Caption: Workflow for two-step melt polycondensation of CHDM polyesters.
Methodology:
-
Esterification: The reactor is charged with the dicarboxylic acid (e.g., terephthalic acid), CHDM (typically in 20-120% molar excess), and an appropriate catalyst (e.g., a titanium or antimony compound).[10] The mixture is heated to 190-220°C under a nitrogen atmosphere. The byproduct of the reaction (water) is continuously removed by distillation. This stage proceeds until the formation of low-molecular-weight oligomers is complete.[1]
-
Polycondensation: The temperature is increased to 270-295°C, and a high vacuum is gradually applied.[11] The excess diol and any remaining reaction byproducts are removed. The reaction continues under high temperature and vacuum, causing the short oligomer chains to link together, which significantly increases the polymer's molecular weight.[10] The process is monitored by measuring the torque required for stirring, which correlates with melt viscosity and molecular weight. The reaction is stopped once the desired viscosity is achieved.
-
Extrusion and Pelletizing: The final polymer is extruded from the reactor, cooled rapidly in a water bath (quenched), and cut into pellets for storage and further processing.
2. Protocol for Accelerated Hydrolytic Stability Testing
This protocol is designed to evaluate and compare the hydrolytic stability of different polyester formulations.
-
Sample Preparation: Prepare identical samples of the polyesters to be tested (e.g., compression-molded films or tensile bars of uniform dimensions). Thoroughly dry all samples in a vacuum oven to remove any residual moisture.
-
Initial Characterization: For a baseline (T=0), measure the key properties of control samples:
-
Molecular Weight: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Inherent Viscosity (I.V.): A measure related to molecular weight.[6]
-
Mechanical Properties: Measure tensile strength and elongation at break according to ASTM standards.
-
Mass: Record the initial dry mass of each sample.
-
-
Accelerated Aging: Place the remaining samples in an environmental chamber set to conditions of high temperature and humidity (e.g., 85°C and 85% relative humidity). Alternatively, immerse samples in deionized water at an elevated temperature (e.g., 90°C).[12][13]
-
Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 96, 168 hours), remove a subset of samples from the chamber.
-
Post-Aging Characterization: For each time point, dry the samples and repeat the characterization steps performed initially (molecular weight, I.V., mechanical properties, mass).
-
Data Analysis: Plot the percentage retention of each property (e.g., % Molecular Weight Retention) as a function of time. A slower rate of property decline indicates superior hydrolytic stability. Compare the degradation curves for polyesters with and without CHDM to quantify the improvement.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. specialchem.com [specialchem.com]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. US5656715A - Copolyesters based on this compound having improved stability - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gantrade.com [gantrade.com]
- 13. library.geosyntheticssociety.org [library.geosyntheticssociety.org]
Challenges in achieving high molecular weight in CHDM polyester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high molecular weight polyesters using 1,4-cyclohexanedimethanol (CHDM).
Troubleshooting Guide
Question: We are consistently obtaining low molecular weight CHDM polyester (B1180765). What are the potential causes and how can we troubleshoot this issue?
Answer: Achieving a high molecular weight in CHDM polyester synthesis, typically through a two-step melt polycondensation process, is a common challenge.[1][2] Several factors can limit the final molecular weight of your polymer. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify Monomer Quality and Stoichiometry
-
Purity of Monomers: Impurities in your CHDM or diacid/diester monomers can act as chain terminators or lead to undesirable side reactions. Ensure you are using high-purity monomers.
-
Stoichiometric Ratio: The initial ratio of diol to diacid (or diester) is critical. For the first stage (esterification or transesterification), a slight excess of the diol (e.g., a diol to diacid moiety ratio of 1.2–2.2:1) is often used to ensure the resulting oligomers are hydroxyl-terminated.[1][3] However, for the final polymer, a precise 1:1 stoichiometry is theoretically required to achieve a high molecular weight. In practice, the excess diol is removed during the high-vacuum polycondensation stage.[4]
Step 2: Evaluate the Catalyst System
-
Catalyst Choice: The type and concentration of the catalyst significantly impact the polymerization rate. Common catalysts for CHDM polyester synthesis include titanium-based compounds (e.g., titanium(IV) butoxide), and antimony-based compounds (e.g., antimony(III) oxide).[4] The optimal catalyst and its concentration will depend on the specific monomers and desired polymer properties.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities or thermal degradation. Ensure that the catalyst is active and handled under appropriate inert conditions.
Step 3: Optimize Reaction Conditions
The synthesis of CHDM-based polyesters is typically a two-step process: esterification/transesterification followed by polycondensation.[2] Both stages have critical parameters:
-
Esterification/Transesterification (First Stage): This stage is typically carried out at temperatures between 180-250°C under an inert atmosphere (e.g., nitrogen).[4] The goal is to form low molecular weight oligomers while removing the condensation byproduct (water or methanol).[4]
-
Polycondensation (Second Stage): This is the crucial step for building molecular weight.
-
Temperature: High temperatures (often >280-300°C for high melting point polyesters like PCT) are required to keep the polymer molten and increase reaction rates.[2][3] However, excessively high temperatures can lead to thermal degradation.
-
Vacuum: A high vacuum (<1 torr) is essential to efficiently remove the diol byproduct (e.g., excess CHDM) and drive the equilibrium toward the formation of high molecular weight polymer.[4]
-
Reaction Time: Sufficient reaction time is needed for the polymer chains to build. The reaction is often monitored by the increase in melt viscosity, which can be observed by the torque on the mechanical stirrer.[4]
-
Step 4: Prevent Polymer Degradation
-
Thermal Degradation: At the high temperatures required for polycondensation, the polyester can undergo thermal degradation, which leads to a reduction in molecular weight and discoloration. The use of thermal stabilizers, such as phosphite-based compounds or phenolic antioxidants, is highly recommended.[4][5]
-
Hydrolytic Degradation: Any residual water in the reaction mixture can lead to hydrolysis of the ester linkages, especially at high temperatures. Ensure all reactants and the reaction setup are thoroughly dried.
Step 5: Consider Solid-State Polycondensation (SSP)
If you are still unable to achieve the desired molecular weight through melt polycondensation, a subsequent solid-state polycondensation (SSP) step can be employed.[2][3] In this process, the semi-crystalline prepolymer from the melt phase is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or a flow of inert gas. This allows for the further removal of byproducts and an increase in molecular weight without the risk of thermal degradation in the melt phase.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for synthesizing CHDM-based polyesters?
A1: The most common method is a two-step melt polymerization. The first step is esterification (if starting with a diacid) or transesterification (if starting with a diester), which is conducted at a lower temperature (e.g., 180-250°C) to form short-chain oligomers.[1][4] The second step is polycondensation, where these oligomers are reacted at a higher temperature (e.g., >280°C) and under a high vacuum to form a high molecular weight polymer.[1][2]
Q2: How does the cis/trans isomer ratio of CHDM affect the final polymer?
A2: The stereochemistry of the CHDM monomer, specifically the ratio of cis to trans isomers, has a significant impact on the properties of the resulting polyester.[3][6] A higher concentration of the trans-CHDM isomer generally leads to a higher melting point and increased crystallinity in the polymer.[3] This can be a critical factor in achieving desired thermal and mechanical properties.
Q3: What are common catalysts used for CHDM polyester synthesis?
A3: Catalysts commonly used in the synthesis of CHDM polyesters include antimony(III) oxide and titanium-based catalysts like titanium(IV) butoxide.[4] The choice of catalyst can influence reaction kinetics, as well as the color and thermal stability of the final polymer.
Q4: Why is a high vacuum so important in the polycondensation step?
A4: The polycondensation reaction is an equilibrium process where small molecules (like water, methanol (B129727), or excess diol) are eliminated.[4][7] Applying a high vacuum is crucial for efficiently removing these byproducts from the highly viscous polymer melt.[4] This shifts the equilibrium of the reaction, driving the formation of longer polymer chains and thus achieving a higher molecular weight.
Q5: Can side reactions limit the molecular weight, and what are they?
A5: Yes, side reactions can significantly limit the achievable molecular weight. At the high temperatures of polycondensation, thermal degradation can occur, leading to chain scission. Other side reactions may include ether formation from the diols or decarboxylation of the diacids, both of which can disrupt the stoichiometry and terminate chain growth. The use of stabilizers and precise temperature control can help minimize these side reactions.[5][8]
Q6: What is Solid-State Polycondensation (SSP) and when should it be used?
A6: Solid-State Polycondensation (SSP) is a process used to further increase the molecular weight of a polyester after the initial melt polymerization.[2] It is particularly useful for synthesizing polyesters with very high molecular weights or for polymers that are prone to thermal degradation at the high temperatures required for melt polycondensation.[2] The process involves heating the solid polymer pellets to a temperature below their melting point under vacuum or an inert gas flow.[3]
Data Presentation
Table 1: Influence of Reaction Parameters on Molecular Weight of CHDM-based Polyesters
| Parameter | Condition | Effect on Molecular Weight | Reference |
| Synthesis Method | Melt Polycondensation | Can achieve number-average molecular weights in the range of 12,000–37,000 g/mol . | [9][10] |
| Melt Polycondensation + SSP | SSP can further increase the molecular weight beyond what is achievable by melt polymerization alone. | [2][3] | |
| Ring-Opening Copolymerization | Can produce high molecular weight polyesters (up to 91 kg/mol ) with low dispersity under controlled conditions. | [11] | |
| Polycondensation Temperature | Increasing temperature (up to a point) | Increases reaction rate, leading to higher molecular weight. For PCT, temperatures above 300°C are often used. | [2][3] |
| Excessively high temperature | Can cause thermal degradation, leading to a decrease in molecular weight. | [8] | |
| Polycondensation Vacuum | High vacuum (<1 torr) | Essential for efficient byproduct removal, driving the reaction to completion and achieving high molecular weight. | [4] |
| Catalyst | Use of appropriate catalysts (e.g., Ti, Sb based) | Increases the rate of both the forward (polymerization) and reverse (depolymerization) reactions. | [4][12] |
| Monomer Ratio (Diol:Diacid) | Slight excess of diol in the first stage | Ensures hydroxyl-terminated oligomers, with excess diol removed during polycondensation. | [1][3] |
| CHDM Isomer Ratio (trans:cis) | Higher trans-isomer content | Can lead to higher crystallinity and melting point, which may influence the polymerization conditions required. | [3] |
Experimental Protocols
Protocol: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation
This protocol describes a general two-step melt polymerization process for synthesizing PCT, a homopolyester of CHDM and terephthalic acid (TPA).
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (B1205515) (DMT)
-
This compound (CHDM) (typically a mix of cis/trans isomers)
-
Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (TBT) (e.g., 200-300 ppm)
-
Stabilizer: Phosphorous acid (H₃PO₃) or a similar antioxidant
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser
-
Heating mantle with a temperature controller
-
High-vacuum pump
Procedure:
Step 1: Esterification (with TPA) or Transesterification (with DMT)
-
Charge the reactor with TPA (or DMT) and CHDM. A molar ratio of CHDM to TPA/DMT of 1.2:1 to 2.2:1 is typically used.[1][3]
-
Add the catalyst and stabilizer to the reaction mixture.[4]
-
Purge the reactor with inert gas (e.g., nitrogen) to remove any oxygen.
-
Begin stirring and gradually heat the mixture to 180–250°C.[4]
-
The reaction will produce water (if using TPA) or methanol (if using DMT), which should be collected in the distillation receiver.
-
Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to above the melting point of the final polymer (for PCT, this can be >300°C).[3]
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.[4] This will facilitate the removal of excess CHDM and any remaining byproducts.
-
The viscosity of the molten polymer will increase significantly as the molecular weight builds. This can be monitored by the torque on the mechanical stirrer.[4]
-
Continue the reaction under high temperature and high vacuum until the desired melt viscosity is achieved.
-
Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for subsequent analysis.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the final polymer.[12]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight in CHDM polyester synthesis.
References
- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. nbinno.com [nbinno.com]
- 7. An energy efficient and facile synthesis of high molecular weight polyesters using ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chain end-group selectivity using an organometallic Al(iii)/K(i) ring-opening copolymerization catalyst delivers high molar mass, monodisperse polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor mechanical properties in CHDM-based polymers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the mechanical properties of 1,4-cyclohexanedimethanol (CHDM)-based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The polymer is brittle and fractures at low strain.
Question: My CHDM-based polyester (B1180765) is exhibiting excessive brittleness. What are the potential causes and how can I improve its toughness and elongation at break?
Answer: Brittleness in CHDM-based polymers can stem from several factors related to the polymer's structure and processing. Here are key areas to investigate:
-
Molecular Weight: Insufficient molecular weight is a primary cause of brittleness.[1][2][3] Longer polymer chains lead to greater entanglement, which enhances toughness.[2][3]
-
Solution: Consider optimizing your polymerization reaction to achieve a higher molecular weight. If using melt polymerization, you could follow it with solid-state polycondensation (SSP) to further increase the molecular weight.[1]
-
-
Crystallinity: While high crystallinity can increase stiffness and strength, it may also lead to brittleness. The stereochemistry of the CHDM monomer plays a significant role here.[1][4] A high content of the trans-CHDM isomer promotes higher crystallinity.[1][4]
-
Solution: To reduce brittleness, you could try to decrease the degree of crystallinity. This can be achieved by incorporating a co-monomer that disrupts the regularity of the polymer chain, making crystallization more difficult.[5][6] Alternatively, rapid cooling (quenching) after annealing below the melting point can also lower crystallinity.[3]
-
-
Monomer Ratio: The ratio of CHDM to other diols or diacids in a copolyester formulation is critical.
-
Solution: If you are working with a copolyester, adjusting the monomer feed ratio can significantly impact ductility. For instance, in some copolycarbonates, a CHDM concentration greater than 50 mole % has been shown to improve the ductility of the resulting polyesters.[4]
-
-
Processing Conditions: Thermal degradation during melt processing can shorten polymer chains, leading to reduced mechanical properties.[1][7]
Issue 2: The polymer has low tensile strength and modulus.
Question: The tensile strength and modulus of my CHDM-based polymer are below the required specifications for my application. What strategies can I employ to increase these properties?
Answer: Low tensile strength and modulus are often related to the polymer's molecular architecture and morphology. Consider the following factors:
-
Molecular Weight: As with toughness, higher molecular weight generally leads to increased tensile strength.[1][2]
-
Solution: Employ strategies to increase the polymer's molecular weight, such as optimizing the polymerization reaction or utilizing solid-state polycondensation (SSP).[1]
-
-
CHDM Isomer Ratio: The stereochemistry of the CHDM monomer is a key factor. The trans-isomer of CHDM has a more linear and rigid structure, which can lead to a more ordered polymer backbone and higher tensile properties.[1][4]
-
Reinforcing Fillers: The addition of reinforcing agents can significantly improve the stiffness and strength of the polymer.
-
Solution: Consider compounding your CHDM-based polymer with reinforcing fillers such as glass fibers or mineral fillers. Ensure good adhesion between the filler and the polymer matrix for optimal performance.
-
-
Crystallinity: A higher degree of crystallinity generally results in a higher tensile modulus and strength.
Issue 3: Inconsistent mechanical properties between batches.
Question: I am observing significant batch-to-batch variation in the mechanical properties of my CHDM-based polymer. What could be causing this inconsistency?
Answer: Inconsistent mechanical properties often point to variations in material composition or processing conditions.[3] Here are some areas to investigate:
-
Monomer Purity and Ratio: The purity of your monomers and the precise control of their stoichiometric ratio are critical for achieving consistent polymerization.
-
Solution: Ensure that your monomers are of high purity and that your feeding system is accurately calibrated to maintain a consistent monomer ratio.
-
-
Moisture Content: Many polyesters are susceptible to hydrolysis, especially at elevated processing temperatures.[9] Excessive moisture in the polymer pellets before processing can lead to degradation and a drop in molecular weight.[3][9]
-
Solution: Always dry the CHDM-based polymer pellets to the manufacturer's recommended moisture content before processing.[3]
-
-
Molecular Weight Distribution: A broad or inconsistent molecular weight distribution can lead to variable mechanical properties.
-
Processing Parameters: Variations in processing parameters such as melt temperature, injection speed, packing pressure, and cooling rate can all affect the final properties of the molded part.[10][11]
-
Solution: Implement strict process control to ensure that all processing parameters are kept consistent from batch to batch.
-
Quantitative Data Summary
The following tables summarize key quantitative data on the influence of composition on the properties of CHDM-based polyesters.
Table 1: Effect of trans-CHDM Isomer Content on Thermal Properties of Poly(1,4-cyclohexylene dimethylene terephthalate) (PCT)
| trans-CHDM Content (%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| 0 | 60 | 248 |
| 100 | 90 | 308 |
Data extracted from literature describing the linear relationship between trans-CHDM content and the thermal properties of PCT.[1][4]
Table 2: Typical Mechanical Properties of Selected CHDM-based Copolyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(1,12-dodecylene octanedioate) | 20.8 | 255 | [12] |
| Poly(1,12-dodecylene sebacate) | 25.3 | 254 | [12] |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | Similar to PET | >150 | [12][13] |
| Poly(1,4-cylcohexylenedimethylene adipate) (PCA) | - | <150 (less tough) | [12][13] |
Experimental Protocols
1. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[8][14]
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., chloroform, hexafluoroisopropanol).
-
Filter the solution through a fine-pored filter (e.g., 0.22 µm) to remove any particulates.
-
Inject the filtered solution into the GPC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of columns packed with porous gel.
-
The RI detector measures the concentration of the polymer eluting from the columns.
-
The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.
-
2. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[14][15]
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
Thermal transitions such as Tg, crystallization, and melting will appear as changes in the heat flow curve.
-
The sample is typically cooled and then subjected to a second heating cycle to erase the thermal history of the material.
-
3. Mechanical Testing by Tensile Test
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.[16]
-
Instrumentation: Universal Testing Machine with an extensometer.
-
Procedure:
-
Prepare test specimens in a standard shape (e.g., dog-bone shape according to ASTM D638).
-
Condition the specimens at a standard temperature and humidity for a specified period.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of extension until it fractures.
-
The load and extension are continuously recorded during the test.
-
From the resulting stress-strain curve, the tensile strength, modulus, and elongation at break can be calculated.
-
Visualizations
Caption: Troubleshooting workflow for poor mechanical properties.
Caption: Experimental workflow for polymer characterization.
References
- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Molecular Weight Affect Mechanical Properties of Polymers? [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 7. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. troubleshooting [distrupol.com]
- 10. xometry.pro [xometry.pro]
- 11. intouch-quality.com [intouch-quality.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
Impact of monomer purity on 1,4-Cyclohexanedimethanol polymerization kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the impact of 1,4-Cyclohexanedimethanol (CHDM) monomer purity on polymerization kinetics.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polyester (B1180765)
Low molecular weight is a common problem in step-growth polymerization and can often be traced back to the purity of the monomers and the reaction conditions.
Question: My polymerization reaction is consistently yielding polyesters with low molecular weight. What are the potential causes related to CHDM purity?
Answer:
Several factors related to monomer purity can lead to premature chain termination, resulting in a low-molecular-weight polymer. Here's a systematic guide to troubleshooting this issue:
Possible Causes and Solutions:
-
Monofunctional Impurities: Impurities with a single reactive group (e.g., a monofunctional alcohol) will cap the growing polymer chain, preventing further elongation.
-
Solution: Ensure high-purity CHDM (≥99%) is used. If the purity of your monomer is uncertain, it is advisable to purify it before use. Techniques like recrystallization or distillation can be effective.
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the diol (CHDM) and the diacid (or diester) is a primary cause of low molecular weight. Impurities can inadvertently alter this ratio.
-
Solution: Accurately calculate and weigh your monomers. If you suspect impurities are affecting the stoichiometry, consider performing a purity analysis of your CHDM to adjust the molar quantities accordingly.
-
-
Presence of Water: Water can hydrolyze the ester linkages, especially at the high temperatures required for melt polymerization, leading to a decrease in molecular weight.
-
Solution: Use dried reactants and solvents. Ensure your reaction setup is equipped to efficiently remove water formed during the esterification stage. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize atmospheric moisture.
-
Issue 2: Discoloration of the Polyester
The formation of a yellow or brown tint in the final polyester is another common issue, often linked to impurities and reaction conditions.
Question: My CHDM-based polyester is discolored. What could be the cause and how can I prevent it?
Answer:
Discoloration in polyesters is typically a sign of degradation or side reactions, which can be initiated by impurities or suboptimal process parameters.
Possible Causes and Solutions:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to break down, forming colored byproducts.[1]
-
Solution: Optimize the reaction temperature and time. Avoid exceeding the recommended temperature for the polycondensation step (typically 280-310°C for PCT).[2]
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and the formation of colored species.
-
Solution: Maintain a continuous purge of an inert gas like nitrogen or argon throughout the polymerization process to create an oxygen-free environment.[3]
-
-
Catalyst-Related Issues: Certain catalysts, particularly some titanium-based ones, can cause a yellow tint in the final product.[4]
-
Solution: Consider using a different catalyst, such as an antimony-based or tin-based catalyst, which may be less prone to causing discoloration. The use of a stabilizer, like phosphorous acid, can also help to mitigate discoloration.[2]
-
-
Impurities in Monomers: Impurities present in the CHDM or the diacid can act as catalysts for degradation reactions.
-
Solution: Use high-purity monomers. Purification of the monomers before polymerization can significantly improve the color of the resulting polyester.
-
Frequently Asked Questions (FAQs)
Q1: How does the cis/trans isomer ratio of CHDM affect the properties of the final polyester?
A1: The stereochemistry of CHDM, specifically the ratio of its cis and trans isomers, has a significant impact on the physical properties of the resulting polyester. The trans isomer is more linear and symmetric, which allows for more efficient packing of the polymer chains. Consequently:
-
Higher trans content generally leads to a higher melting point (Tm), increased crystallinity, and improved mechanical strength of the polyester.[5][6]
-
Higher cis content disrupts the chain packing, leading to a lower Tm, reduced crystallinity, and a more amorphous polymer.[5][6]
While the isomer ratio primarily influences the final polymer properties, the reactivity of the two isomers can also differ slightly, which may have a subtle effect on the polymerization kinetics.[7]
Q2: What are the most common impurities in commercially available CHDM and how do they affect polymerization?
A2: Common impurities in CHDM can originate from its synthesis process, which often involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT).[8] These impurities can include:
-
Unreacted starting materials or intermediates: Such as monomethyl esters or partially hydrogenated species. These can act as monofunctional impurities, leading to chain termination.
-
Water: As discussed in the troubleshooting guide, water can lead to hydrolytic degradation of the polymer.
-
Residual catalysts from the synthesis process: These can interfere with the polymerization catalyst or promote side reactions.
Q3: Can I purify CHDM in the lab before use?
A3: Yes, laboratory-scale purification of CHDM is feasible and recommended if you suspect the purity is affecting your polymerization results. Common purification methods include:
-
Recrystallization: This is an effective method for purifying solid compounds like CHDM.
-
Vacuum Distillation: This can be used to separate CHDM from non-volatile impurities.
Data Presentation
The following tables provide illustrative quantitative data on the expected impact of monomer purity on key polymerization outcomes. The exact values can vary based on specific experimental conditions.
Table 1: Illustrative Impact of Water Content on the Molecular Weight of Poly(CHDM-terephthalate)
| Water Content in CHDM (wt%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| < 0.01 | 25,000 | 2.1 |
| 0.1 | 18,000 | 2.3 |
| 0.5 | 10,000 | 2.5 |
| 1.0 | 5,000 | 2.8 |
Table 2: Illustrative Effect of Monofunctional Impurity on the Degree of Polymerization
| Monofunctional Impurity in CHDM (mol%) | Achievable Degree of Polymerization (Xn) |
| 0.0 | > 200 |
| 0.1 | ~100 |
| 0.5 | ~40 |
| 1.0 | ~20 |
Table 3: Impact of CHDM cis/trans Isomer Ratio on Polyester Thermal Properties [5][6]
| trans-Isomer Content (%) | Melting Temperature (Tm) of PCT (°C) | Glass Transition Temperature (Tg) of PCT (°C) |
| 0 | 248 | 60 |
| 30 | ~260 | ~70 |
| 70 | ~290 | ~85 |
| 100 | 308 | 90 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the recrystallization of CHDM to improve its purity.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., a mixture of toluene (B28343) and heptane, or water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which CHDM is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude CHDM in a minimal amount of the hot solvent by heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of CHDM until a constant weight is achieved.
Protocol 2: Melt Polymerization of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)[2]
This protocol outlines a two-step melt polymerization process for synthesizing PCT.
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
High-purity this compound (CHDM)
-
Catalyst (e.g., Antimony(III) oxide or a titanium-based catalyst)
-
Stabilizer (e.g., Phosphorous acid)
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle and temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification (or Transesterification)
-
Charge the reaction vessel with TPA (or DMT) and an excess of CHDM (molar ratio typically 1:1.2 to 1:2.2).
-
Add the catalyst and stabilizer.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to 180-250°C with continuous stirring.
-
Collect the water (from TPA) or methanol (B129727) (from DMT) byproduct through the condenser.
-
Continue this stage until the theoretical amount of byproduct is collected, indicating the formation of low molecular weight oligomers.
Step 2: Polycondensation
-
Gradually increase the temperature to 280-310°C.
-
Slowly apply a vacuum to the system (below 1 torr) to remove excess CHDM and other volatile byproducts.
-
Monitor the increase in melt viscosity (e.g., via the torque on the stirrer).
-
The reaction is considered complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure.
Mandatory Visualizations
Caption: Experimental workflow for CHDM purification and polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Process Optimization for the Industrial Production of 1,4-Cyclohexanedimethanol (CHDM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial production of 1,4-Cyclohexanedimethanol (CHDM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of CHDM.
Issue 1: Low Yield of this compound (CHDM)
-
Question: My CHDM yield from the hydrogenation of dimethyl terephthalate (B1205515) (DMT) is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in CHDM synthesis can stem from several factors related to the catalyst, reaction conditions, and feedstock purity. Here is a step-by-step guide to diagnose and resolve the issue:
-
Catalyst Activity:
-
Deactivation: The hydrogenation catalyst, typically copper chromite or a noble metal-based catalyst (e.g., Palladium, Ruthenium), can deactivate over time.[1] Deactivation can be caused by poisoning from impurities in the feedstock or sintering at high temperatures.
-
Troubleshooting:
-
Analyze the catalyst for contaminants.
-
Implement a catalyst regeneration protocol. For copper chromite catalysts, this typically involves washing with a solvent to remove organic residues, followed by controlled oxidation to restore its active state.[1]
-
If regeneration is not effective, replace the catalyst.
-
-
-
Reaction Conditions:
-
Temperature and Pressure: Inadequate temperature or hydrogen pressure can lead to incomplete conversion of DMT and the intermediate, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Conversely, excessively high temperatures can promote side reactions, reducing the selectivity towards CHDM.[2]
-
Troubleshooting:
-
Ensure that the reaction temperature and pressure are within the optimal range for the specific catalyst being used. For the second hydrogenation step (DMCD to CHDM), temperatures are often around 200°C.[3]
-
Monitor the reaction progress by taking samples and analyzing for the presence of starting material and intermediates using Gas Chromatography (GC).
-
-
-
Feedstock and Solvent Purity:
-
Impurities: Impurities in the DMT feedstock or solvent can poison the catalyst.
-
Troubleshooting:
-
Ensure the purity of the DMT and any solvents used.
-
Consider implementing a purification step for the feedstock if necessary.
-
-
-
Side Reactions:
-
Incomplete Hydrogenation: The reaction may stop at the intermediate DMCD if the conditions for the second hydrogenation step are not optimal.
-
Troubleshooting:
-
Confirm that the catalyst and conditions are suitable for the hydrogenation of the ester groups in DMCD to the corresponding alcohols of CHDM.[4]
-
-
-
Issue 2: Undesirable Cis/Trans Isomer Ratio in the Final Product
-
Question: The cis/trans isomer ratio of my CHDM product is not within the desired specification. How can I control this ratio?
-
Answer: The cis/trans isomer ratio of CHDM is a critical quality parameter as it significantly affects the properties of the resulting polyesters.[4] Commercial CHDM typically has a cis/trans ratio of around 30:70.[4] Here’s how you can influence and control this ratio:
-
Catalyst Selection: The choice of hydrogenation catalyst has a direct impact on the resulting isomer ratio.[4][5]
-
Troubleshooting:
-
Experiment with different catalysts. The literature suggests that the catalyst type plays a role in determining the stereochemistry of the final product.[5]
-
-
-
Isomerization during Purification: The cis isomer can be converted to the more stable trans isomer.
-
Reaction Conditions:
-
Temperature: The reaction temperature during hydrogenation can influence the isomer ratio.
-
Troubleshooting:
-
Carefully control the temperature during the reaction. A patented method suggests that adjusting the reaction temperature during the hydrogenation of 1,4-cyclohexane dicarboxylic acid (a precursor to CHDM) can produce a high proportion of the trans isomer without a separate isomerization step.[7]
-
-
-
Issue 3: Product Impurities and Color Formation
-
Question: My final CHDM product is discolored and contains impurities. What are the likely causes and purification strategies?
-
Answer: Discoloration and impurities in the final product can arise from side reactions or degradation.
-
Side Reactions:
-
Byproduct Formation: During the hydrogenation of DMT, byproducts can form, which may be difficult to remove.
-
Troubleshooting:
-
Optimize reaction conditions (temperature, pressure, reaction time) to minimize the formation of byproducts.
-
-
-
Purification:
-
Distillation: Distillation is the primary method for purifying CHDM.
-
Troubleshooting:
-
Ensure the distillation is carried out under vacuum to prevent thermal degradation of the product at high temperatures.
-
Use a distillation column with a sufficient number of theoretical plates to achieve the desired separation of CHDM from any impurities.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial method for producing this compound (CHDM)?
-
A1: The main industrial route for CHDM production is the catalytic hydrogenation of dimethyl terephthalate (DMT).[4] This is typically a two-step process. First, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second step, the ester groups of DMCD are hydrogenated to the hydroxyl groups of CHDM.[3][4]
-
-
Q2: What are the common catalysts used in CHDM production?
-
A2: A copper chromite catalyst is commonly used industrially for the hydrogenation of the ester groups in the second step of the process.[4] For the initial hydrogenation of the aromatic ring, palladium (Pd) catalysts are often employed.[3] Other catalysts, such as those based on Ruthenium (Ru) and Tin (Sn), have also been investigated.[7]
-
-
Q3: Why is the cis/trans isomer ratio of CHDM important?
-
A3: The ratio of cis to trans isomers in CHDM significantly influences the properties of the polyesters made from it, such as polyethylene (B3416737) terephthalate glycol-modified (PETG) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[4] The isomer ratio affects the polymer's crystallinity, melting point, and glass transition temperature, which in turn determine its mechanical and thermal properties.[8]
-
-
Q4: What are the key applications of CHDM?
-
A4: CHDM is a crucial comonomer in the production of various polyesters. Its incorporation enhances properties like strength, clarity, and chemical resistance.[9] It is widely used in the synthesis of PETG, which is used in applications like packaging and medical devices.[4] It is also a raw material for PCT, a high-performance polyester, and for producing epoxy diluents.[4]
-
-
Q5: Are there alternative, more sustainable routes to CHDM?
-
A5: Yes, research is being conducted into biomass-based routes for CHDM production. One such method involves a cycloaddition reaction using bio-derived formaldehyde, crotonaldehyde, and acrylate, followed by a hydrogenation step. Another approach involves the catalytic conversion of waste polyethylene terephthalate (PET) into CHDM.[2]
-
Data Presentation
Table 1: Typical Process Parameters for the Two-Step Hydrogenation of DMT to CHDM
| Parameter | Step 1: DMT to DMCD Hydrogenation | Step 2: DMCD to CHDM Hydrogenation |
| Starting Material | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) |
| Catalyst | Palladium (Pd) based | Copper Chromite |
| Temperature | ~180 °C[3] | ~200 °C[3] |
| Hydrogen Pressure | High Pressure (e.g., 30-48 MPa)[10] | High Pressure |
Table 2: Effect of Isomerization Process on Cis/Trans Ratio of CHDM[6]
| Starting Material (cis/trans ratio) | Treatment | Final Product (cis/trans ratio) |
| 45% cis / 55% trans | Heated at 180°C with NaOH, then distilled | 3.1% cis / 96.9% trans |
| 45% cis / 55% trans | Heated at 200°C with NaOH | 17.7% cis / 82.3% trans |
| 45% cis / 55% trans | Heated at 160°C with NaOH | 16.3% cis / 83.7% trans |
Experimental Protocols
Protocol 1: Two-Step Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) to this compound (CHDM)
This protocol outlines the general industrial process for CHDM synthesis.
Step 1: Hydrogenation of DMT to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
-
Reactor Preparation: A high-pressure hydrogenation reactor is charged with dimethyl terephthalate (DMT) and a suitable solvent.
-
Catalyst Loading: A palladium-based catalyst is added to the reactor.
-
Reaction Conditions: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen to the target pressure. The reaction mixture is heated to approximately 180°C with continuous stirring.[3]
-
Reaction Monitoring: The reaction is monitored by sampling and analyzing for the disappearance of DMT using gas chromatography (GC).
-
Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.
Step 2: Hydrogenation of DMCD to this compound (CHDM)
-
Reactor Charging: The filtered DMCD solution is charged into a second high-pressure reactor.
-
Catalyst Addition: A copper chromite catalyst is added.
-
Hydrogenation: The reactor is pressurized with hydrogen and heated to around 200°C.[3]
-
Completion and Work-up: Once the reaction is complete (as determined by GC analysis showing the absence of DMCD), the mixture is cooled, and the catalyst is filtered off.
-
Purification: The crude CHDM is purified by vacuum distillation.
Protocol 2: Catalyst Regeneration for Copper Chromite
This protocol describes a general procedure for regenerating a spent copper chromite catalyst.[1]
-
Solvent Washing: The spent catalyst is washed with a volatile solvent to remove any adsorbed organic materials.
-
Drying: The washed catalyst is dried in an inert atmosphere to remove the solvent completely.
-
Oxidation: The dried catalyst is heated in a controlled atmosphere containing molecular oxygen. This re-oxidizes the catalyst to its active state. Care must be taken to control the temperature to avoid overheating.
-
Cooling: The regenerated catalyst is cooled under an inert atmosphere before being reused.
Mandatory Visualization
Caption: Industrial production workflow for this compound (CHDM).
Caption: Logical workflow for troubleshooting low CHDM yield.
References
- 1. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 5. WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 6. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing byproduct formation in the hydrogenation of dimethyl terephthalate
Welcome to the technical support center for the hydrogenation of dimethyl terephthalate (B1205515) (DMT). This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-cyclohexanedimethanol (CHDM) and its intermediate, dimethyl 1,4-cyclohexanedicarboxylate (DMCD), from DMT.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the hydrogenation of dimethyl terephthalate (DMT)?
The hydrogenation of DMT is typically a two-step process. The first step involves the hydrogenation of the aromatic ring to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second step, the ester groups of DMCD are hydrogenated to yield this compound (CHDM).[1][2][3]
Q2: What are the common byproducts observed during DMT hydrogenation?
Common byproducts can be categorized as follows:
-
Hydrogenolysis Products: These result from the cleavage of the ester group. An example is methyl 4-methyl-cyclohexane carboxylate (MMCHC).[4]
-
Transesterification Products: These can form when using alcohol-based solvents. For instance, if isopropanol (B130326) is used as a solvent, 1-methyl 4-(1-methyl ethyl) ester can be a byproduct.[4]
-
Incomplete Hydrogenation Products: Residual starting material (DMT) or partially hydrogenated intermediates can be present if the reaction does not go to completion.
Q3: How can I minimize the formation of hydrogenolysis byproducts?
The formation of byproducts from the hydrogenolysis of the ester group is a common issue, particularly with nickel-based catalysts.[4] Here are some strategies to minimize their formation:
-
Catalyst Modification: The use of promoters can suppress hydrogenolysis. For example, modifying a Ni/SiO2 catalyst with a small amount of potassium fluoride (B91410) (KF) has been shown to neutralize acidic sites on the catalyst support, which are often responsible for the hydrogenolysis of the ester group.[4][5][6]
-
Catalyst Selection: Noble metal catalysts, such as those based on palladium (Pd) or ruthenium (Ru), often exhibit higher selectivity towards the desired DMCD product compared to some non-noble metal catalysts.[4]
-
Reaction Conditions: Optimizing reaction temperature and pressure can also influence selectivity. Harsh conditions may favor byproduct formation.
Q4: My DMT conversion is low. What are the potential causes and solutions?
Low conversion of DMT can be attributed to several factors:
-
Catalyst Activity: The catalyst may not be sufficiently active. Ensure the catalyst has been properly prepared, activated, and handled to avoid deactivation. For instance, nickel catalysts often require a reduction step at elevated temperatures (e.g., 500-550 °C) to form the active Ni(0) species.[4]
-
Reaction Temperature: The reaction temperature may be too low. Increasing the temperature can enhance the reaction rate. For example, with a KF-Ni/SiO2 catalyst, increasing the temperature from 80 °C to 100 °C has been shown to improve DMT conversion.[4]
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. Ensure the system is properly pressurized according to the experimental protocol.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Q5: The selectivity to the desired product (DMCD or CHDM) is poor. How can I improve it?
Poor selectivity can be addressed by considering the following:
-
Catalyst Choice: The choice of catalyst is crucial. For the selective hydrogenation of DMT to DMCD, catalysts like Pd/C, Ru/C, or modified Ni/SiO2 have shown high selectivity.[4][7] For the one-pot conversion to CHDM, trimetallic catalysts such as RuPtSn have been reported to be effective.[8][9]
-
Solvent Effects: The solvent can influence the reaction pathway. For example, using an alcohol solvent can lead to transesterification byproducts.[4] Using a non-reactive solvent like ethyl acetate (B1210297) can mitigate this issue.[1][7]
-
Optimizing Reaction Conditions: Fine-tuning the reaction temperature and pressure can significantly impact selectivity. It is important to consult literature for the optimal conditions for a specific catalyst system.
Troubleshooting Guides
Problem 1: High levels of hydrogenolysis byproducts (e.g., MMCHC).
-
Potential Cause: Acidic sites on the catalyst support promoting the cleavage of the ester group.[4]
-
Recommended Solution:
Problem 2: Presence of transesterification byproducts.
-
Potential Cause: Reaction of the DMT ester groups with an alcohol solvent.[4]
-
Recommended Solution:
Problem 3: Catalyst deactivation over multiple runs.
-
Potential Cause: Sintering of metal particles or poisoning of active sites.
-
Recommended Solution:
-
Regeneration: Investigate appropriate regeneration procedures for your specific catalyst. This may involve washing and re-reduction.
-
Catalyst Support: The choice of support can influence catalyst stability. Carbon nanotubes, for example, have been shown to provide strong immobilization for metal particles.[1]
-
Reaction Conditions: Operating at milder conditions (lower temperature and pressure) can sometimes extend catalyst lifetime.
-
Data Presentation
Table 1: Comparison of Catalytic Performance in DMT Hydrogenation to DMCD
| Catalyst | Temperature (°C) | Pressure (MPa) | DMT Conversion (%) | DMCD Selectivity (%) | Reference |
| 0.4% Ru-2% Ni/CNT | 100 | 4 | 80 | 95 | [1][10] |
| KF-Ni/SiO2 | 100 | 5 | 95 | 96 | [4][5][6] |
| Ni/SiO2 | 100 | 5 | 41 | 83 | [4][5] |
| Pd/HTc-Al2O3 | 160-180 | High | Excellent | Excellent | [4] |
| Ru5/AlxSBA-15 | 100 | 4.14 | 93.4 (Yield) | 100 | [4] |
| Ru/C | 110 | 3 | 99 | 96.5 | [7] |
Experimental Protocols
Protocol 1: Hydrogenation of DMT to DMCD using a Ru-Ni/CNT Catalyst
This protocol is adapted from the procedure described for bimetallic catalysts on carbon nanotubes.[1]
-
Catalyst Preparation:
-
Synthesize Ni/CNT by impregnating carbon nanotubes with a nickel precursor solution, followed by calcination.
-
Prepare the Ru-Ni/CNT catalyst by impregnating the Ni/CNT with an aqueous solution of a RuCl3 precursor.
-
Dry the bimetallic catalyst and then activate it by calcination under a nitrogen atmosphere.[1]
-
-
Hydrogenation Reaction:
-
Dissolve a specific concentration of DMT (e.g., 4 wt%) in ethyl acetate.[1]
-
Place 0.1 g of the 0.4% Ru-2% Ni/CNT catalyst in a high-pressure reactor.[1]
-
Seal the reactor and flush it sequentially with nitrogen and then hydrogen.[1]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 MPa).[1]
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring.
-
Maintain the reaction for the desired duration.
-
After the reaction, rapidly cool the reactor in a water bath and then carefully vent the excess pressure.[1]
-
The product can be analyzed by techniques such as gas chromatography (GC).
-
Protocol 2: Hydrogenation of DMT to DMCD using a KF-modified Ni/SiO2 Catalyst
This protocol is based on the methodology for potassium-modified Ni/SiO2 catalysts.[4][6]
-
Catalyst Preparation:
-
Prepare Ni/SiO2 by a suitable method, such as impregnation of silica (B1680970) with a nickel salt solution, followed by drying and calcination.
-
Modify the Ni/SiO2 catalyst by post-impregnation with a KF solution to achieve the desired loading (e.g., 0.5 wt%).[4][5]
-
Dry the modified catalyst.
-
Prior to the reaction, reduce the catalyst under a hydrogen flow at an elevated temperature (e.g., 500-550 °C).[4]
-
-
Hydrogenation Reaction:
-
In a reactor, add 50 mg of the KF-Ni/SiO2 catalyst, 0.1 g of DMT, and 2 mL of isopropanol.[4]
-
Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to an initial pressure of 5 MPa.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified time (e.g., 4 hours).[4]
-
After the reaction, cool the reactor, vent the pressure, and analyze the products.
-
Mandatory Visualizations
Caption: Reaction pathway for the hydrogenation of DMT to CHDM.
Caption: Troubleshooting workflow for byproduct formation in DMT hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN109894131B - A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 1,4-Cyclohexanedimethanol and Ethylene Glycol in Polyesters for Research and Development
A deep dive into the performance characteristics of polyesters derived from 1,4-Cyclohexanedimethanol (CHDM) versus those from ethylene (B1197577) glycol (EG), providing researchers, scientists, and drug development professionals with a comprehensive guide to material selection based on empirical data.
The choice of diol in polyester (B1180765) synthesis is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, chemical resistance, and processability. While ethylene glycol has long been the cornerstone of polyethylene (B3416737) terephthalate (B1205515) (PET) production, the incorporation of this compound (CHDM) has given rise to a versatile class of copolyesters, including PETG and PCT, with distinct performance advantages. This guide provides an objective comparison of these two diols in polyester applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid in material selection for demanding research and development applications.
Executive Summary of Performance Differences
Polyesters synthesized with CHDM, such as PETG (glycol-modified PET) and PCT (polycyclohexylenedimethylene terephthalate), exhibit significant enhancements in toughness, chemical resistance, and processability when compared to their EG-based counterpart, PET. The bulky, non-planar cyclohexyl ring of CHDM disrupts the polymer chain linearity, hindering crystallization and resulting in an amorphous or semi-crystalline structure. This modification is the primary driver of the observed performance differences.
Conversely, the linear and compact structure of ethylene glycol allows for a high degree of crystallinity in PET, contributing to its rigidity, high tensile strength, and excellent gas barrier properties. However, this crystallinity also makes PET more prone to brittleness and requires more precise processing conditions to avoid hazing.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of polyesters synthesized with ethylene glycol (PET) and this compound (PETG and PCT). The data represents typical values and can vary based on the specific grade, manufacturing process, and comonomer content.
Table 1: Comparative Mechanical Properties
| Property | PET (Ethylene Glycol-based) | PETG (CHDM-modified) | PCT (CHDM-based) | Test Method |
| Tensile Strength (Ultimate) | 96 - 124 MPa[1] | ~53 MPa[2] | Higher than PETG | ASTM D638 |
| Tensile Modulus | 3.5 - 11 GPa[2] | ~2.2 GPa[2] | - | ASTM D638 |
| Elongation at Break | 50 - 300% | 50 - 100% | - | ASTM D638 |
| Notched Izod Impact Strength | 13 - 35 J/m[1] | ~77 J/m[2] | 8 kJ/m²[3] | ASTM D256 |
| Flexural Modulus | 8.3 - 14 GPa[2] | ~2.1 GPa[2] | - | ASTM D790 |
| Hardness (Rockwell R) | R100 - R110 | ~R105 | - | ASTM D785 |
Table 2: Comparative Thermal Properties
| Property | PET (Ethylene Glycol-based) | PETG (CHDM-modified) | PCT (CHDM-based) | Test Method |
| Glass Transition Temperature (Tg) | 70 - 80 °C[2] | ~81 °C[2] | 85 - 100 °C | DSC |
| Melting Temperature (Tm) | 250 - 265 °C[2] | Amorphous (no true Tm) | ~285 °C[4] | DSC |
| Heat Deflection Temperature @ 0.455 MPa | 65 - 75 °C | ~70 °C | - | ASTM D648 |
| Maximum Continuous Service Temperature | ~115 °C | ~70 °C[5] | Higher than PETG | - |
Table 3: Comparative Chemical Resistance
| Chemical Agent | PET (Ethylene Glycol-based) | PETG (CHDM-modified) |
| Acids (dilute) | Good | Excellent |
| Alcohols | Good | Excellent |
| Aldehydes | Fair | Good |
| Alkalies (dilute) | Fair | Good |
| Esters | Poor | Fair |
| Halogenated Hydrocarbons | Poor | Poor |
| Hydrocarbons (aliphatic) | Good | Excellent[5] |
| Ketones | Poor | Poor |
| Oils & Greases | Excellent | Excellent |
| Oxidizing Agents (strong) | Poor | Poor |
Note: Chemical resistance is dependent on concentration, temperature, and exposure time. This table provides a general comparison.
Experimental Protocols
To ensure a valid comparison of polyester performance, standardized synthesis and testing protocols are essential. The following outlines the methodologies for key experiments.
Polyester Synthesis: Two-Step Melt Polycondensation
Objective: To synthesize comparable polyester samples from ethylene glycol and this compound.
Materials:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (CHDM)
-
Catalyst (e.g., antimony trioxide, titanium-based catalyst)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification/Transesterification (Step 1):
-
Charge the reactor with TPA (or DMT) and an excess of the diol (EG or a mixture of EG and CHDM for PETG, or CHDM for PCT). A typical molar ratio of diol to diacid/diester is 1.2-2.0 to 1.
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere with continuous stirring. For PET synthesis using TPA and EG, the temperature is gradually increased from 190°C to 240°C. For PETG, the initial temperature is typically around 150-220°C.
-
During this stage, water (from TPA) or methanol (B129727) (from DMT) is continuously removed by distillation. The reaction is considered complete when the theoretical amount of byproduct has been collected.
-
-
Polycondensation (Step 2):
-
Add the stabilizer to inactivate the esterification catalyst.
-
Gradually increase the temperature and reduce the pressure (apply vacuum). For PET, the temperature is raised to 270-285°C with a vacuum of <1 Torr. For PETG, the temperature is typically in the range of 260-280°C.
-
The excess diol is removed under vacuum, and the viscosity of the molten polymer increases as the polymer chains grow.
-
The reaction is continued until the desired intrinsic viscosity or molecular weight is achieved, which can be monitored by the torque of the stirrer.
-
The final polymer is then extruded from the reactor, cooled, and pelletized for subsequent analysis.
-
Mechanical Property Testing
-
Tensile Properties (ASTM D638): Standard dumbbell-shaped specimens are tested under tension at a constant crosshead speed to determine tensile strength, tensile modulus, and elongation at break.
-
Izod Impact Strength (ASTM D256): A notched specimen is struck by a swinging pendulum. The energy absorbed to break the specimen is a measure of its impact resistance.
Thermal Property Analysis
-
Differential Scanning Calorimetry (DSC): A small sample of the polymer is heated at a controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Heat Deflection Temperature (HDT) (ASTM D648): A standard test bar is subjected to a constant load, and the temperature is increased until the bar deflects by a specified amount.
Chemical Resistance Testing (ASTM D543)
-
Immersion Test: Pre-weighed and measured specimens are immersed in various chemical reagents for a specified time and temperature.
-
Post-Immersion Analysis: After immersion, the specimens are removed, re-weighed, and re-measured. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are evaluated to determine the material's resistance.
Visualizing the Differences: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, synthesis workflow, and a comparative logic of the two diols in polyesters.
References
Performance comparison of CHDM-based polyesters (PCT) and polyethylene terephthalate (PET)
In the vast landscape of thermoplastic polyesters, Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) and Polyethylene Terephthalate (PET) stand out for their versatile properties and wide-ranging applications. While chemically similar, the inclusion of a bulky cyclohexane (B81311) ring in the backbone of PCT imparts distinct performance advantages over the more conventional PET. This guide provides a detailed comparison of their performance characteristics, supported by experimental data and standardized testing protocols, to assist researchers, scientists, and drug development professionals in making informed material selections.
At a Glance: Key Performance Differences
PCT generally exhibits superior thermal stability, better chemical resistance, and enhanced mechanical properties at elevated temperatures compared to PET. These attributes make it a preferred choice for demanding applications in automotive, electronics, and medical devices where performance under stress is critical. PET, on the other hand, is a cost-effective and widely accessible polymer with excellent optical clarity and good mechanical strength, making it a staple in packaging, textiles, and single-use medical products.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for both PCT and PET, with data aggregated from various technical datasheets. It is important to note that properties can vary significantly based on the specific grade, processing conditions, and the presence of reinforcements (e.g., glass fibers).
Table 1: Thermal Properties
| Property | PCT (Unfilled) | PET (Unfilled) | Test Method |
| Melting Temperature (Tm) | 285 - 290 °C | 250 - 260 °C | ASTM D3418, ISO 11357 |
| Glass Transition Temperature (Tg) | 80 - 90 °C | 70 - 80 °C | ASTM D3418, ISO 11357 |
| Heat Deflection Temperature @ 1.8 MPa (HDT) | ~100 °C | 60 - 70 °C | ASTM D648 |
| Heat Deflection Temperature @ 1.8 MPa (30% Glass Reinforced) | 256 - 262 °C[1] | ~220 °C | ASTM D648 |
Table 2: Mechanical Properties
| Property | PCT (Unfilled) | PET (Unfilled) | Test Method |
| Tensile Strength | 55 - 65 MPa | 55 - 75 MPa | ASTM D638, ISO 527 |
| Tensile Modulus | 2.2 - 2.8 GPa | 2.8 - 3.1 GPa | ASTM D638, ISO 527 |
| Flexural Strength | 80 - 95 MPa | 80 - 110 MPa | ASTM D790, ISO 178 |
| Flexural Modulus | 2.2 - 2.6 GPa | 2.5 - 4.1 GPa | ASTM D790, ISO 178 |
| Notched Izod Impact Strength | 30 - 50 J/m | 20 - 40 J/m | ASTM D256 |
| Tensile Strength (30% Glass Reinforced) | 99 - 120 MPa[1] | 130 - 160 MPa | ASTM D638, ISO 527 |
| Flexural Modulus (30% Glass Reinforced) | 5.9 - 9.6 GPa[1] | 8.0 - 11.0 GPa | ASTM D790, ISO 178 |
Table 3: Physical and Chemical Properties
| Property | PCT | PET | Test Method |
| Density | 1.20 - 1.23 g/cm³ | 1.37 - 1.40 g/cm³ | ASTM D792 |
| Water Absorption (24 hrs) | < 0.1 % | 0.1 - 0.2 % | ASTM D570 |
| Chemical Resistance | Excellent resistance to a broad range of chemicals, including automotive fluids and cleaning agents.[1][2] | Good resistance to alcohols, aliphatic hydrocarbons, and oils; poor resistance to alkalis.[3] | ASTM D543, ISO 22088 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed outlines of the key experimental protocols.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418, ISO 11357.[4][5][6][7][8][9][10][11]
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in a DSC cell and heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
-
The melting temperature (Tm) is determined as the peak of the endothermic melting curve.
Mechanical Testing: Tensile Properties
Standard: ASTM D638, ISO 527.[12][13][14][15][16][17][18][19][20][21]
Methodology:
-
Dumbbell-shaped test specimens are prepared by injection molding or machining from a sheet of the material.
-
The dimensions of the narrow section of the specimen are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The load and elongation are continuously recorded.
-
Tensile strength is calculated as the maximum stress applied before failure.
-
Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Mechanical Testing: Flexural Properties
Standard: ASTM D790, ISO 178.[22][23][24][25][26][27][28][29][30][31]
Methodology:
-
Rectangular bar-shaped specimens are prepared.
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a specified rate, causing it to bend.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
Flexural strength is calculated from the load at failure.
-
Flexural modulus is determined from the slope of the stress-strain curve in the elastic region.
Chemical Resistance Testing
Standard: ASTM D543, ISO 22088.[32][33][34][35][36][37][38][39][40][41]
Methodology:
-
Test specimens of a specified size and shape are prepared.
-
The initial weight, dimensions, and mechanical properties (e.g., tensile strength) of the specimens are measured.
-
The specimens are fully immersed in the test chemical for a specified duration and at a controlled temperature.
-
After exposure, the specimens are removed, cleaned, and dried.
-
The final weight and dimensions are measured to determine any swelling or degradation.
-
The mechanical properties are re-tested to assess any changes in performance.
-
Visual changes such as cracking, crazing, or discoloration are also noted.
Visualizing the Processes
To better understand the fundamental differences and testing workflows, the following diagrams illustrate the synthesis pathways and a typical experimental workflow.
Caption: Synthesis pathways for PET and PCT.
Caption: Workflow for tensile property testing.
Conclusion
The choice between PCT and PET is ultimately application-dependent. For applications demanding high thermal stability, superior chemical resistance, and robust mechanical performance in harsh environments, PCT is a strong contender, particularly in its glass-reinforced grades. For cost-sensitive applications where good mechanical properties, optical clarity, and processability are the primary requirements, PET remains an excellent and widely used option. This guide provides the foundational data and methodologies to aid in the critical process of material selection for advanced research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PCT - Polycyclohexylenedimethylene Terephthalate (Thermx®) - Thermx® | Biesterfeld SE [biesterfeld.com]
- 3. phoenixtechnologies.net [phoenixtechnologies.net]
- 4. en.usb-lab.com [en.usb-lab.com]
- 5. eurolab.net [eurolab.net]
- 6. atslab.com [atslab.com]
- 7. testinglab.com [testinglab.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. testinglab.com [testinglab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 18. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 19. BS EN ISO 527 - Plastics. Determination of tensile properties [landingpage.bsigroup.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 22. zwickroell.com [zwickroell.com]
- 23. testresources.net [testresources.net]
- 24. boundengineering.com [boundengineering.com]
- 25. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 26. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 27. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 28. testresources.net [testresources.net]
- 29. ISO 178 - Bending tests on plastics - STEP Lab [step-lab.com]
- 30. infinitalab.com [infinitalab.com]
- 31. zwickroell.com [zwickroell.com]
- 32. infinitalab.com [infinitalab.com]
- 33. coirubber.com [coirubber.com]
- 34. dokumen.pub [dokumen.pub]
- 35. Chemical Compatibility ASTM D543 [intertek.com]
- 36. kiyorndlab.com [kiyorndlab.com]
- 37. eurolab.net [eurolab.net]
- 38. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 39. ISO 22088-3 Plastics resistance test equipment to environmental stress cracking (ESC)_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 40. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 41. madisongroup.com [madisongroup.com]
A Comparative Guide to Analytical Methods for Determining CHDM Content in Copolymers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the quantification of 1,4-cyclohexanedimethanol (CHDM) in copolymers, complete with experimental protocols and performance data.
The incorporation of this compound (CHDM) as a comonomer in polyesters like PET (polyethylene terephthalate) modifies their physical properties, resulting in materials such as PETG (polyethylene terephthalate (B1205515) glycol-modified). Accurate determination of the CHDM content is crucial for quality control and for understanding the structure-property relationships of these copolymers. This guide provides a comparative overview of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) following pyrolysis, and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice of analytical method for determining CHDM content depends on factors such as the required precision, sample throughput, and available instrumentation. While ¹H NMR spectroscopy is often considered the gold standard due to its direct and non-destructive nature, chromatographic methods offer high sensitivity and are valuable for complex sample matrices.
| Parameter | ¹H NMR Spectroscopy | Pyrolysis-GC-MS | HPLC |
| Principle | Measures the resonance of hydrogen nuclei in a magnetic field to identify and quantify molecular structures. | Thermally decomposes the polymer into smaller fragments that are separated by GC and identified by MS. | Separates components of a mixture based on their affinity for a stationary phase, followed by detection. |
| Sample Preparation | Dissolution in a deuterated solvent (e.g., trifluoroacetic acid-d or a mixture of deuterated chloroform (B151607) and hexafluoroisopropanol). | A small amount of the solid polymer is placed directly into the pyrolysis unit. | Requires hydrolysis or transesterification of the copolymer to liberate CHDM, followed by dissolution in a suitable solvent. |
| Accuracy | High | Good to High (dependent on calibration) | Good to High (dependent on calibration and recovery) |
| Precision (RSD) | Typically < 2% | < 5% | < 5% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Lower sensitivity, typically in the mg range. | High sensitivity, capable of detecting trace amounts. | High sensitivity, dependent on the detector used. |
| Limit of Quantitation (LOQ) | Higher compared to chromatographic methods. | Low, suitable for residual monomer analysis. | Low, suitable for residual monomer analysis. |
| Analysis Time per Sample | ~15-30 minutes | ~30-60 minutes | ~20-40 minutes |
| Strengths | - Absolute, primary method of quantification- Non-destructive- Provides detailed structural information (e.g., cis/trans isomer ratio) | - High sensitivity- Can analyze solid samples directly- Provides information on other components and degradation products | - High sensitivity and selectivity- Well-established for quantitative analysis- Can be automated for high throughput |
| Weaknesses | - Lower sensitivity- Can be affected by signal overlap in complex copolymers | - Destructive to the sample- Requires careful calibration for accurate quantification- Fragmentation patterns can be complex | - Requires sample derivatization (hydrolysis)- Method development can be complex- Potential for incomplete recovery during sample preparation |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of these analytical techniques.
¹H NMR Spectroscopy
This method allows for the direct quantification of the molar ratio of different monomer units in the copolymer chain.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated trifluoroacetic acid (TFA-d) or a mixture of deuterated chloroform (CDCl₃) and hexafluoroisopropanol (HFIP).
-
Internal standard (optional, for absolute quantification).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the copolymer sample (typically 10-20 mg) in a suitable volume (e.g., 0.75 mL) of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure an adequate signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic resonance signals for the protons of the different monomer units. For PETG, the aromatic protons of the terephthalate unit and the aliphatic protons of the ethylene (B1197577) glycol and CHDM units are used.
-
Integrate the area under these characteristic peaks.
-
Calculate the molar ratio of the comonomers from the integral values, taking into account the number of protons contributing to each signal. The CHDM content can then be expressed as a mole percentage or weight percentage.[1][2]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is a powerful tool for the analysis of polymers that are not directly suitable for conventional GC or LC analysis due to their high molecular weight and low volatility.
Instrumentation:
-
Pyrolyzer
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for separating the pyrolysis products (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the copolymer (typically 0.1-1 mg) into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium). This breaks the polymer down into smaller, volatile fragments.[3]
-
GC Separation: The volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a higher temperature.
-
MS Detection: The separated fragments are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.
-
Data Analysis: Identify the characteristic pyrolysis products of the different monomer units. The relative amounts of these products, determined from their peak areas in the chromatogram, are used to calculate the original comonomer composition of the copolymer. Calibration with standards of known composition is often required for accurate quantification.[4][5]
High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, the copolymer must first be broken down to liberate the CHDM monomer.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV or Refractive Index detector).
-
A reverse-phase column (e.g., C18) is commonly used.
Reagents:
-
Reagents for hydrolysis or transesterification (e.g., sodium hydroxide (B78521), methanol, and a suitable acid for neutralization).
-
Mobile phase components (e.g., acetonitrile (B52724) and water).
-
CHDM standard for calibration.
Procedure:
-
Sample Preparation (Hydrolysis):
-
A precisely weighed amount of the copolymer is subjected to chemical hydrolysis (e.g., using a solution of sodium hydroxide in methanol) to break the ester linkages and release the constituent monomers (terephthalic acid, ethylene glycol, and CHDM).
-
The reaction mixture is then neutralized.
-
-
Chromatographic Analysis:
-
The resulting solution is filtered and injected into the HPLC system.
-
The components are separated on the column using a suitable mobile phase composition and flow rate.
-
The detector response for the CHDM peak is recorded.
-
-
Quantification: A calibration curve is generated by analyzing standard solutions of CHDM of known concentrations. The concentration of CHDM in the hydrolyzed sample is determined by comparing its peak area to the calibration curve. This concentration is then used to calculate the CHDM content in the original copolymer sample.
Validation of Analytical Methods
The validation of these analytical methods is crucial to ensure they are suitable for their intended purpose. The process of validation is guided by international standards such as those from the International Council for Harmonisation (ICH).[1][4][6][7][8]
Below is a generalized workflow for the validation of an analytical method.
Caption: General workflow for the validation of an analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Thermal Properties of Polyesters Synthesized with Diverse Diols
For researchers, scientists, and drug development professionals, the selection of a diol monomer is a critical consideration in the synthesis of polyesters, profoundly influencing the thermal characteristics of the final polymer. This guide provides a comparative analysis of polyesters derived from various diols, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding these structure-property relationships is essential for designing polyesters with tailored thermal performance for applications ranging from medical devices to drug delivery systems.[1]
The structure of the diol, including its chain length, branching, and the presence of aliphatic or aromatic groups, directly impacts key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polyester (B1180765).[1]
Influence of Diol Structure on Polyester Thermal Properties
The molecular architecture of the diol is intrinsically linked to the thermal behavior of the polyester.[1] Key structural variations and their effects are outlined below:
-
Chain Length of Linear Aliphatic Diols: For polyesters synthesized from a common diacid, an increase in the chain length of the linear aliphatic diol generally leads to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm).[1][2] This is attributed to increased chain flexibility and a lower density of ester groups along the polymer backbone.
-
Branched vs. Linear Diols: The introduction of branching in the diol, such as in neopentyl glycol, typically increases the glass transition temperature (Tg) compared to its linear counterparts.[1] The bulky side groups restrict the mobility of the polymer chains, thus requiring more thermal energy for the onset of segmental motion.[1] However, this steric hindrance can disrupt crystal packing, often leading to amorphous or semi-crystalline polymers with lower melting temperatures (Tm).[1]
-
Aromatic vs. Aliphatic Diols: Incorporating aromatic rings into the polyester backbone through the use of aromatic diols significantly enhances thermal stability.[1][3] The rigid nature of the aromatic structure restricts chain mobility and increases the energy required for bond scission, resulting in higher glass transition temperatures (Tg) and decomposition temperatures (Td).[1]
Comparative Thermal Analysis Data
The following table summarizes the thermal properties of a series of polyesters synthesized from succinic acid and various diols, illustrating the impact of diol structure on Tg, Tm, and Td.
| Diol | Polyester | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Ethylene Glycol | Poly(ethylene succinate) | -10 | 103 | 350 |
| 1,3-Propanediol | Poly(propylene succinate) | -30 | 45 | 345 |
| 1,4-Butanediol | Poly(butylene succinate) | -45 | 115 | 340 |
| Neopentyl Glycol | Poly(neopentyl succinate) | 15 | Amorphous | 330 |
| 1,4-Cyclohexanedimethanol | Poly(1,4-cyclohexylenedimethylene succinate) | 25 | 130 | 360 |
| Bisphenol A | Poly(bisphenol A succinate) | 120 | Amorphous | 400 |
Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.[1]
Experimental Protocols
Accurate and reproducible characterization of polyester thermal stability is crucial. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester.[1]
Apparatus: A thermogravimetric analyzer.[1]
Procedure:
-
Sample Preparation: Ensure the polyester sample is dry and in a powder or film form. A representative sample of 5-10 mg is typically used.[1]
-
Instrument Setup:
-
Place the sample in a clean, inert crucible (e.g., alumina (B75360) or platinum).[1]
-
Place the crucible onto the TGA balance.[1]
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]
-
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected decomposition temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the sample has completely decomposed (e.g., 600 °C).[4]
-
-
Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td-5%).[3][5][6]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Use a 5-10 mg sample of the dry polyester, sealed in an aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase the sample's prior thermal history.[4]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.[1]
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.[1]
-
The melting temperature (Tm) is determined from the peak maximum of the endothermic melting event in the second heating scan.[1]
-
The crystallization temperature (Tc) is determined from the peak maximum of the exothermic crystallization event during the cooling scan.
-
Experimental Workflow
The following diagram illustrates the general workflow from polyester synthesis to thermal analysis.
Caption: Workflow from polyester synthesis to thermal analysis and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing | CoLab [colab.ws]
The Influence of 1,4-Cyclohexanedimethanol (CHDM) Isomerism on the Mechanical Performance of Polyesters: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of polymeric materials with specific mechanical properties is a critical aspect of product design and development. Polyesters derived from 1,4-cyclohexanedimethanol (CHDM) offer a versatile platform, where the stereochemistry of the CHDM monomer—specifically the ratio of its cis and trans isomers—plays a pivotal role in dictating the final mechanical performance of the polymer. This guide provides an objective comparison of the mechanical properties of polyesters synthesized with varying CHDM isomer ratios, supported by experimental data and detailed testing protocols.
The spatial arrangement of the hydroxymethyl groups on the cyclohexane (B81311) ring in cis- and trans-1,4-cyclohexanedimethanol directly influences the linearity and packing efficiency of the resulting polymer chains. The trans isomer, with its more linear and symmetrical structure, facilitates tighter chain packing and a higher degree of crystallinity.[1][2] In contrast, the kinked structure of the cis isomer disrupts chain regularity, leading to more amorphous polymers.[3] These structural differences at the molecular level translate into significant variations in macroscopic mechanical properties, including tensile strength, flexibility, and impact resistance.[4][5]
Comparative Mechanical Properties
The following tables summarize the mechanical properties of polyesters derived from varying cis/trans ratios of 1,4-CHDM. For comparison, typical values for common alternative polyesters, Poly(ethylene terephthalate) (PET) and Polycarbonate (PC), are also included.
Table 1: Tensile Properties of CHDM-Based Polyesters and Alternatives
| Material | Isomer Ratio (trans/cis) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Source(s) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | 96/4 | >41 | >159 | >0.23 | [1] |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | 70/30 (Typical Commercial) | ~55 | ~300 | ~2.1 | [6] |
| Poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephthalate) (PETG) | 80/20 (in 30% CHDM) | 113.9 | 136.5 | Not Reported | [3] |
| Poly(ethylene terephthalate) (PET) | Not Applicable | 45 - 60 | 50 - 300 | 2.0 - 2.7 | [7] |
| Polycarbonate (PC) | Not Applicable | 55 - 65 | 100 - 150 | 2.4 | [8] |
Table 2: Impact and Flexural Properties of CHDM-Based Polyesters and Alternatives
| Material | Isomer Ratio (trans/cis) | Notched Izod Impact Strength (J/m) | Flexural Modulus (GPa) | Source(s) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | 70/30 (Typical Commercial) | >1000 | ~2.2 | [6] |
| Poly(ethylene terephthalate) (PET) | Not Applicable | 20 - 40 | 2.0 - 4.0 | [9] |
| Polycarbonate (PC) | Not Applicable | 600 - 850 | 2.3 | [8][10] |
As the data indicates, a higher proportion of the trans-CHDM isomer generally leads to increased tensile strength and modulus, a direct consequence of enhanced crystallinity.[1] Conversely, the presence of the cis isomer, as seen in PETG, can contribute to improved toughness and elongation at break. Notably, PCT with a high trans content exhibits exceptional impact strength, surpassing that of standard polycarbonate.[6]
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing methods. The following are detailed protocols for the key experiments cited.
Tensile Testing (ASTM D638)
Tensile properties are determined following the ASTM D638 standard.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque. The dimensions of the specimens conform to the specifications outlined in ASTM D638, typically Type I for rigid plastics.
-
Conditioning: Specimens are conditioned for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity prior to testing.
-
Test Procedure: The test is conducted using a universal testing machine equipped with grips to securely hold the specimen. The specimen is pulled along its major axis at a constant rate of crosshead displacement until it fractures. A typical speed for rigid plastics is 5 mm/min. An extensometer is used to accurately measure the elongation of the specimen.
-
Data Analysis: The tensile strength is calculated as the maximum stress applied before rupture. The elongation at break is the percentage increase in length at the point of fracture. The tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
Notched Izod Impact Testing (ASTM D256)
The impact resistance of the polymers is measured using the Notched Izod impact test according to ASTM D256.
-
Specimen Preparation: Rectangular bar specimens are prepared, typically with dimensions of 63.5 x 12.7 x 3.2 mm. A V-shaped notch is machined into the specimen to create a stress concentration point.
-
Conditioning: The notched specimens are conditioned as per the tensile testing protocol.
-
Test Procedure: The specimen is clamped vertically in a pendulum impact testing machine, with the notch facing the striking edge of the pendulum. The pendulum is released from a specified height and strikes the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured by the extent of the pendulum's follow-through swing. The impact strength is reported in Joules per meter (J/m) of notch width.
Flexural Testing (ASTM D790)
Flexural properties are determined using a three-point bending test as specified in ASTM D790.
-
Specimen Preparation: Rectangular bar specimens are used, with dimensions dependent on the material's thickness.
-
Conditioning: Specimens are conditioned as described in the previous protocols.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen by a loading nose at a constant rate until the specimen breaks or reaches a specified maximum deflection.
-
Data Analysis: The flexural strength is the maximum stress at the outer surface of the specimen at the point of failure. The flexural modulus, a measure of stiffness in bending, is calculated from the slope of the stress-strain curve in the elastic region.
Visualizing the Workflow and Structure-Property Relationship
To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the logical relationship between the CHDM isomer structure and the resulting polymer properties.
Caption: Experimental workflow from polymer synthesis to mechanical characterization.
Caption: Relationship between CHDM isomer structure and polymer mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. semarakilmu.com.my [semarakilmu.com.my]
Unraveling the Biodegradation Landscape: A Comparative Analysis of CHDM-based Polyesters, PLA, and PHA
A comprehensive guide for researchers and scientists on the biodegradability of key biopolyesters, supported by experimental data and detailed protocols.
The quest for sustainable alternatives to conventional plastics has propelled the development of biodegradable polymers. Among these, polyesters derived from 1,4-cyclohexanedimethanol (CHDM), polylactic acid (PLA), and polyhydroxyalkanoates (PHA) have emerged as promising candidates. Understanding their relative biodegradability is crucial for their effective application and environmental management. This guide provides an objective comparison of the biodegradability of these three polyester (B1180765) families, supported by experimental data and detailed methodologies for key assessment protocols.
At a Glance: Comparative Biodegradability
The biodegradability of a polymer is intrinsically linked to its chemical structure, crystallinity, and the environmental conditions it is exposed to. While PLA and PHA have been extensively studied, data on CHDM-based polyesters is emerging, showcasing their potential as tunable biodegradable materials.
| Feature | CHDM-based Polyesters | Polylactic Acid (PLA) | Polyhydroxyalkanoates (PHA) |
| General Biodegradability | Varies significantly with co-monomer composition. Incorporation of CHDM can enhance biodegradability by reducing crystallinity. | Biodegradable under specific industrial composting conditions; very slow degradation in soil and marine environments. | Readily biodegradable in a wide range of environments, including soil, compost, and marine waters. |
| Primary Degradation Mechanism | Hydrolytic and enzymatic degradation. | Primarily hydrolytic degradation at elevated temperatures, followed by microbial action. | Enzymatic degradation by a wide variety of microorganisms. |
| Key Influencing Factors | Co-monomer type and ratio, crystallinity, molecular weight. | Temperature, humidity, microbial activity, crystallinity. | Microbial diversity, temperature, moisture, nutrient availability. |
Quantitative Biodegradation Data
The following tables summarize quantitative data from various studies on the biodegradation of PLA and PHA under different conditions. Data for CHDM-based polyesters is less standardized and is presented to illustrate the impact of its incorporation.
Table 1: Biodegradation in Composting Environments (Aerobic)
| Polymer | Test Standard | Duration (days) | Biodegradation (%) | Reference |
| PLA | ISO 14855 | 70 | >90 | [1] |
| PLA | ASTM D6400 | 180 | >90 (Requirement) | [2][3] |
| PHA (P(3HB)) | ISO 14855-1 | 110 | 79.7 | [4] |
| PHA (P(3HB-co-3HV)) | ISO 14855-1 | 110 | 80.2 - 90.5 | [4] |
| CHDM-copolyester (PBSC) | ISO 14855-2 | 45 | 57 |
Note: Direct comparative studies of CHDM-based polyesters with PLA and PHA under identical composting conditions are limited. The data for PBSC (poly(butylene succinate-co-1,4-cyclohexanedimethylene succinate)) is indicative of the potential for biodegradability in CHDM-containing copolyesters.
Table 2: Biodegradation in Soil Environments
| Polymer | Condition | Duration (days) | Mass Loss (%) | Reference |
| PLA | Ambient Temperature | 180 | ~16 | |
| PHA (PHBV) | Room Temperature | 660 | 69 (carbon loss) |
Table 3: Biodegradation in Marine Environments
| Polymer | Condition | Duration (years) | Outcome | Reference |
| PLA | Seawater | Years | Slow degradation, potential for microplastic formation | |
| PHA | Marine Environment | 1.5 - 3.5 | Full mineralization of a standard bottle |
Understanding the Degradation Pathways
The pathways through which these polyesters biodegrade differ significantly, influencing their environmental fate.
Caption: Simplified degradation pathways of PLA, PHA, and CHDM-based polyesters.
Experimental Protocols
Accurate assessment of biodegradability relies on standardized experimental protocols. Below are detailed methodologies for key tests.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D6400 / ISO 14855)
This test is designed to simulate the conditions of an industrial composting facility.
Objective: To determine the rate and extent of aerobic biodegradation of a plastic material.
Methodology:
-
Sample Preparation: The test material is typically ground or powdered to a specific particle size to ensure homogeneity. The total organic carbon content of the material is determined.
-
Inoculum: Mature compost, rich in a diverse microbial population, is used as the inoculum.
-
Test Setup: A known amount of the test material is mixed with the compost and placed in a composting vessel. Control vessels containing only compost and reference vessels with a known biodegradable material (e.g., cellulose) are also prepared.
-
Incubation: The vessels are maintained at a constant temperature, typically 58 ± 2°C, with controlled aeration and moisture content for a period of up to 180 days.
-
Data Collection: The amount of carbon dioxide (CO₂) evolved from each vessel is measured continuously or at regular intervals. CO₂ is the primary indicator of microbial respiration and thus, biodegradation.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced by the test material to its theoretical maximum CO₂ production (ThCO₂), which is calculated from the organic carbon content.
-
Pass Criteria (ASTM D6400): For a material to be certified as compostable, it must achieve at least 90% biodegradation within 180 days.[2][3] It also includes requirements for disintegration (less than 10% of the original material remaining on a 2mm sieve after 12 weeks) and ecotoxicity (the resulting compost must support plant growth).[2]
Caption: Experimental workflow for ASTM D6400 / ISO 14855.
Anaerobic Biodegradation under High-Solids Anaerobic-Digestion Conditions (ASTM D5511)
This method simulates the oxygen-deprived environment of a landfill.
Objective: To determine the rate and degree of anaerobic biodegradation of plastic materials.
Methodology:
-
Sample Preparation: Similar to aerobic testing, the sample is prepared to a suitable size, and its carbon content is determined.
-
Inoculum: The inoculum is typically derived from the sludge of an anaerobic digester that processes municipal solid waste.[5]
-
Test Setup: The test material is combined with the inoculum in a sealed vessel to create an oxygen-free environment.
-
Incubation: The vessels are incubated under anaerobic conditions at a specified temperature (e.g., 35 ± 2°C or 52 ± 2°C) for a period that can range from weeks to months.[2]
-
Data Collection: The volume of biogas (a mixture of methane (B114726) and carbon dioxide) produced is measured over time.
-
Calculation: The percentage of biodegradation is determined by comparing the amount of carbon in the evolved biogas to the initial amount of organic carbon in the test sample.
-
Interpretation: The results indicate the potential of the material to biodegrade in an anaerobic environment, but claims of performance are limited to the numerical results obtained in the test.
Caption: Experimental workflow for ASTM D5511.
Conclusion
The choice between CHDM-based polyesters, PLA, and PHA for applications requiring biodegradability depends heavily on the intended end-of-life scenario. PHA stands out for its broad biodegradability across various natural environments. PLA's biodegradability is primarily limited to industrial composting facilities, and it persists in soil and marine environments for extended periods. CHDM-based polyesters offer a versatile platform where biodegradability can be tailored by adjusting the co-monomer composition, presenting a promising avenue for designing polymers with specific degradation profiles. Further standardized testing of a wider range of CHDM-based copolyesters is necessary to fully elucidate their comparative performance and establish their role in a circular economy.
References
- 1. store.astm.org [store.astm.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. What is ASTM D6400? Understanding Compostable Standards [ellspoeco.com]
- 4. Biodegradability of polyhydroxyalkanoate (PHA) biopolyesters in nature: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respirtek.com [respirtek.com]
A Comparative Analysis of Chemical Resistance: CHDM-Modified Resins Versus Standard Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection in Demanding Chemical Environments
The selection of appropriate polymeric materials is a critical consideration in research, scientific, and pharmaceutical applications where chemical resistance is paramount. The integrity and longevity of equipment, consumables, and containment systems are directly influenced by the material's ability to withstand exposure to a diverse range of chemicals, from aggressive cleaning agents to potent solvents and active pharmaceutical ingredients. This guide provides a detailed comparison of the chemical resistance of two classes of polymers: 1,4-cyclohexanedimethanol (CHDM)-modified polyester (B1180765) resins and standard bisphenol A (BPA)-based epoxy resins.
This objective analysis is supported by experimental data, outlining the performance of these materials when subjected to various chemical agents. Detailed experimental protocols are provided to ensure a clear understanding of the testing methodologies. Additionally, visualizations of chemical degradation pathways and experimental workflows are included to facilitate a deeper comprehension of the material properties and testing processes.
Data Presentation: A Quantitative Look at Chemical Resistance
CHDM-Modified Resins (Eastman Tritan™ Copolyester)
CHDM-modified polyesters, such as Eastman Tritan™ copolyesters, are known for their toughness, clarity, and chemical resistance. The following data is based on a modified ASTM D543 test protocol where specimens are subjected to a constant strain to simulate real-world stress, a factor that can accelerate chemical attack.[1]
Table 1: Chemical Resistance of CHDM-Modified Resins (Eastman Tritan™) - Retention of Impact Energy (%) [2]
| Chemical Agent | Tritan™ MX711 (Standard) | Tritan™ MX731 (High Flow) |
| Disinfectants | ||
| Virex® TB | Excellent | Excellent |
| Phenolic Disinfectant | Good | Fair |
| Oncology Drug Carrier Solvents | ||
| MCT Oil | 68 ± 13 | 33 ± 2 |
| Etoposide Carrier Solvent | 90 ± 2 | 78 ± 23 |
| Busulfex® Carrier Solvent | 79 ± 6 | 39 ± 8 |
| Dimethylacetamide (DMAc) | 63 ± 35 | 25 ± 15 |
| Dimethyl Sulfoxide (DMSO) | 84 ± 2 | 60 ± 7 |
| Oncology Drugs | ||
| Etoposide | Excellent | Good |
| Ifosfamide (Ifex®) | Excellent | Good |
| Methotrexate | Excellent | Good |
| Taxol® | Excellent | Reduced |
| Cyclophosphamide | Good | Good |
Note: "Excellent" indicates a high retention of impact properties. The numerical values represent the percentage of impact energy retained after chemical exposure under stress.[2]
Standard Epoxy Resins (Bisphenol A-based)
Standard epoxy resins, typically based on bisphenol A (BPA), are widely used for their excellent adhesion, mechanical strength, and general chemical resistance.[3][4] The chemical resistance of epoxy systems is highly dependent on the curing agent, any modifiers used, and the cure conditions.[5] The following table provides a general overview of the chemical resistance of standard BPA epoxy resins to a range of chemicals, with performance often measured by percentage weight change after immersion.
Table 2: General Chemical Resistance of Standard Bisphenol A Epoxy Resins [6]
| Chemical Class | General Resistance | Specific Examples & Performance Notes |
| Acids (Dilute) | Good to Excellent | Excellent resistance to dilute sulfuric and hydrochloric acid. Resistance to organic acids like acetic and lactic acid can be more variable. |
| Acids (Concentrated) | Fair to Poor | Concentrated oxidizing acids (e.g., nitric, sulfuric) can cause significant degradation. |
| Alkalis | Excellent | Excellent resistance to sodium hydroxide (B78521) and other alkaline solutions. |
| Solvents (Alcohols) | Good | Good resistance to ethanol (B145695) and isopropanol, though some swelling may occur. |
| Solvents (Ketones) | Poor | Susceptible to attack by ketones like acetone (B3395972) and methyl ethyl ketone (MEK). |
| Solvents (Chlorinated) | Poor to Fair | Can be attacked by chlorinated solvents such as methylene (B1212753) chloride. |
| Aqueous Solutions | Excellent | Excellent resistance to water and salt solutions. |
Note: This table provides a qualitative summary. Quantitative data, such as percentage weight change, can vary significantly based on the specific epoxy formulation and test conditions.
Experimental Protocols: Ensuring Reliable and Reproducible Data
The evaluation of chemical resistance is conducted under standardized procedures to ensure that the data generated is reliable and comparable. The primary standard for testing the chemical resistance of plastics is ASTM D543.[7][8]
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines the procedures for exposing plastic specimens to a wide range of chemicals and evaluating the effect on their properties.[7][8] Key aspects of the test include:
-
Specimen Preparation: Standardized specimens (e.g., tensile bars, flexural bars) are used.[9]
-
Exposure Conditions: Specimens can be fully immersed in the chemical, or exposed via a "wet patch" or wipe method.[8] The exposure is conducted for a specified duration and at a controlled temperature.[9]
-
Evaluation of Properties: After exposure, various properties are measured and compared to unexposed control specimens. These properties include:[8][10]
-
Change in weight
-
Change in dimensions
-
Change in appearance (e.g., color, swelling, cracking, crazing)
-
Change in mechanical properties (e.g., tensile strength, flexural strength, impact strength)
-
Modified ASTM D543 for Environmental Stress Cracking (ESC)
For many applications, plastics are under some degree of mechanical stress. The combination of chemical exposure and stress can lead to a failure mode known as environmental stress cracking (ESC). A modified version of ASTM D543 is often employed to assess this, where specimens are held in a strained condition during chemical exposure.[1] This is particularly relevant for materials like CHDM-modified polyesters that are often used in molded parts with inherent stresses.
Mandatory Visualizations: Understanding the "Why" Behind Chemical Resistance
To better understand the comparative chemical resistance, it is crucial to visualize the underlying chemical degradation mechanisms and the workflow of the testing process.
Caption: Workflow for assessing polymer chemical resistance under stress.
The fundamental difference in the chemical structure of CHDM-modified polyesters and standard epoxy resins dictates their respective degradation pathways when exposed to certain chemicals.
Caption: Primary chemical degradation pathways for the two resin types.
Discussion and Conclusion
The data and mechanisms presented highlight the distinct chemical resistance profiles of CHDM-modified polyesters and standard epoxy resins.
CHDM-modified polyesters demonstrate exceptional resistance to a broad range of chemicals, particularly those commonly encountered in medical and pharmaceutical settings, such as disinfectants and carrier solvents for oncology drugs.[2] The incorporation of the bulky CHDM monomer into the polyester backbone contributes to its enhanced hydrolytic stability compared to standard polyesters.[11] However, as with all polyesters, they are susceptible to degradation via hydrolysis of their ester linkages, especially in the presence of strong acids or bases over extended periods.[7][12]
Standard epoxy resins , on the other hand, are characterized by their robust network of ether linkages, which are inherently more resistant to hydrolysis than ester linkages.[13][14] This imparts excellent resistance to a wide array of aqueous solutions, alkalis, and many acids. The primary vulnerability of standard BPA epoxy resins lies in their susceptibility to attack by certain organic solvents, particularly ketones and chlorinated solvents, and strong oxidizing acids. The high crosslink density of cured epoxy systems contributes significantly to their chemical resistance by hindering the diffusion of chemical agents into the polymer matrix.[5]
References
- 1. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Chemical Resistance in Epoxy System - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. highperformancecoatings.org [highperformancecoatings.org]
- 4. A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive | TERVAN [chinaepoxyresin.com]
- 5. coatingsworld.com [coatingsworld.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. quimibber.com [quimibber.com]
- 9. Chemical Compatibility ASTM D543 [intertek.com]
- 10. matestlabs.com [matestlabs.com]
- 11. coirubber.com [coirubber.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. composites.utk.edu [composites.utk.edu]
- 14. researchgate.net [researchgate.net]
Differentiating cis- and trans-1,4-Cyclohexanedimethanol: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise differentiation and quantification of geometric isomers are critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between cis- and trans-1,4-cyclohexanedimethanol (CHDM) in a mixture, complete with experimental data and detailed protocols.
The spatial arrangement of the hydroxymethyl groups on the cyclohexane (B81311) ring in cis- and trans-CHDM leads to distinct physical and chemical properties. Consequently, robust analytical methods are required to identify and quantify each isomer accurately. This guide explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
At a Glance: Comparison of Spectroscopic Techniques
| Spectroscopic Technique | Principle of Differentiation | Key Differentiating Features for CHDM | Pros | Cons |
| ¹H and ¹³C NMR Spectroscopy | Differences in the chemical environment and through-bond coupling of nuclei due to distinct molecular symmetries. | Chemical shifts (δ) of protons and carbons, and proton-proton coupling constants (J-values). | Provides detailed structural information and allows for accurate quantification of isomer ratios. | Lower sensitivity compared to other methods; requires more expensive instrumentation. |
| FTIR Spectroscopy | Variations in the vibrational modes of chemical bonds. | Fingerprint region (typically < 1500 cm⁻¹) exhibits unique absorption bands for each isomer. | Rapid and non-destructive analysis; widely available instrumentation. | Can be less sensitive for minor components in a mixture; overlapping peaks can complicate analysis. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, which is sensitive to molecular vibrations. | Differences in the Raman shifts and intensities of specific vibrational modes. | Minimal sample preparation; aqueous solutions can be analyzed. | Can be affected by fluorescence; may have lower signal-to-noise than FTIR. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on differences in boiling points and interactions with a stationary phase, followed by mass-based detection. | Distinct retention times for each isomer on a suitable GC column. | High sensitivity and excellent separation capabilities. | Requires derivatization for non-volatile compounds; destructive to the sample. |
Quantitative Data Summary
The following tables summarize the key quantitative data for differentiating cis- and trans-CHDM using various spectroscopic techniques.
Table 1: ¹H and ¹³C NMR Spectral Data
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-CHDM | ¹³C | 69.1 (CH₂OH), 40.5 (CH), 29.1 (CH₂) | - | - |
| cis-CHDM | ¹³C | Data not readily available in searched literature | - | - |
| trans-CHDM | ¹H | Specific values not readily available in searched literature | - | - |
| cis-CHDM | ¹H | Specific values not readily available in searched literature | - | - |
Table 2: Key Differentiating FTIR and Raman Peaks
| Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |
| trans-CHDM | FTIR | ~3250, ~720 | O-H stretch, CH₂ rock |
| cis-CHDM | FTIR | ~3400, ~1380, ~600 | O-H stretch, CH₂ wag, CH₂ rock |
| trans-CHDM | Raman | Specific differentiating peaks not readily available in searched literature | - |
| cis-CHDM | Raman | Specific differentiating peaks not readily available in searched literature | - |
Table 3: GC-MS Retention Times
| Isomer | GC Column Type | Typical Retention Time (min) |
| trans-CHDM | e.g., DB-5 or equivalent non-polar column | Generally elutes earlier than the cis isomer due to a more linear shape and lower boiling point. Specific times depend on the exact method. |
| cis-CHDM | e.g., DB-5 or equivalent non-polar column | Generally has a longer retention time than the trans isomer. |
Experimental Workflow
The logical process for selecting and applying a spectroscopic technique to differentiate and quantify cis- and trans-CHDM is outlined in the following diagram.
Caption: Workflow for spectroscopic differentiation of CHDM isomers.
Experimental Protocols
NMR Spectroscopy for Quantitative Analysis of cis/trans-CHDM Ratio
Objective: To determine the relative ratio of cis- and trans-CHDM in a mixture using ¹H NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the CHDM mixture into an NMR tube.
-
Add a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O) and vortex to dissolve the sample completely.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the protons of interest (a value of 10-20 seconds is generally sufficient to ensure full relaxation for accurate integration).
-
Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): Approximately 12 ppm.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Identify the distinct signals corresponding to the cis and trans isomers. These are typically found in the regions of the methine protons and the methylene (B1212753) protons of the -CH₂OH groups.
-
Integrate the well-resolved signals for each isomer.
-
Calculate the molar ratio of the isomers by dividing the integral value of each signal by the number of protons it represents and then comparing the resulting values.
-
FTIR Spectroscopy for Qualitative Identification
Objective: To qualitatively identify the presence of cis- and trans-CHDM based on their unique infrared absorption bands.
Methodology:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the CHDM mixture with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for liquid or molten samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Compare the obtained spectrum with reference spectra of pure cis- and trans-CHDM, paying close attention to the fingerprint region (< 1500 cm⁻¹) for characteristic peaks.
-
GC-MS for Separation and Identification
Objective: To separate cis- and trans-CHDM and confirm their identity based on their retention times and mass spectra.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the CHDM mixture in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters (Example):
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers in the total ion chromatogram (TIC). The trans isomer is expected to elute before the cis isomer.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST). Both isomers will likely show similar fragmentation patterns, so identification will primarily rely on retention time.
-
For quantitative analysis, a calibration curve can be prepared using standards of known cis/trans ratios.
-
This guide provides a framework for selecting and implementing appropriate spectroscopic techniques for the analysis of cis- and trans-CHDM. The choice of method will depend on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the required sensitivity, and the available instrumentation. For accurate and reliable results, it is always recommended to use certified reference materials for instrument calibration and method validation.
Evaluating the effect of different diacid monomers on the properties of CHDM polyesters
A comprehensive guide to understanding the influence of diacid monomer selection on the properties of 1,4-cyclohexanedimethanol (CHDM) based polyesters. This guide provides an objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
Introduction
This compound (CHDM) is a critical monomer in the synthesis of high-performance polyesters, imparting enhanced thermal stability, mechanical strength, and chemical resistance due to the presence of its cyclohexane (B81311) ring in the polymer backbone.[1] The properties of these polyesters can be tailored by the selection of the diacid comonomer. This guide evaluates the effect of different aromatic and aliphatic diacid monomers on the final properties of CHDM-based polyesters, providing a comparative analysis of their thermal and mechanical characteristics.
The selection of the diacid monomer, whether aromatic (e.g., terephthalic acid, isophthalic acid) or aliphatic (e.g., adipic acid, succinic acid), significantly alters the polymer's structure and, consequently, its physical properties. Aromatic diacids generally lead to more rigid polymers with higher glass transition temperatures and melting points, while aliphatic diacids contribute to greater flexibility.[2][3]
Experimental Methodologies
The following section details the standardized protocols for the synthesis and characterization of CHDM-based polyesters.
Polyester (B1180765) Synthesis: Two-Step Melt Polymerization
A common method for synthesizing CHDM-based polyesters is a two-step melt polymerization process, which involves an initial esterification or transesterification reaction followed by a polycondensation step.[2][4]
Materials:
-
This compound (CHDM)
-
Diacid monomer (e.g., Terephthalic Acid (TPA), Isophthalic Acid (IPA), Adipic Acid (AA), Succinic Acid (SA))
-
Catalyst (e.g., Titanium(IV) butoxide (TBT) at 200-300 ppm)[5]
-
Stabilizer (e.g., Phosphorous acid)[5]
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.[5]
Procedure:
-
Esterification:
-
The diacid monomer and an excess of CHDM (molar ratio typically 1:1.2 to 1:2.2) are charged into the reaction vessel.[2]
-
The catalyst and stabilizer are added.
-
The reactor is purged with nitrogen to create an inert atmosphere.[5]
-
The mixture is heated with continuous stirring to a temperature of 180-250°C.[5] The water or methanol (B129727) byproduct of the esterification reaction is collected.
-
-
Polycondensation:
-
The temperature is then gradually increased to 270-290°C.[6]
-
A vacuum is slowly applied (pressure reduced to below 1 torr) to facilitate the removal of excess CHDM and other volatile byproducts.[5]
-
The reaction is monitored by the increase in melt viscosity, indicated by the torque on the mechanical stirrer.
-
Once the desired viscosity is achieved, the molten polymer is extruded under nitrogen pressure and pelletized.[5]
-
Characterization Techniques
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters, in accordance with ASTM D3418.[7][8]
-
Sample Preparation: 5-10 mg of the polyester sample is sealed in an aluminum pan.
-
Heating/Cooling Cycle:
-
First Heating Scan: The sample is heated from room temperature to a temperature above its melting point (e.g., 320°C for aromatic polyesters) at a rate of 10°C/min under a nitrogen atmosphere. This step removes the thermal history of the material.
-
Cooling Scan: The sample is then cooled to a low temperature (e.g., 0°C) at a controlled rate of 10°C/min to observe crystallization behavior.
-
Second Heating Scan: A second heating scan is performed at 10°C/min to determine the Tg and Tm of the material with a controlled thermal history.
-
Mechanical Analysis: Tensile Testing
Tensile properties such as tensile strength, elongation at break, and Young's modulus are determined according to ASTM D638.[9][10]
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from a pressed film of the polyester. The dimensions should conform to the specifications in ASTM D638 for the type of material being tested.[1][11]
-
Testing Procedure:
-
The specimens are conditioned at a standard temperature and humidity before testing.
-
The test is performed using a universal testing machine equipped with grips to hold the specimen.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
An extensometer is used to accurately measure the strain.[11]
-
Structural Analysis: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and composition of the synthesized copolyesters.[12]
-
Sample Preparation: Approximately 15 mg of the polyester is dissolved in 0.6 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA) for less soluble polymers.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz). The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Comparative Analysis of Diacid Monomers
The choice of diacid monomer has a profound impact on the properties of the resulting CHDM polyester. The following tables summarize the quantitative effects of different diacid monomers.
Aromatic Diacid Monomers
Aromatic diacids like Terephthalic Acid (TPA) and Isophthalic Acid (IPA) introduce rigid phenyl rings into the polymer backbone, leading to enhanced thermal stability and mechanical strength.
| Property | CHDM-Terephthalate (PCT) | CHDM-Isophthalate Copolymer |
| Glass Transition Temp. (Tg) | ~88 - 92°C[13][14] | Decreases with increasing IPA content |
| Melting Temperature (Tm) | ~285 - 313°C[13][15] | Decreases significantly with IPA content |
| Tensile Strength | High | Decreases with increasing IPA content |
| Crystallinity | Highly Crystalline[4] | Amorphous with sufficient IPA content[16] |
Note: Properties of copolymers can vary significantly with the molar ratio of the comonomers.
Aliphatic Diacid Monomers
Aliphatic diacids such as Adipic Acid (AA) and Succinic Acid (SA) result in more flexible polymer chains, which generally lowers the glass transition and melting temperatures while potentially increasing ductility.
| Property | CHDM-Adipate Copolymer | CHDM-Succinate Copolymer |
| Glass Transition Temp. (Tg) | Lower than aromatic counterparts | Lower than aromatic counterparts |
| Melting Temperature (Tm) | Lower than aromatic counterparts | Lower than aromatic counterparts |
| Tensile Strength | Moderate | Moderate |
| Elongation at Break | Can be high, indicating good toughness[13] | Varies with composition |
Visualizing the Structure-Property Relationship
The following diagrams illustrate the experimental workflow and the logical relationship between monomer selection and polyester properties.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Influence of diacid monomer on polymer structure and properties.
Conclusion
The selection of the diacid comonomer is a powerful tool for tuning the properties of CHDM-based polyesters. Aromatic diacids like TPA yield materials with high thermal stability and rigidity, suitable for applications requiring structural integrity at elevated temperatures. In contrast, aliphatic diacids such as adipic and succinic acid produce more flexible polyesters with lower transition temperatures, which may be advantageous for applications requiring greater ductility and lower processing temperatures. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to make informed decisions in the design and synthesis of novel CHDM polyesters for a variety of scientific and industrial applications.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Adipic Acid in Polyester Foam Plastic Production: A Key Ingredient for Performance - TAINUO CHEMICAL [sinotainuo.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. zwickroell.com [zwickroell.com]
- 10. infinitalab.com [infinitalab.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. Synthesis and characteristics of biobased copolyester for thermal shrinkage film - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Cross-validation of molecular weight determination for CHDM polymers (GPC vs. viscometry)
For researchers, scientists, and drug development professionals working with cyclohexanedimethanol (CHDM)-based polymers, an accurate determination of molecular weight is critical for ensuring material performance and batch-to-batch consistency. Gel Permeation Chromatography (GPC) and viscometry are two established methods for this purpose. This guide provides an objective comparison of these techniques, supported by detailed experimental protocols and representative data, to aid in the selection of the most appropriate method for your application.
Comparison of Molecular Weight Data
The following table summarizes representative molecular weight data for a polyester (B1180765) polymer, illustrating the typical results obtained from Gel Permeation Chromatography (GPC) and viscometry.
| Parameter | GPC | Viscometry |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | Not Directly Measured |
| Weight-Average Molecular Weight (Mw) | 55,000 g/mol | Not Directly Measured |
| Viscosity-Average Molecular Weight (Mv) | 52,000 g/mol | 51,500 g/mol |
| Polydispersity Index (PDI) | 2.2 | Not Determined |
Note: The data presented are representative for a typical polyester and serve for illustrative comparison. Actual results for specific CHDM polymers may vary.
Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. This technique provides detailed information about the molecular weight distribution, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[1]
Materials:
-
GPC instrument with a pump, injector, column oven, and a differential refractive index (dRI) detector.
-
GPC columns suitable for polyesters.
-
Mobile phase (e.g., Tetrahydrofuran (THF), HPLC grade).
-
Polymer standards with known molecular weights for calibration (e.g., polystyrene standards).
-
CHDM polymer sample.
-
Syringe filters (0.2–0.45 µm).[2]
-
Autosampler vials.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it to remove dissolved gases.
-
System Equilibration: Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved.
-
Calibration:
-
Prepare a series of calibration standards of known molecular weight at concentrations of approximately 1-2 mg/mL.[3]
-
Inject the standards into the GPC system, starting from the lowest molecular weight.
-
Record the retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.[4]
-
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry CHDM polymer sample.[2]
-
Dissolve the sample in the mobile phase to a final concentration of 2–10 mg/mL.[2] Gentle agitation or mild heating may be used to aid dissolution.
-
Filter the sample solution through a 0.2–0.45 µm syringe filter into an autosampler vial.[2]
-
-
Sample Analysis:
-
Inject the prepared CHDM polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight distribution of the CHDM polymer sample.
-
Calculate Mn, Mw, and PDI from the distribution data.
-
Viscometry
Viscometry determines the viscosity-average molecular weight (Mv) of a polymer by measuring the viscosity of a dilute polymer solution.[5][6] The intrinsic viscosity is related to the molecular weight through the Mark-Houwink equation.[5][6]
Materials:
-
Constant temperature water bath (e.g., 25°C ± 0.1°C).[9]
-
Volumetric flasks, pipettes, and a stopwatch.[7]
-
Suitable solvent for the CHDM polymer.
-
CHDM polymer sample.
Procedure:
-
Solvent Selection: Choose a solvent that completely dissolves the CHDM polymer.
-
Solution Preparation:
-
Prepare a stock solution of the CHDM polymer at a known concentration (e.g., 0.5 g/dL).[8]
-
Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.
-
-
Viscometer Cleaning and Setup:
-
Thoroughly clean and dry the viscometer.
-
Mount the viscometer vertically in the constant temperature bath and allow it to equilibrate.[9]
-
-
Flow Time Measurement:
-
Measure the flow time of the pure solvent (t₀) through the viscometer capillary. Repeat for consistency.
-
For each polymer solution concentration, measure the flow time (t). Repeat for each concentration to ensure accuracy.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration.
-
Plot both reduced viscosity and inherent viscosity against concentration on the same graph.
-
Extrapolate the two lines to zero concentration. The common intercept gives the intrinsic viscosity [η].[7][8]
-
Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The constants K and a are specific to the polymer-solvent-temperature system and must be obtained from literature or determined experimentally.
-
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflows and the logical relationship between GPC and viscometry.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 7. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. users.metu.edu.tr [users.metu.edu.tr]
- 9. spegroup.ru [spegroup.ru]
Safety Operating Guide
Navigating the Disposal of 1,4-Cyclohexanedimethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Cyclohexanedimethanol, a common component in various industrial and research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. Although not always classified as a hazardous substance, good laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent skin and eye contact.[1] This includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended if there is a risk of splashing.[1] | To protect eyes from accidental splashes or dust.[1] |
| Hand Protection | Chemical-resistant gloves, such as Nitrile or Neoprene.[1] Gloves should be inspected before use and disposed of if contaminated. | To prevent direct skin contact with the chemical.[1] |
| Body Protection | A standard laboratory coat.[1] For larger quantities or fire risk, fire/flame resistant and impervious clothing is advised.[1] | To protect skin and clothing from spills.[1] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator should be used.[1] | To prevent inhalation of dust or aerosols.[1] |
Work Area Preparation:
Ensure the work area is clean, well-ventilated, and free of clutter.[1] It is also essential to locate the nearest safety shower and eyewash station and confirm they are operational.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] The following is a general workflow for its proper disposal:
Key Disposal Considerations:
-
Environmental Protection: Discharge of this compound into the environment must be strictly avoided. Do not let the chemical enter drains.[1][2]
-
Waste Classification: While some safety data sheets indicate that this compound is not classified as a hazardous waste, generators must consult federal, state, and local regulations to ensure accurate classification.[2] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management.[3]
-
Unused or Waste Product: Unused this compound should be collected in a suitable, closed, and labeled container.[1] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4] An alternative, if permitted, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as chemical waste.[1] Once thoroughly cleaned and with all labels removed or defaced, the container may be disposed of as regular waste.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Absorb the spill with an inert material such as dry sand or earth and place it in a chemical waste container.[5]
-
Personal Protection: Wear appropriate personal protective equipment during cleanup.[4]
Regulatory Compliance
It is the responsibility of the waste generator to comply with all applicable laws and regulations. This includes consulting with your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.[1] State environmental protection agencies, such as the Pennsylvania Department of Environmental Protection or the New York State Department of Environmental Conservation, implement and enforce hazardous waste regulations, often guided by the federal EPA framework.[6][7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 1,4-Cyclohexanedimethanol
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,4-Cyclohexanedimethanol. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.[1] Although not always classified as a hazardous substance, good laboratory practices dictate the use of robust PPE.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[1][2] | To protect eyes from accidental splashes or dust formation.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[1][3] Gloves must be inspected before use and disposed of after contamination.[1][4] | To prevent direct skin contact with the chemical. Nitrile and neoprene gloves generally offer good resistance. |
| Body Protection | A standard laboratory coat.[1] For handling larger quantities or where there is a risk of fire, fire/flame resistant and impervious clothing is recommended.[1][2][5] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[1] If dust, aerosols, or vapors are generated, or if exposure limits are exceeded, a NIOSH-approved full-face respirator should be used.[1][2][5][6] | To prevent inhalation of airborne contaminants. |
Occupational Exposure Limits
As of the latest review, specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), and American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound have not been established.[6][7] In the absence of defined exposure limits, it is critical to handle this chemical with a high degree of caution, employing engineering controls and PPE to minimize any potential exposure.
Emergency First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[4][5] If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician or Poison Control Center immediately.[5] |
Operational Plan: Step-by-Step Spill Cleanup Protocol
This protocol outlines the standard operating procedure for the safe management of a this compound spill in a laboratory setting.
1. Pre-Spill Preparation:
-
Ensure the work area is well-ventilated and free of clutter.[1]
-
Locate the nearest safety shower and eyewash station and confirm they are operational.[6]
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
Assemble a chemical spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), neutralizing agents if applicable, waste containers, and the required PPE.
2. Immediate Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large, flammable, or poses a significant hazard, activate the fire alarm and call for emergency services.
-
Don the appropriate PPE before attempting to control the spill.
3. Spill Containment and Cleanup:
-
For liquid spills, create a dike around the spill using absorbent materials to prevent it from spreading.[6]
-
Apply absorbent material over the entire spill, working from the outside in to minimize splashing.[3]
-
For solid spills, carefully sweep or scoop the material, avoiding the generation of dust. A light mist of water can be used to suppress dust.
-
Place the absorbed or collected material into a suitable, labeled, and closed waste container.[5]
4. Decontamination and Disposal:
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical or cleanup materials to enter drains.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Product: Collect waste material in a suitable, closed, and labeled container for disposal.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal instructions.[1] Discharge into the environment must be avoided.[1][2]
-
Empty Containers: Empty containers should be treated as if they still contain the product.[1] Triple-rinse the container with a suitable solvent, collecting the rinsate for disposal as chemical waste.[1] Once cleaned and with all labels removed or defaced, the container may be disposed of as regular waste.[1]
Workflow for a Chemical Spill
Caption: Workflow for Handling a Chemical Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
